molecular formula C25H27F3N4O4 B10830895 GLPG3970 CAS No. 2403733-82-2

GLPG3970

Cat. No.: B10830895
CAS No.: 2403733-82-2
M. Wt: 504.5 g/mol
InChI Key: XASOHFCUIQARJT-UHFFFAOYSA-N
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Description

GLPG3970 is a useful research compound. Its molecular formula is C25H27F3N4O4 and its molecular weight is 504.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2403733-82-2

Molecular Formula

C25H27F3N4O4

Molecular Weight

504.5 g/mol

IUPAC Name

8-methoxy-6-[7-(2-morpholin-4-ylethoxy)imidazo[1,2-a]pyridin-3-yl]-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C25H27F3N4O4/c1-34-21-13-18(12-17-2-4-31(16-25(26,27)28)24(33)23(17)21)20-15-29-22-14-19(3-5-32(20)22)36-11-8-30-6-9-35-10-7-30/h3,5,12-15H,2,4,6-11,16H2,1H3

InChI Key

XASOHFCUIQARJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)N(CC2)CC(F)(F)F)C3=CN=C4N3C=CC(=C4)OCCN5CCOCC5

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of GLPG3970: A First-in-Class SIK2/SIK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper

Abstract

GLPG3970 is a first-in-class, orally bioavailable, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). Developed by Galapagos as part of its "Toledo" program, this compound emerged from a target discovery platform that identified the SIK family as crucial regulators of the immune system. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIK inhibition in inflammatory diseases.

Introduction: The Toledo Program and the Discovery of SIKs as a Novel Target Class

The discovery of this compound is rooted in Galapagos' "Toledo" program, a broad drug discovery platform focused on identifying novel targets with a dual mode of action in inflammatory diseases.[1] Through this program, the Salt-Inducible Kinase (SIK) family was identified as a promising new target class.[1] SIKs, which belong to the AMP-activated protein kinase (AMPK) family, have been shown to play a pivotal role in modulating both pro-inflammatory and anti-inflammatory pathways.[2]

The rationale for targeting SIKs lies in their ability to control a molecular switch that governs the balance between inflammatory and regulatory immune responses.[3] Specifically, inhibition of SIKs has been demonstrated to suppress the production of pro-inflammatory cytokines while simultaneously enhancing the secretion of anti-inflammatory cytokines.[4][5] This dual functionality presented a compelling therapeutic hypothesis for a wide range of autoimmune and inflammatory conditions.

The Discovery of this compound: A Selective SIK2/SIK3 Inhibitor

Following the identification of SIKs as a target, a high-throughput screening campaign was initiated to identify potent inhibitors. This led to the discovery of a 4-(5-substituted-benzimidazol-1-yl)benzamide chemical series with pan-SIK inhibitory activity.[6] Subsequent lead optimization efforts focused on improving selectivity for SIK2 and SIK3 over SIK1 to potentially avoid off-target effects.[6] These efforts culminated in the identification of this compound, a potent and selective dual inhibitor of SIK2 and SIK3.[6]

Kinase Selectivity Profile

This compound exhibits high selectivity for SIK2 and SIK3 over SIK1 and a panel of other kinases. The inhibitory activity of this compound against the SIK isoforms is summarized in the table below.

KinaseIC50 (nM)
SIK1282.8
SIK27.8
SIK33.8
Table 1: In vitro inhibitory activity of this compound against SIK isoforms. [6]

Mechanism of Action: A Dual Immunomodulatory Effect

The therapeutic potential of this compound stems from its unique dual mechanism of action, which involves the modulation of key signaling pathways to rebalance the immune response.

Signaling Pathway

Inhibition of SIK2 and SIK3 by this compound leads to the dephosphorylation of downstream substrates, including CREB-regulated transcription coactivator 3 (CRTC3) and histone deacetylase 4 (HDAC4).[6] This dephosphorylation allows for the nuclear translocation of these proteins, where they modulate the transcription of cytokine genes. The net effect is a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (IL-12), and an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[5][6]

SIK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli SIK2_SIK3 SIK2 / SIK3 Pro-inflammatory Stimuli->SIK2_SIK3 activation This compound This compound This compound->SIK2_SIK3 inhibition CRTC3_HDAC4_p p-CRTC3 / p-HDAC4 SIK2_SIK3->CRTC3_HDAC4_p phosphorylation CRTC3_HDAC4 CRTC3 / HDAC4 CRTC3_HDAC4_p->CRTC3_HDAC4 dephosphorylation CREB CREB CRTC3_HDAC4->CREB co-activation NFkB NF-κB CRTC3_HDAC4->NFkB inhibits IL-10 Gene Transcription IL-10 Gene Transcription CREB->IL-10 Gene Transcription activates Pro-inflammatory Gene Transcription\n(TNFα, IL-12) Pro-inflammatory Gene Transcription (TNFα, IL-12) NFkB->Pro-inflammatory Gene Transcription\n(TNFα, IL-12) activates IL-10 IL-10 IL-10 Gene Transcription->IL-10 TNFα, IL-12 TNFα, IL-12 Pro-inflammatory Gene Transcription\n(TNFα, IL-12)->TNFα, IL-12

Figure 1: Simplified signaling pathway of SIK2/SIK3 inhibition by this compound. This diagram illustrates how this compound inhibits SIK2/SIK3, leading to the dephosphorylation of CRTC3/HDAC4, which in turn modulates gene transcription to decrease pro-inflammatory cytokines and increase the anti-inflammatory cytokine IL-10.

Preclinical Development

The efficacy and mechanism of action of this compound were evaluated in a series of in vitro and in vivo preclinical studies.

In Vitro Studies

Experimental Protocol: The cellular target engagement of this compound with SIK1, SIK2, and SIK3 was assessed using the NanoBRET™ Target Engagement Assay (Promega). HEK293 cells were transiently transfected with NanoLuc®-SIK fusion vectors. Following incubation, cells were treated with varying concentrations of this compound and a cell-permeable fluorescent tracer. The BRET signal, representing the binding of the tracer to the NanoLuc®-SIK fusion protein, was measured. A decrease in the BRET signal upon addition of this compound indicated displacement of the tracer and therefore, target engagement. IC50 values were calculated from the dose-response curves.[6]

NanoBRET_Workflow cluster_workflow NanoBRET Assay Workflow start Start transfect Transfect HEK293 cells with NanoLuc-SIK fusion vectors start->transfect incubate Incubate cells transfect->incubate treat Treat cells with this compound and fluorescent tracer incubate->treat measure Measure BRET signal treat->measure analyze Analyze data and calculate IC50 values measure->analyze end End analyze->end

Figure 2: Experimental workflow for the NanoBRET Target Engagement Assay. This diagram outlines the key steps involved in assessing the binding of this compound to SIK isoforms in a cellular context.

Experimental Protocol: The effect of this compound on the subcellular localization of CRTC3 was evaluated in U2OS cells. Cells were seeded in microplates and treated with a range of this compound concentrations. Following treatment, cells were fixed, permeabilized, and stained with an anti-CRTC3 antibody and a nuclear counterstain (e.g., DAPI). Images were acquired using a high-content imaging system, and the nuclear-to-cytoplasmic ratio of CRTC3 fluorescence intensity was quantified to determine the extent of nuclear translocation. EC50 values were determined from the concentration-response curves.[6]

Experimental Protocol: To assess the immunomodulatory activity of this compound, fresh human whole blood was incubated with various concentrations of the compound. The blood was then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. After a specified incubation period, plasma was collected, and the levels of TNFα and IL-10 were measured using immunoassays (e.g., ELISA or multiplex bead-based assays). IC50 values for TNFα inhibition and the fold-increase in IL-10 production were calculated.[3]

In Vivo Studies: Murine Models of Arthritis

The therapeutic potential of this compound in inflammatory arthritis was investigated in two murine models: the interleukin-23 (IL-23)-induced psoriatic arthritis (PsA) model and the collagen-induced arthritis (CIA) model.[3]

Experimental Protocols:

  • IL-23-Induced PsA Model: B10.RIII mice received a hydrodynamic intravenous injection of an mIL-23 enhanced episomal expression vector to induce PsA-like disease. Mice were then treated with this compound at three different doses for five weeks. Efficacy was evaluated by monitoring clinical scores and analyzing osteophyte formation via X-ray imaging. Inflammatory mediators in the paws were also quantified.[3]

  • Collagen-Induced Arthritis (CIA) Model: DBA1J mice were immunized with type II bovine collagen emulsion on days 1 and 21 to induce arthritis. From day 32 to 47, mice were treated with this compound. The efficacy of this compound was compared to an anti-TNF agent (Enbrel®) and was assessed by clinical score analysis and bone erosion (Larsen score) determined by X-ray imaging. Serum levels of anti-collagen type-II antibodies were also measured.[3]

Summary of Preclinical Efficacy in Arthritis Models:

ModelKey Findings
IL-23-Induced PsA This compound treatment decreased clinical score, osteophyte formation, and pro-inflammatory mediators.[3]
Collagen-Induced Arthritis This compound reduced the clinical score, with the highest dose showing an effect comparable to anti-TNF treatment. This correlated with a reduction in the Larsen score and anti-collagen type-II antibody levels.[3]
Table 2: Preclinical efficacy of this compound in murine models of arthritis.

Clinical Development

This compound advanced into clinical development to evaluate its safety, tolerability, and efficacy in several inflammatory diseases. The initial clinical program included a Phase 1b study in psoriasis and two Phase 2a studies in ulcerative colitis and rheumatoid arthritis.[4]

Phase 1b Study in Psoriasis (CALOSOMA)
  • Study Design: A randomized, double-blind, placebo-controlled study in patients with moderate to severe psoriasis.[4]

  • Patient Population: 26 patients were randomized in a 3:2 ratio to receive either this compound or a placebo.[4]

  • Treatment: Oral, once-daily administration for 6 weeks.[4]

  • Primary Objective: To evaluate the safety and tolerability of this compound.[4]

Efficacy Results:

EndpointThis compound (n=13)Placebo (n=11)p-value
PASI 50 Response at Week 6 4 (30.8%)0 (0%)0.002
Table 3: Primary efficacy endpoint in the CALOSOMA study. [4] A PASI 50 response is defined as at least a 50% improvement from baseline in the Psoriasis Area and Severity Index.
Phase 2a Study in Ulcerative Colitis (SEA TURTLE)
  • Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active ulcerative colitis.[4]

  • Patient Population: 31 biologic-naïve patients were randomized in a 2:1 ratio to receive either this compound or a placebo.[4]

  • Treatment: Oral, once-daily administration for 6 weeks.[4]

  • Primary Objective: To evaluate the efficacy of this compound compared to placebo.[7]

Efficacy Results:

EndpointThis compound (n=21)Placebo (n=10)
Change from Baseline in Total Mayo Clinic Score at Week 6 -2.7-2.6
Table 4: Primary efficacy endpoint in the SEA TURTLE study. [4]

Although the primary endpoint was not met, positive signals were observed on objective parameters such as endoscopy, histology, and fecal calprotectin.[4]

Phase 2a Study in Rheumatoid Arthritis (LADYBUG)
  • Study Design: A randomized, double-blind, placebo-controlled study in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate.[4]

  • Patient Population: 28 patients were randomized in a 3:2 ratio to receive either this compound or a placebo.[4]

  • Treatment: Oral, once-daily administration for 6 weeks.[4]

  • Primary Objective: To evaluate the efficacy of this compound compared to placebo.[1]

Efficacy Results:

EndpointThis compound (n=16)Placebo (n=12)
Change from Baseline in DAS28 (CRP) at Week 6 -1.29-1.24
Table 5: Primary efficacy endpoint in the LADYBUG study. [4]

This compound did not show differentiation from placebo on the primary efficacy endpoint.[4]

Development Status and Future Directions

The initial clinical trial results for this compound showed a clear signal of activity in psoriasis but did not translate into significant clinical benefit in ulcerative colitis and rheumatoid arthritis at the dose and duration studied.[4][8] Following these results, Galapagos announced a shift in its Toledo program, focusing on the development of next-generation SIK inhibitors with potentially improved pharmacological profiles.[9] While the development of this compound for these initial indications was discontinued, the findings provided valuable clinical proof-of-concept for the role of SIK inhibition in inflammation.[4]

Conclusion

This compound is a pioneering molecule that has been instrumental in validating the therapeutic potential of targeting the SIK pathway in inflammatory diseases. Its discovery and development have provided a wealth of knowledge regarding the dual immunomodulatory effects of SIK2/SIK3 inhibition. Although this compound itself will not be further developed for psoriasis, ulcerative colitis, or rheumatoid arthritis, the insights gained from its preclinical and clinical evaluation are paving the way for a new generation of SIK inhibitors with the promise of delivering novel and effective treatments for a range of autoimmune and inflammatory disorders.

References

The Role of Salt-Inducible Kinase (SIK) Inhibition in Autoimmune Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Autoimmune disorders, characterized by a dysregulated immune response against self-antigens, represent a significant therapeutic challenge. A promising strategy that has recently emerged involves the modulation of intracellular signaling pathways that control immune cell function. The Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3, have been identified as critical regulators of both innate and adaptive immunity. This technical guide provides an in-depth overview of the role of SIKs in autoimmune pathogenesis and the therapeutic potential of their inhibition. We will delve into the core signaling pathways, present quantitative data on the effects of SIK inhibitors, and provide detailed experimental protocols for key assays in this field of research.

Introduction to Salt-Inducible Kinases (SIKs)

First identified for their role in sodium homeostasis, SIKs are now recognized as pivotal regulators of various physiological processes, including metabolism, oncology, and inflammation.[1] SIKs are members of the AMP-activated protein kinase (AMPK) family and are themselves regulated by upstream kinases such as Liver Kinase B1 (LKB1).[2] The three isoforms, SIK1, SIK2, and SIK3, exhibit distinct tissue distribution and substrate specificities, suggesting both redundant and unique functions in immune regulation.[3] In the context of autoimmunity, the ability of SIKs to modulate the inflammatory phenotype of key immune cells, particularly macrophages, has garnered significant attention.

The SIK Signaling Pathway in Immune Regulation

SIK activity is central to a molecular switch that dictates the balance between pro-inflammatory and anti-inflammatory responses. The primary mechanism of SIK-mediated immune regulation involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators and histone deacetylases.

Regulation of CRTC3 and IL-10 Production

A key substrate of SIKs in immune cells is the CREB-regulated transcriptional coactivator 3 (CRTC3).[4] In resting or pro-inflammatory conditions, SIKs phosphorylate CRTC3, leading to its binding with 14-3-3 proteins and retention in the cytoplasm.[3] Upon SIK inhibition, CRTC3 is dephosphorylated and translocates to the nucleus, where it co-activates the transcription factor CREB (cAMP response element-binding protein). This results in the enhanced transcription of CREB-dependent genes, most notably the potent anti-inflammatory cytokine Interleukin-10 (IL-10).[4][5]

SIK_CRTC3_Pathway cluster_nucleus Nucleus SIK SIK (Active) CRTC3_P p-CRTC3 SIK->CRTC3_P P fourteen_three_three 14-3-3 CRTC3_P->fourteen_three_three Binds CRTC3 CRTC3 CRTC3_P->CRTC3 Dephosphorylation CRTC3_n CRTC3 CRTC3->CRTC3_n Translocation SIK_inhibitor SIK Inhibitor SIK_inhibitor->SIK Inhibits CREB CREB IL10_gene IL-10 Gene CREB->IL10_gene Transcription CRTC3_n->CREB Co-activates

Caption: SIK-CRTC3 signaling pathway in IL-10 production.
Regulation of NF-κB and Pro-inflammatory Cytokines

SIKs also influence the activity of the master pro-inflammatory transcription factor, NF-κB.[6] This regulation is often mediated through Class IIa histone deacetylases (HDACs). SIKs phosphorylate these HDACs, leading to their cytoplasmic retention. SIK inhibition allows for their nuclear translocation where they can deacetylate and thereby modulate the activity of NF-κB subunits, such as p65. This ultimately leads to a reduction in the transcription of NF-κB target genes, including pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][5]

SIK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK (Active) HDAC_P p-HDAC SIK->HDAC_P P fourteen_three_three 14-3-3 HDAC_P->fourteen_three_three Binds HDAC HDAC HDAC_P->HDAC Dephosphorylation HDAC_n HDAC HDAC->HDAC_n Translocation SIK_inhibitor SIK Inhibitor SIK_inhibitor->SIK Inhibits NFkB_complex p65/p50-IκB p65_p50 p65/p50 NFkB_complex->p65_p50 IκB degradation p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation HDAC_n->p65_p50_n Deacetylates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) p65_p50_n->Pro_inflammatory_genes Transcription

Caption: SIK-NF-κB signaling pathway in pro-inflammatory cytokine production.

Therapeutic Potential of SIK Inhibition in Autoimmune Disorders

The dual mechanism of action of SIK inhibitors – boosting anti-inflammatory IL-10 while suppressing pro-inflammatory cytokines – makes them attractive therapeutic candidates for a range of autoimmune diseases.[7][8][9] Preclinical studies have demonstrated the efficacy of SIK inhibitors in various models of autoimmunity.

Rheumatoid Arthritis (RA)

In animal models of RA, such as collagen-induced arthritis (CIA), SIK inhibitors have been shown to reduce disease severity, joint inflammation, and bone erosion.[10][11] The therapeutic effect is attributed to the modulation of macrophage polarization within the synovium, shifting the balance from pro-inflammatory M1 to anti-inflammatory M2-like macrophages.

Psoriasis

In the imiquimod-induced mouse model of psoriasis, SIK inhibition has been shown to ameliorate skin inflammation, reduce epidermal thickness, and decrease the infiltration of pathogenic immune cells.[12] This is linked to the suppression of the IL-17 signaling pathway, a key driver of psoriatic inflammation.[12][13]

Other Autoimmune Disorders

The broad immunomodulatory effects of SIK inhibition suggest potential applications in other autoimmune conditions such as inflammatory bowel disease (IBD) and systemic lupus erythematosus (SLE).

Quantitative Data on SIK Inhibitors

A number of small molecule SIK inhibitors have been developed and characterized. The following tables summarize key quantitative data for some of the most widely studied compounds.

Table 1: In Vitro Potency of Selected SIK Inhibitors
CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Reference(s)
HG-9-91-010.926.69.6[9][14]
YKL-06-0622.121.402.86[14][15]
GLPG3970282.87.83.8[5]
GLPG33122.00.70.6[14]
ARN-323621.63<16.63[14]
Table 2: In Vitro Effects of SIK Inhibition on Cytokine Production in Macrophages
Cell TypeSIK InhibitorTreatment ConditionsFold Change in IL-10 ProductionFold Change in TNF-α ProductionReference(s)
Human Whole BloodThis compoundLPS-stimulatedDose-dependent increaseDose-dependent reduction[11]
Mouse BMDMsHG-9-91-01 (500 nM)LPS-stimulated (2-6h)~10-fold increase~4-fold decrease[16]
Human MonocytesUnspecified SIK inhibitorsLPS-stimulatedIncreasedAttenuated[7][8]
Table 3: Preclinical Efficacy of SIK Inhibitors in Animal Models of Autoimmunity
Disease ModelAnimal StrainSIK InhibitorDosing RegimenKey Efficacy ReadoutsReference(s)
Imiquimod-induced PsoriasisC57BL/6 miceHG-9-91-01 or YKL-06-06210 mg/kg, i.p. dailyReduced ear thickness, epidermal thickness, and inflammation[12][13]
Collagen-Induced Arthritis (CIA)DBA1J miceThis compoundNot specifiedReduced clinical score, comparable to anti-TNF treatment[10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of SIK inhibition in autoimmune disorders.

In Vitro SIK Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro potency (IC50) of a test compound against SIK isoforms.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of test compound C Add compound, enzyme, and substrate/ATP mix to plate A->C B Prepare SIK enzyme and substrate/ATP mix B->C D Incubate at RT for 60 min C->D E Add ADP-Glo™ Reagent D->E F Incubate at RT for 40 min E->F G Add Kinase Detection Reagent F->G H Incubate at RT for 30 min G->H I Read luminescence H->I

Caption: Workflow for an in vitro SIK kinase inhibition assay.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • Kinase substrate (e.g., AMARA peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 1 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of SIK enzyme solution (pre-diluted in kinase assay buffer).

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Macrophage Polarization and Cytokine Analysis

This protocol describes the in vitro differentiation and polarization of bone marrow-derived macrophages (BMDMs) and subsequent measurement of cytokine production.

Macrophage_Polarization_Workflow A Isolate bone marrow cells from mouse femur and tibia B Differentiate into BMDMs with M-CSF for 7 days A->B C Pre-treat BMDMs with SIK inhibitor or vehicle B->C D Stimulate with LPS to induce pro-inflammatory response C->D E Collect supernatant for cytokine analysis (Bio-Plex) D->E F Lyse cells for RNA/protein analysis D->F

Caption: Workflow for macrophage polarization and analysis.

Materials:

  • 6-8 week old C57BL/6 mice

  • Complete DMEM (with 10% FBS, 1% Pen/Strep)

  • Recombinant mouse M-CSF

  • Recombinant mouse IFN-γ (for M1 polarization)

  • Recombinant mouse IL-4 (for M2 polarization)

  • Lipopolysaccharide (LPS)

  • SIK inhibitor

  • Bio-Plex Pro™ Mouse Cytokine Assay Kit (Bio-Rad)

  • 6-well tissue culture plates

Procedure:

  • BMDM Isolation and Differentiation:

    • Humanely euthanize mice and isolate femurs and tibias.

    • Flush the bone marrow with complete DMEM.

    • Culture the cells in complete DMEM supplemented with 20 ng/mL M-CSF for 7 days. Replace the media on day 3 and day 6.

  • Macrophage Polarization:

    • On day 7, harvest the differentiated BMDMs (M0 macrophages).

    • Seed the cells in 6-well plates.

    • Pre-treat the cells with the SIK inhibitor or vehicle for 1-2 hours.

    • To induce a pro-inflammatory phenotype, stimulate the cells with 100 ng/mL LPS for 6-24 hours.

  • Cytokine Measurement (Bio-Plex Assay):

    • Collect the cell culture supernatants.

    • Follow the manufacturer's instructions for the Bio-Plex Pro™ Mouse Cytokine Assay. Briefly:

      • Add antibody-coupled magnetic beads to a 96-well plate.

      • Wash the beads.

      • Add standards and samples (supernatants) to the wells and incubate.

      • Wash the beads.

      • Add biotinylated detection antibody and incubate.

      • Wash the beads.

      • Add streptavidin-phycoerythrin (SA-PE) and incubate.

      • Wash the beads and resuspend in assay buffer.

      • Acquire data on a Bio-Plex instrument.

    • Analyze the data using Bio-Plex Manager software to determine cytokine concentrations.

Imiquimod-Induced Psoriasis Mouse Model

This protocol describes the induction of a psoriasis-like skin inflammation in mice to evaluate the efficacy of SIK inhibitors.[7][17][18]

Materials:

  • 8-12 week old C57BL/6 mice

  • Imiquimod cream (5%)

  • SIK inhibitor formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)

  • Calipers for measuring ear thickness

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Disease Induction:

    • On day 0, shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.

  • Treatment:

    • Administer the SIK inhibitor or vehicle daily via the desired route (e.g., intraperitoneal injection) starting from day 0 (prophylactic) or day 2 (therapeutic).

  • Efficacy Assessment:

    • Monitor the mice daily for body weight.

    • Measure ear thickness daily using calipers.

    • Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0-4 for each parameter.

  • Terminal Analysis:

    • At the end of the experiment, euthanize the mice.

    • Collect skin and spleen samples for histological analysis (H&E staining), cytokine measurement (e.g., by qPCR or Bio-Plex on tissue homogenates), and flow cytometry.

Collagen-Induced Arthritis (CIA) Mouse Model

This protocol describes the induction of an autoimmune arthritis model that shares features with human rheumatoid arthritis.[2][19][20]

Materials:

  • 8-10 week old DBA/1J mice

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • SIK inhibitor formulated for in vivo administration

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify bovine type II collagen in CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen in IFA.

    • Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

  • Treatment:

    • Begin administration of the SIK inhibitor or vehicle at a predetermined time point (e.g., from day 21, semi-therapeutic, or upon disease onset, therapeutic).

  • Efficacy Assessment:

    • Monitor mice for the onset and severity of arthritis starting from day 21.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Terminal Analysis:

    • At the end of the study, collect paws for histological analysis (to assess inflammation, cartilage damage, and bone erosion) and serum for measuring anti-collagen antibody titers and cytokine levels.

Conclusion and Future Directions

The inhibition of Salt-Inducible Kinases represents a novel and promising therapeutic strategy for the treatment of autoimmune disorders. The unique ability of SIK inhibitors to re-balance the immune system by simultaneously suppressing pro-inflammatory pathways and enhancing anti-inflammatory mechanisms offers a significant advantage over existing therapies. The preclinical data generated to date are highly encouraging, and ongoing clinical trials will be crucial in determining the safety and efficacy of this new class of immunomodulatory agents in patients. Future research will likely focus on the development of isoform-selective SIK inhibitors to fine-tune the therapeutic effects and minimize potential off-target toxicities, as well as exploring the role of SIKs in other immune cell subsets beyond macrophages. The in-depth understanding of SIK biology and the availability of robust experimental models, as detailed in this guide, will be instrumental in advancing this exciting field of drug discovery.

References

Preclinical In Vivo Evaluation of GLPG3970: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo models utilized in the evaluation of GLPG3970, a first-in-class, selective dual SIK2/SIK3 inhibitor. The document details the experimental protocols, presents quantitative data from key studies, and visualizes the associated biological pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor targeting Salt-Inducible Kinase 2 (SIK2) and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. SIKs are key regulators of inflammatory responses. The inhibition of SIK2 and SIK3 by this compound leads to a dual mechanism of action: it suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), while simultaneously increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10). This immunomodulatory profile suggests therapeutic potential for this compound in a range of autoimmune and inflammatory diseases.[1][2][3][4]

Signaling Pathway of SIK Inhibition by this compound

The following diagram illustrates the proposed mechanism of action of this compound.

GLPG3970_Mechanism_of_Action cluster_0 Immune Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli SIK2/SIK3 SIK2/SIK3 Pro-inflammatory Stimuli->SIK2/SIK3 Activates Pro-inflammatory Cytokines (e.g., TNFα) Pro-inflammatory Cytokines (e.g., TNFα) SIK2/SIK3->Pro-inflammatory Cytokines (e.g., TNFα) Promotes Transcription Anti-inflammatory Cytokines (e.g., IL-10) Anti-inflammatory Cytokines (e.g., IL-10) SIK2/SIK3->Anti-inflammatory Cytokines (e.g., IL-10) Inhibits Transcription This compound This compound This compound->SIK2/SIK3 Inhibits

This compound inhibits SIK2/SIK3, modulating cytokine production.

Murine Models of Inflammatory Arthritis

This compound has been evaluated in two key murine models of arthritis: a psoriatic arthritis (PsA) model induced by interleukin-23 (IL-23) and a collagen-induced arthritis (CIA) model, which mimics rheumatoid arthritis (RA).[1]

IL-23-Induced Psoriatic Arthritis (PsA) Model

This model is used to assess the efficacy of therapeutic agents in a setting that reflects the pathology of psoriatic arthritis.

  • Animal Strain: B10.RIII mice.[1]

  • Disease Induction: Disease is induced via a hydrodynamic intravenous injection of a murine IL-23-enhanced episomal expression vector (0.1 µg).[1]

  • Treatment: Three unspecified doses of this compound were administered for 5 weeks.[1]

  • Endpoint Analysis:

    • Clinical Score: Disease severity is monitored and scored.[1]

    • Radiographic Analysis: X-ray imaging is used to assess osteophyte formation.[1]

    • Biomarker Analysis: Inflammatory mediators in the paws are quantified.[1]

IL23_PsA_Model_Workflow B10.RIII Mice B10.RIII Mice Disease Induction Hydrodynamic i.v. Injection of mIL-23 Vector B10.RIII Mice->Disease Induction This compound Treatment This compound Treatment (5 weeks, 3 doses) Disease Induction->this compound Treatment Endpoint Analysis Clinical Scoring X-ray (Osteophytes) Paw Inflammatory Mediators This compound Treatment->Endpoint Analysis

Workflow for the IL-23-induced psoriatic arthritis model.
Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established model for studying the pathogenesis of rheumatoid arthritis and for evaluating novel therapeutics.

  • Animal Strain: DBA1J mice.[1]

  • Disease Induction: Mice are immunized with an emulsion of type II bovine collagen on day 1 and receive a booster immunization on day 21.[1]

  • Treatment: this compound was administered at three unspecified doses from day 32 to day 47. A positive control group was treated with an anti-TNF agent (Enbrel®).[1]

  • Endpoint Analysis:

    • Clinical Score: Arthritis severity is clinically scored.[1]

    • Radiographic Analysis: Bone erosion is assessed using X-ray imaging and a Larsen score.[1]

    • Serological Analysis: Serum levels of anti-collagen type-II antibodies are quantified.[1]

CIA_Model_Workflow DBA1J Mice DBA1J Mice Immunization Day 1 Immunization with Bovine Collagen Type II DBA1J Mice->Immunization Day 1 Booster Day 21 Booster Immunization Immunization Day 1->Booster Day 21 Treatment This compound or Anti-TNF (Day 32-47) Booster Day 21->Treatment Endpoint Analysis Clinical Scoring X-ray (Larsen Score) Anti-Collagen Antibodies Treatment->Endpoint Analysis

Workflow for the collagen-induced arthritis model.
Summary of Quantitative Data from Arthritis Models

The available data from the ACR abstract indicates a dose-dependent reduction in clinical scores in both arthritis models.[1] The highest dose of this compound showed an effect comparable to the anti-TNF treatment in the CIA model.[1] This was correlated with a reduction in the Larsen score and levels of anti-collagen type-II antibodies.[1] In the PsA model, this compound treatment also led to decreased osteophyte formation and a reduction in pro-inflammatory mediators.[1]

ModelTreatmentKey OutcomesReference
IL-23-Induced PsA This compound (3 doses)Decreased clinical score, osteophyte formation, and pro-inflammatory mediators.[1]
Collagen-Induced Arthritis This compound (3 doses)Reduced clinical score, Larsen score, and anti-collagen type-II antibodies. Highest dose comparable to anti-TNF.[1]

Note: Specific dosages and detailed quantitative data with statistical analysis for the arthritis models were not available in the reviewed public literature.

Murine Model of Inflammatory Bowel Disease

This compound has also been assessed in a dextran sulfate sodium (DSS)-induced colitis model, which is a widely used model for inflammatory bowel disease (IBD).

DSS-Induced Colitis Model

This model induces an acute colitis that mimics some aspects of ulcerative colitis in humans.

  • Disease Induction: Ulcerative colitis-like inflammation is induced by two cycles of 4% DSS administered in the drinking water for 4 days.[3]

  • Treatment: this compound was administered prophylactically at doses of 3, 10, and 30 mg/kg twice daily (po).[3]

  • Endpoint Analysis:

    • Disease Activity Index (DAI): A composite score of body weight loss, stool consistency, and fecal blood is recorded over 12 days.[3]

    • Histological Analysis: Colonic tissues are collected at the end of the study for histological examination using a mouse colitis histology index (MCHI) score. The MCHI is a composite score of eight histological parameters: inflammatory infiltrate, goblet cell loss, crypt hyperplasia, crypt density, muscle thickness, submucosal infiltration, ulcerations, and crypt abscesses.[3]

DSS_Colitis_Model_Workflow Mice Mice Disease Induction 2 Cycles of 4% DSS in Drinking Water (4 days each) Mice->Disease Induction This compound Treatment This compound (3, 10, 30 mg/kg, BID, po) Disease Induction->this compound Treatment Endpoint Analysis Disease Activity Index (DAI) Mouse Colitis Histology Index (MCHI) This compound Treatment->Endpoint Analysis

Workflow for the DSS-induced colitis model.
Summary of Quantitative Data from the DSS-Induced Colitis Model

Oral treatment with this compound at 3, 10, and 30 mg/kg twice daily resulted in a dose-dependent and significant reduction in the area under the curve (AUC) of the DAI score by 29%, 33%, and 59%, respectively, compared to the vehicle-treated group.[3] Furthermore, this compound treatment led to a dose-dependent and significant reduction in the MCHI score by 20%, 31%, and 45% at the respective doses.[3]

Treatment GroupDose (mg/kg, BID, po)% Reduction in DAI Score (AUC)% Reduction in MCHI ScoreReference
This compound 329%20%[3]
This compound 1033%31%[3]
This compound 3059%45%[3]

Conclusion

The preclinical in vivo data for this compound demonstrate its therapeutic potential in models of inflammatory arthritis and inflammatory bowel disease. The compound's dual mechanism of action, leading to the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokines, is supported by its efficacy in these disease-relevant animal models. Further research and publication of detailed quantitative data from the arthritis studies will provide a more complete picture of the preclinical profile of this compound.

References

GLPG3970: A Technical Guide on its Potential Therapeutic Applications in Psoriasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3), novel targets with immunomodulatory properties.[1][2][3] Preclinical and early clinical studies have explored its potential as an oral therapeutic for inflammatory diseases, including psoriasis. The mechanism of action involves a dual effect: the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1][2][3][4] In a Phase 1b clinical trial (CALOSOMA) involving patients with moderate to severe psoriasis, this compound demonstrated a statistically significant improvement in skin lesions compared to placebo over a six-week period.[1][5] However, due to broader strategic considerations following results in other indications, the clinical development of this compound has been discontinued.[6][7] This guide provides an in-depth technical overview of the preclinical and clinical data supporting the investigation of this compound in psoriasis, detailing its mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action: SIK2/SIK3 Inhibition

Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses.[2][3] SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate key transcriptional co-activators and repressors, including CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[2]

By inhibiting SIK2 and SIK3, this compound prevents the phosphorylation of these substrates, leading to their activation and nuclear translocation. This results in a shift in the transcriptional landscape within immune cells:

  • Suppression of Pro-inflammatory Cytokines: Activated HDACs can repress the transcription of pro-inflammatory genes, including those encoding for TNF-α and IL-12.[2][4]

  • Enhancement of Anti-inflammatory Cytokines: Activated CRTCs can promote the transcription of anti-inflammatory genes, leading to increased production of IL-10.[2][4]

This dual action suggests a potential to restore immune balance in inflammatory conditions like psoriasis, which is characterized by an overproduction of pro-inflammatory cytokines.

Signaling Pathway of SIK Inhibition

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) TLR Toll-like Receptor (TLR) Pro_inflammatory_Stimuli->TLR LKB1 LKB1 TLR->LKB1 activates SIK2_SIK3_active Active SIK2/SIK3 LKB1->SIK2_SIK3_active activates SIK2_SIK3_inactive Inactive SIK2/SIK3 CRTC_HDAC_p Phosphorylated CRTCs & HDACs (Inactive) SIK2_SIK3_active->CRTC_HDAC_p phosphorylates This compound This compound This compound->SIK2_SIK3_active inhibits CRTC_HDAC Dephosphorylated CRTCs & HDACs (Active) CRTC_HDAC_p->CRTC_HDAC dephosphorylates (inhibition of SIKs) CRTC_HDAC_nuc Active CRTCs & HDACs CRTC_HDAC->CRTC_HDAC_nuc translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) CRTC_HDAC_nuc->Pro_inflammatory_Genes represses Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) CRTC_HDAC_nuc->Anti_inflammatory_Genes promotes CALOSOMA_Workflow Start Patient Screening (Moderate-to-Severe Psoriasis) Randomization Randomization (N=26) 3:2 Ratio Start->Randomization ArmA This compound (Oral, Once Daily) Randomization->ArmA n=15 ArmB Placebo (Oral, Once Daily) Randomization->ArmB n=11 Treatment 6-Week Treatment Period ArmA->Treatment ArmB->Treatment Endpoint Week 6 Assessment Treatment->Endpoint Analysis Primary Endpoint Analysis (PASI 50 Response) Endpoint->Analysis Psoriasis_SIK_Link cluster_Immune Immune Cascade in Psoriasis cluster_SIK SIK2/3 Inhibition Effect cluster_Skin Skin Manifestation DC Dendritic Cells IL23 IL-23 DC->IL23 produces Th17 Th17 Cells IL17 IL-17 Th17->IL17 produces IL23->Th17 maintains & expands Keratinocytes Keratinocytes IL17->Keratinocytes activates This compound This compound SIK2_3 SIK2/SIK3 This compound->SIK2_3 inhibits Pro_Inflam Pro-inflammatory Cytokines (TNF-α) SIK2_3->Pro_Inflam promotes Anti_Inflam Anti-inflammatory Cytokines (IL-10) SIK2_3->Anti_Inflam represses Pro_Inflam->Th17 part of pathway Anti_Inflam->Th17 potentially suppresses Plaque Psoriatic Plaque (Hyperproliferation) Keratinocytes->Plaque leads to

References

GLPG3970: A Technical Guide to its Salt-Inducible Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of GLPG3970, a potent inhibitor of Salt-Inducible Kinases (SIKs). The document outlines the quantitative data regarding its inhibitory activity against SIK1, SIK2, and SIK3, details the experimental methodologies used for these determinations, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound has been identified as a dual inhibitor of SIK2 and SIK3 with marked selectivity against SIK1.[1][2][3][4][5][6] This selectivity is a key characteristic, as SIK1 has been implicated in the regulation of blood pressure and vascular remodeling, suggesting that its inhibition might lead to undesirable cardiovascular effects.[7] By selectively targeting SIK2 and SIK3, this compound is being investigated for its therapeutic potential in autoimmune and inflammatory diseases, aiming to modulate immune responses while minimizing potential cardiovascular risks.[1][2][3][4][5][7]

The inhibitory potency of this compound against the three SIK isoforms is summarized in the table below. The data clearly demonstrates a significantly higher affinity for SIK2 and SIK3 over SIK1.

Target KinaseIC50 (nM)Fold Selectivity (vs. SIK1)
SIK1282.8-
SIK27.8~36-fold
SIK33.8~74-fold

Data sourced from multiple publications confirming the selectivity profile of this compound.[1][2][3][4][5][6]

Experimental Protocols: Kinase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against SIK1, SIK2, and SIK3 was primarily conducted using a luminescent kinase assay, specifically the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction & ATP Depletion: The SIK enzyme, its substrate (typically a peptide like the AMARA peptide), and ATP are incubated with varying concentrations of the inhibitor (this compound). After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion & Luminescence Detection: The Kinase Detection Reagent is then added, which contains an enzyme that converts the newly formed ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial amount of ADP produced and, therefore, the kinase activity.

Detailed Experimental Protocol

The following is a representative protocol for determining the IC50 of an inhibitor against a SIK enzyme using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human SIK1, SIK2, or SIK3 enzyme

  • AMARA peptide substrate (or other suitable SIK substrate)

  • ATP

  • This compound (or other test inhibitor)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM EGTA, 2.5 mM DTT, 0.01% Triton X-100)

  • Multi-well assay plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase buffer to the desired final concentrations.

  • Kinase Reaction Mixture: In each well of the assay plate, combine the SIK enzyme (at a pre-determined optimal concentration), the AMARA peptide substrate (e.g., 45 µM), and the various concentrations of this compound.

  • Initiation of Kinase Reaction: Initiate the reaction by adding ATP to a final concentration of, for example, 5 µM. The total reaction volume is typically kept low (e.g., 5 µL).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period, for instance, 120 minutes.

  • Termination and ATP Depletion: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP Conversion and Signal Generation: Add a volume of Kinase Detection Reagent (e.g., 10 µL) to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Visualizations: Signaling Pathways and Experimental Workflow

Salt-Inducible Kinase (SIK) Signaling Pathway

The SIK family of kinases are key regulators of various cellular processes, including metabolism and inflammation.[8] They are activated by the upstream kinase LKB1.[9][10] Once active, SIKs phosphorylate and thereby inhibit the activity of downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[9][10] This phosphorylation leads to the sequestration of CRTCs and HDACs in the cytoplasm via binding to 14-3-3 proteins, preventing them from translocating to the nucleus and regulating gene expression.[9] The activity of SIKs can be inhibited by protein kinase A (PKA), which is activated by cyclic AMP (cAMP).[9] PKA phosphorylates SIKs, leading to their inactivation and the subsequent dephosphorylation and nuclear translocation of CRTCs and HDACs.[9]

SIK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates SIK SIK1/2/3 PKA->SIK Inhibits LKB1 LKB1 LKB1->SIK Activates CRTCs CRTCs SIK->CRTCs Phosphorylates HDACs Class IIa HDACs SIK->HDACs Phosphorylates pCRTCs p-CRTCs CRTCs->pCRTCs CREB CREB CRTCs->CREB Co-activates pHDACs p-HDACs HDACs->pHDACs MEF2 MEF2 HDACs->MEF2 Inhibits FourteenThreeThree 14-3-3 pCRTCs->FourteenThreeThree Binds pHDACs->FourteenThreeThree Binds Gene_Expression_CREB Gene Expression CREB->Gene_Expression_CREB Gene_Expression_MEF2 Gene Expression MEF2->Gene_Expression_MEF2 This compound This compound This compound->SIK Inhibits Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Enzymes, Substrate, ATP, Inhibitor) Start->Prep_Reagents Serial_Dilution Perform Serial Dilution of this compound Prep_Reagents->Serial_Dilution Kinase_Reaction Set up Kinase Reaction in 384-well plate Serial_Dilution->Kinase_Reaction Incubate_1 Incubate at RT (e.g., 120 min) Kinase_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate at RT (30-60 min) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Analyze Data and Determine IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytokine Analysis of GLPG3970

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3] The SIK family of serine/threonine kinases, which are part of the AMP-activated protein kinase (AMPK) family, are key regulators of inflammatory responses.[3][4][5] this compound exhibits a dual mechanism of action by modulating cytokine production in immune cells; it suppresses the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[6][7] This immunomodulatory profile suggests its therapeutic potential in various autoimmune and inflammatory diseases.[2][7][8]

These application notes provide detailed protocols for the in vitro analysis of this compound's effect on cytokine production in human primary myeloid cells and whole blood assays.

Data Presentation

Biochemical and Cellular Activity of this compound
TargetAssay TypeIC50 (nM)Reference
SIK1Biochemical282.8[2][3]
SIK2Biochemical7.8[2][3]
SIK3Biochemical3.8[2][3]
TNFα InhibitionLPS-stimulated Human Monocytes231[6]
IL-12 InhibitionLPS-stimulated Human Monocytes67[6]
TNFα InhibitionLPS-stimulated Human Monocyte-Derived Macrophages (MdMs)365[6]
TNFα InhibitionLPS-stimulated Human Whole Blood1,000[1][6]
Effect of this compound on IL-10 Production

In in vitro assays using lipopolysaccharide (LPS)-stimulated human primary myeloid cells and whole blood, this compound has been shown to induce a dose-dependent increase in the production of the anti-inflammatory cytokine IL-10.[6][9] Due to the nature of the dose-response, the effect is typically quantified as a fold-induction compared to the LPS-stimulated control, rather than an EC50 value.[1][6]

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of SIK2/SIK3 inhibition by this compound and its subsequent effect on cytokine production.

SIK_Pathway cluster_cell Immune Cell (e.g., Monocyte/Macrophage) cluster_intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds SIK2_SIK3 SIK2 / SIK3 TLR4->SIK2_SIK3 activates Pro_inflammatory Pro-inflammatory Cytokine Transcription (e.g., TNFα, IL-12) SIK2_SIK3->Pro_inflammatory promotes Anti_inflammatory Anti-inflammatory Cytokine Transcription (e.g., IL-10) SIK2_SIK3->Anti_inflammatory inhibits This compound This compound This compound->SIK2_SIK3 inhibits TNFa_release TNFα / IL-12 Release Pro_inflammatory->TNFa_release IL10_release IL-10 Release Anti_inflammatory->IL10_release

Caption: SIK2/SIK3 signaling pathway and this compound's mechanism of action.

Experimental Protocols

In Vitro Cytokine Analysis in LPS-Stimulated Human Whole Blood

This protocol describes the assessment of this compound's effect on cytokine production in a human whole blood assay, a physiologically relevant ex vivo system.

Materials:

  • Freshly drawn human whole blood from healthy donors, collected in sodium heparin-containing tubes.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).

  • RPMI 1640 medium.

  • Phosphate Buffered Saline (PBS).

  • 96-well cell culture plates.

  • ELISA or multiplex immunoassay kits for human TNFα and IL-10.

  • Plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a working stock of LPS in sterile PBS or RPMI 1640.

    • Prepare serial dilutions of this compound in RPMI 1640 to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Assay Setup:

    • In a 96-well plate, add the diluted this compound or vehicle control (RPMI 1640 with the same final DMSO concentration).

    • Add freshly collected human whole blood to each well.

    • Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulation:

    • Add LPS to the wells to a final concentration that induces a robust cytokine response (typically in the range of 1-100 ng/mL, to be optimized).

    • Include unstimulated (no LPS) and vehicle-treated (LPS + vehicle) controls.

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined based on the kinetics of TNFα and IL-10 production.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate to pellet the blood cells.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

    • Quantify the concentration of TNFα and IL-10 in the plasma samples using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition of TNFα production for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value for TNFα inhibition by fitting the dose-response data to a four-parameter logistic equation.

    • Calculate the fold-induction of IL-10 production for each this compound concentration relative to the vehicle control.

Whole_Blood_Assay_Workflow start Start reagent_prep Prepare this compound dilutions and LPS solution start->reagent_prep assay_setup Add this compound/vehicle and whole blood to 96-well plate reagent_prep->assay_setup pre_incubation Pre-incubate for 1 hour at 37°C, 5% CO2 assay_setup->pre_incubation stimulation Add LPS to stimulate cytokine production pre_incubation->stimulation incubation Incubate for 4-24 hours at 37°C, 5% CO2 stimulation->incubation centrifugation Centrifuge plate to separate plasma incubation->centrifugation collection Collect plasma supernatant centrifugation->collection analysis Quantify TNFα and IL-10 (ELISA/Multiplex) collection->analysis data_analysis Calculate IC50 for TNFα inhibition and fold-induction for IL-10 analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the whole blood cytokine assay.

In Vitro Cytokine Analysis in LPS-Stimulated Human Primary Monocytes

This protocol details the evaluation of this compound in a more defined system using isolated human primary monocytes.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood (e.g., by Ficoll-Paque density gradient centrifugation).

  • Monocyte isolation kit (e.g., CD14 magnetic beads).

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).

  • This compound stock solution.

  • Lipopolysaccharide (LPS).

  • 96-well cell culture plates.

  • ELISA or multiplex immunoassay kits for human TNFα and IL-10.

Procedure:

  • Isolation of Primary Monocytes:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Isolate monocytes from the PBMC population using a positive or negative selection method (e.g., CD14+ selection).

    • Assess the purity of the isolated monocytes by flow cytometry.

  • Cell Seeding:

    • Resuspend the isolated monocytes in complete cell culture medium and seed them in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Allow the cells to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

    • Pre-incubate for 1 hour.

    • Add LPS to a final concentration that elicits a robust cytokine response (typically 1-10 ng/mL, to be optimized).

    • Include unstimulated and vehicle-treated controls.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate and collect the cell culture supernatant.

    • Store the supernatant at -80°C until analysis.

    • Measure the concentrations of TNFα and IL-10 using ELISA or a multiplex immunoassay.

  • Data Analysis:

    • Perform data analysis as described in the whole blood assay protocol to determine the IC50 for TNFα inhibition and the fold-induction of IL-10.

Note: A similar protocol can be adapted for monocyte-derived macrophages (MdMs) by differentiating the isolated monocytes with M-CSF for 5-7 days prior to compound treatment and stimulation.

Conclusion

The provided protocols offer a robust framework for characterizing the in vitro immunomodulatory activity of this compound. These assays are essential for understanding the compound's mechanism of action and for its continued development as a potential therapeutic for inflammatory diseases. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

References

Application Note: Cell-Based Assays for Evaluating the Efficacy of GLPG3970, a Dual SIK2/SIK3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction GLPG3970 is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, with significantly lower activity against SIK1.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of inflammatory responses.[4] Inhibition of SIKs represents a novel therapeutic strategy for autoimmune and inflammatory diseases.[5] this compound exhibits a dual mechanism of action, characterized by the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and the enhancement of anti-inflammatory cytokine release (e.g., IL-10).[4][6][7] This application note provides detailed protocols for two distinct cell-based assays designed to quantify the efficacy and mechanism of action of this compound.

Mechanism of Action: SIK Signaling Pathway In immune cells, inflammatory stimuli like Lipopolysaccharide (LPS) activate Toll-like receptors (TLRs), leading to the activation of SIKs.[6][8] Activated SIKs phosphorylate and thereby inactivate CREB-regulated transcription coactivators (CRTCs), preventing their translocation to the nucleus. This contributes to the transcriptional program that results in the production of pro-inflammatory cytokines. This compound inhibits SIK2 and SIK3, leading to the dephosphorylation and subsequent nuclear translocation of CRTCs.[6] In the nucleus, CRTCs co-activate transcription factors like CREB, which shifts the transcriptional balance towards an anti-inflammatory state, characterized by increased IL-10 expression and decreased expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][9]

SIK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds SIK2_SIK3_active SIK2/SIK3 (Active) TLR4->SIK2_SIK3_active 2. Activates NFkB_pathway Pro-inflammatory Signaling (e.g., NF-κB) TLR4->NFkB_pathway 2. Activates CRTC_p CRTC (Phosphorylated) Inactive SIK2_SIK3_active->CRTC_p 3. Phosphorylates (Inactivates) CRTC CRTC (Dephosphorylated) Active CRTC_p->CRTC Dephosphorylates (this compound effect) CRTC_nuc CRTC CRTC->CRTC_nuc 4. Translocates This compound This compound This compound->SIK2_SIK3_active Inhibits Pro_Inflam_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_pathway->Pro_Inflam_Genes 3. Promotes CREB CREB CRTC_nuc->CREB 5. Co-activates CREB->Pro_Inflam_Genes 6. Suppresses Anti_Inflam_Genes Anti-inflammatory Gene Transcription (IL-10) CREB->Anti_Inflam_Genes 6. Promotes

Caption: SIK signaling pathway and the inhibitory action of this compound.

Protocol 1: Cytokine Release Assay in LPS-Stimulated Human Monocytes

This assay is a primary method to determine the efficacy of this compound by measuring its ability to modulate the secretion of key pro- and anti-inflammatory cytokines from primary human immune cells.

Experimental Workflow

Caption: Workflow for the LPS-stimulated cytokine release assay.

Detailed Protocol

  • Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte Purification:

    • Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend PBMCs in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • Seed the PBMCs into T75 flasks and incubate for 2-3 hours at 37°C in a 5% CO₂ incubator to allow monocytes to adhere.[11][12]

    • Gently wash away non-adherent cells (lymphocytes) with warm PBS to obtain a purified monocyte culture.[11]

  • Cell Seeding and Treatment:

    • Detach adherent monocytes using a cell scraper or Trypsin-EDTA.

    • Perform a cell count and assess viability using Trypan Blue.

    • Seed monocytes into a 96-well flat-bottom plate at a density of 4 x 10⁴ cells/well in 100 µL of complete RPMI medium.[11]

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 1 nM) in complete RPMI medium.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • LPS Stimulation:

    • Prepare a stock solution of LPS (from E. coli O55:B5) in sterile PBS.

    • Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[11] Add 50 µL of medium to unstimulated control wells.

    • The final volume in each well should be 200 µL.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.[11][13]

  • Supernatant Collection and Analysis:

    • Centrifuge the 96-well plate at 1000 x g for 5 minutes.[14]

    • Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

    • Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[14][15]

Data Presentation

The results should be analyzed to determine the IC₅₀ for inhibition of TNF-α and IL-6, and the EC₅₀ for the induction of IL-10.

CytokineEndpointThis compound Efficacy (IC₅₀/EC₅₀)
TNF-αInhibition231 nM[6]
IL-6InhibitionData to be determined
IL-12Inhibition67 nM[6]
IL-10InductionDose-dependent increase observed[6]

Table 1: Expected quantitative outcomes for this compound in the cytokine release assay. IC₅₀/EC₅₀ values are derived from published data on LPS-stimulated human monocytes.[6]

Protocol 2: High-Content Imaging Assay for CRTC3 Nuclear Translocation

This secondary assay provides a mechanistic readout of SIK inhibition by quantifying the translocation of the SIK substrate CRTC3 from the cytoplasm to the nucleus. The U2OS cell line is suitable for this assay.[6]

Experimental Workflow

Caption: Workflow for the high-content CRTC3 nuclear translocation assay.

Detailed Protocol

  • Cell Seeding:

    • Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed U2OS cells into a 96-well, black-walled, clear-bottom imaging plate at a density of 1 x 10⁴ cells/well.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

    • Incubate for 4-6 hours at 37°C, 5% CO₂.

  • Cell Fixation and Permeabilization:

    • Carefully aspirate the medium.

    • Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.2% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the wells three times with PBS.

  • Immunostaining:

    • Block non-specific binding by adding 100 µL of blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) and incubating for 1 hour.

    • Prepare the primary antibody solution (e.g., rabbit anti-CRTC3) in blocking buffer.

    • Incubate the cells with the primary antibody solution overnight at 4°C.

    • Wash the wells three times with PBS.

    • Prepare the secondary antibody solution (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) in blocking buffer.

    • Incubate the cells with the secondary antibody/DAPI solution for 1 hour at room temperature, protected from light.

    • Wash the wells three times with PBS. Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system (e.g., ImageXpress Micro Confocal).[16] Capture images in two channels: DAPI (blue, for nuclear identification) and FITC/Alexa Fluor 488 (green, for CRTC3 localization).

    • Use automated image analysis software to:

      • Identify the nucleus in each cell using the DAPI signal.

      • Define the cytoplasmic region based on the nuclear boundary.

      • Measure the mean fluorescence intensity of the CRTC3 signal in both the nuclear and cytoplasmic compartments.

      • Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.

Data Presentation

The primary endpoint is the EC₅₀ value, representing the concentration of this compound that causes 50% of the maximal CRTC3 nuclear translocation.

Assay EndpointParameterThis compound Efficacy (EC₅₀)
CRTC3 Nuclear TranslocationMechanistic Target Engagement1,703 nM[6]

Table 2: Expected quantitative outcome for this compound in the high-content imaging assay for CRTC3 nuclear translocation in U2OS cells.[6]

References

Application Notes and Protocols for GLPG3970 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GLPG3970, a selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3. The following sections detail its mechanism of action, pharmacokinetic profile in mice, and established protocols for its use in common preclinical models of inflammation and autoimmune disease.

Mechanism of Action: SIK2/SIK3 Inhibition

This compound exerts its anti-inflammatory and immunomodulatory effects by selectively inhibiting SIK2 and SIK3. These kinases are key regulators of immune cell function. Inhibition of SIK2/SIK3 by this compound leads to the dephosphorylation and subsequent nuclear translocation of CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs). This dual action modulates gene expression, resulting in a decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (IL-12), and a simultaneous increase in the production of the anti-inflammatory cytokine IL-10.[1][2]

SIK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Outcome Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 SIK2/SIK3 SIK2/SIK3 TLR4->SIK2/SIK3 activates pCRTCs p-CRTCs SIK2/SIK3->pCRTCs phosphorylates pHDACs p-HDACs SIK2/SIK3->pHDACs phosphorylates This compound This compound This compound->SIK2/SIK3 inhibits CRTCs CRTCs CRTCs_n CRTCs CRTCs->CRTCs_n translocation pCRTCs->CRTCs dephosphorylation HDACs Class IIa HDACs HDACs_n Class IIa HDACs HDACs->HDACs_n translocation pHDACs->HDACs dephosphorylation CREB CREB CRTCs_n->CREB co-activates NF-kB NF-kB HDACs_n->NF-kB deacetylates Gene Transcription Gene Transcription CREB->Gene Transcription NF-kB->Gene Transcription Pro-inflammatory Cytokines (TNFα, IL-12) ↓ Pro-inflammatory Cytokines (TNFα, IL-12) Gene Transcription->Pro-inflammatory Cytokines (TNFα, IL-12) Anti-inflammatory Cytokines (IL-10) ↑ Anti-inflammatory Cytokines (IL-10) Gene Transcription->Anti-inflammatory Cytokines (IL-10)

Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency
TargetIC50 (nM)
SIK1282.8
SIK27.8
SIK33.8

Data from in vitro kinase assays.[1]

In Vivo Pharmacokinetics in Male CD1 Mice
Parameter1 mg/kg Intravenous5 mg/kg Oral
Cmax (ng/mL) -2562 ± 276
AUCinf (ng.h/mL) 1488 ± 1277414 ± 739
t1/2 (h) 2.5 ± 0.32.6 ± 0.2
CL (mL/min/kg) 11.2 ± 0.9-
Vss (L/kg) 2.2 ± 0.2-
F (%) -100

Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.

In Vivo Efficacy Study Dosages
Animal ModelSpeciesDosing Regimen
LPS-Induced InflammationMouse3, 10, 30 mg/kg, twice daily, oral
DSS-Induced ColitisMouse3, 10, 30 mg/kg, twice daily, oral
Collagen-Induced Arthritis (CIA)MouseNot specified, but multiple doses tested
IL-23 Induced Psoriatic ArthritisMouseNot specified, but multiple doses tested

Experimental Protocols

General Preparation of this compound for Oral Administration

For in vivo oral administration in mice, this compound can be formulated as a homogenous suspension.

  • Vehicle: Solutol® HS 15 / 0.5% (w/v) methylcellulose (2:98, v/v).

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the Solutol/methylcellulose vehicle.

    • Add the vehicle to the this compound powder and vortex thoroughly to ensure a uniform suspension.

    • Prepare fresh on each day of dosing.

  • Administration: Administer orally (p.o.) via gavage. The volume of administration should be calculated based on the animal's body weight (e.g., 10 mL/kg).

Protocol 1: Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to assess the acute anti-inflammatory effects of this compound.

LPS_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_treatment Phase 2: Treatment cluster_induction Phase 3: Induction cluster_sampling Phase 4: Sampling cluster_analysis Phase 5: Analysis A Acclimatize mice (e.g., 1 week) B Administer this compound (3, 10, or 30 mg/kg, p.o.) or Vehicle A->B C Administer LPS (e.g., 1 hour post-GLPG3970) B->C D Collect blood/tissues (e.g., 2 hours post-LPS) C->D E Measure cytokine levels (TNFα, IL-10) D->E

Caption: Experimental workflow for the LPS-induced inflammation model.

  • Animals: Male CD1 mice (or other suitable strain).

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Group animals and administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle.

    • One hour after this compound administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (dose to be optimized, e.g., 0.33 mg/kg).

    • Two hours after the LPS challenge, collect blood samples via cardiac puncture under terminal anesthesia.

    • Process blood to obtain serum or plasma.

  • Outcome Measures: Measure serum levels of TNFα and IL-10 using commercially available ELISA kits.

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics inflammatory bowel disease (IBD).

  • Animals: C57BL/6 mice (or other susceptible strains).

  • Induction of Colitis:

    • Provide mice with drinking water containing 2-4% (w/v) DSS for a defined period (e.g., 5-7 days) to induce acute colitis.

    • For chronic models, DSS can be administered in cycles (e.g., 7 days of DSS followed by 7-14 days of regular drinking water, repeated for 2-3 cycles).

  • Treatment:

    • Administer this compound (3, 10, or 30 mg/kg, p.o.) or vehicle twice daily.

    • Treatment can be prophylactic (starting before or at the same time as DSS administration) or therapeutic (starting after the onset of clinical signs).

  • Outcome Measures:

    • Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).

    • At Termination:

      • Measure colon length (shortening is a sign of inflammation).

      • Collect colon tissue for histological analysis (e.g., H&E staining) to score inflammation, ulceration, and crypt damage.

      • Measure cytokine levels in colon tissue homogenates.

Protocol 3: Collagen-Induced Arthritis (CIA) in Mice

A widely used model for rheumatoid arthritis.

  • Animals: DBA/1J mice.

  • Induction of Arthritis:

    • Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.

    • Day 21: Administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Treatment:

    • Begin administration of this compound or vehicle at the first signs of arthritis (therapeutic) or at the time of the booster injection (prophylactic).

    • Dosing regimens of 3, 10, and 30 mg/kg twice daily can be explored.

  • Outcome Measures:

    • Clinical Scoring: Visually score each paw for signs of inflammation (redness and swelling) on a scale of 0-4. The total score per mouse can range from 0 to 16.

    • Paw Swelling: Measure paw thickness using a caliper.

    • Histology: At the end of the study, collect joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.

Note: The specific details of the experimental protocols, such as the exact timing of drug administration and the scoring systems used, may vary between studies. Researchers should consult the primary literature for more detailed methodologies.

References

Application Notes and Protocols: Measuring GLPG3970 Target Engagement with NanoBRET® Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are key regulators of inflammatory responses.[1][2][3] Understanding the direct interaction of this compound with its intended targets in a cellular context is crucial for elucidating its mechanism of action and for the development of effective therapeutics. The NanoBRET® Target Engagement (TE) Assay is a powerful tool for quantifying compound binding to specific protein targets within intact cells.[4][5][6][7] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer from a NanoLuc® luciferase donor to a fluorescent acceptor, to monitor protein-protein or protein-ligand interactions in real-time.[4][8][9][10]

This document provides detailed application notes and protocols for utilizing the NanoBRET® TE Assay to measure the target engagement of this compound with SIK2 and SIK3 in live cells.

Signaling Pathway

The Salt-Inducible Kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in modulating inflammatory pathways.[2][11] Inhibition of SIK2 and SIK3 by this compound has been shown to modulate the production of both pro- and anti-inflammatory cytokines.[2][12][13]

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor SIK2_SIK3 SIK2/SIK3 Receptor->SIK2_SIK3 Activation Phosphorylation Phosphorylation SIK2_SIK3->Phosphorylation Catalyzes This compound This compound This compound->SIK2_SIK3 Inhibits CRTCs CRTCs CRTCs_n CRTCs CRTCs->CRTCs_n Dephosphorylation & Translocation HDACs HDACs Gene_Expression Gene Expression (e.g., IL-10, TNF-α) HDACs->Gene_Expression Represses Phosphorylation->CRTCs Phosphorylates & Sequesters Phosphorylation->HDACs Phosphorylates & Activates CREB CREB CREB->Gene_Expression Modulates CRTCs_n->CREB

Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.

Experimental Principles

The NanoBRET® Target Engagement Assay is a competitive binding assay performed in live cells.[4][5] The target protein (SIK2 or SIK3) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is then added to the cells. When the tracer binds to the NanoLuc®-fused target, it brings the fluorophore in close proximity to the luciferase, resulting in BRET. Unlabeled compounds, such as this compound, compete with the tracer for binding to the target protein. This competition leads to a dose-dependent decrease in the BRET signal, which can be used to determine the intracellular affinity of the compound.[4]

Quantitative Data Summary

The following table summarizes the inhibitory and binding activities of this compound against SIK isoforms.

ParameterSIK1SIK2SIK3Reference
Biochemical IC50 282.8 nM7.8 nM3.8 nM[1][2][11]
NanoBRET® IC50 (HEK293 cells) >17,500 nM254 nM79 nM[2][11][14]

Experimental Protocols

Materials
  • HEK293 cells

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine® 3000 Transfection Reagent

  • SIK2-NanoLuc® fusion vector

  • SIK3-NanoLuc® fusion vector

  • NanoBRET® Kinase Tracer

  • This compound

  • NanoBRET® Nano-Glo® Substrate

  • White, 96-well or 384-well assay plates

  • Luminometer with 460 nm and >610 nm filters

Experimental Workflow

NanoBRET_Workflow Start Start Cell_Culture Culture HEK293 Cells Start->Cell_Culture Transfection Transfect cells with SIK2/3-NanoLuc® vector Cell_Culture->Transfection Plating Plate transfected cells into assay plates Transfection->Plating Compound_Addition Add serial dilutions of this compound Plating->Compound_Addition Tracer_Addition Add NanoBRET® Tracer Compound_Addition->Tracer_Addition Incubation Incubate at 37°C Tracer_Addition->Incubation Substrate_Addition Add NanoBRET® Nano-Glo® Substrate Incubation->Substrate_Addition Measurement Measure luminescence at 460nm and >610nm Substrate_Addition->Measurement Data_Analysis Calculate BRET ratio and determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the NanoBRET® Target Engagement Assay.

Detailed Protocol

1. Cell Culture and Transfection:

1.1. Culture HEK293 cells in complete growth medium until they reach 70-90% confluency. 1.2. On the day of transfection, dilute the SIK2-NanoLuc® or SIK3-NanoLuc® fusion vector and Lipofectamine® 3000 reagent in Opti-MEM® I medium according to the manufacturer's protocol. 1.3. Add the transfection complex to the cells and incubate for 24 hours at 37°C in a CO2 incubator.

2. Cell Plating:

2.1. After 24 hours, detach the transfected cells using a non-enzymatic cell dissociation solution. 2.2. Resuspend the cells in Opti-MEM® I medium. 2.3. Plate the cells into a white, 96-well or 384-well assay plate at a predetermined optimal density.

3. Compound and Tracer Addition:

3.1. Prepare serial dilutions of this compound in Opti-MEM® I medium. 3.2. Add the this compound dilutions to the appropriate wells of the assay plate. 3.3. Prepare the NanoBRET® Kinase Tracer at the recommended concentration in Opti-MEM® I medium. The optimal tracer concentration should be determined empirically but is typically around the EC50 value for its binding to the target.[5] 3.4. Add the tracer to all wells except for the "no tracer" control wells.

4. Incubation:

4.1. Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound and tracer binding to reach equilibrium.

5. Signal Detection:

5.1. Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions. 5.2. Add the substrate to all wells. 5.3. Read the luminescence signal immediately using a luminometer equipped with a 460 nm (donor) and a >610 nm (acceptor) filter.

6. Data Analysis:

6.1. Calculate the raw BRET ratio for each well by dividing the acceptor emission (>610 nm) by the donor emission (460 nm). 6.2. Correct the raw BRET ratios by subtracting the BRET ratio from the "no tracer" control wells. 6.3. Plot the corrected BRET ratios against the logarithm of the this compound concentration. 6.4. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the BRET signal.

Conclusion

The NanoBRET® Target Engagement Assay provides a robust and quantitative method to measure the intracellular binding of this compound to its targets, SIK2 and SIK3. This approach allows for the determination of compound affinity in a physiologically relevant context, providing valuable insights for drug discovery and development. The detailed protocols and data presented here serve as a comprehensive guide for researchers aiming to utilize this powerful technology to study the target engagement of kinase inhibitors like this compound.

References

Application Note: CRTC3 Translocation Assay for Determining Salt-Inducible Kinase (SIK) Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a high-content imaging-based CRTC3 translocation assay to quantitatively assess the in-cell activity of Salt-Inducible Kinase (SIK) inhibitors.

Introduction

Salt-inducible kinases (SIKs), members of the AMP-activated protein kinase (AMPK) family, are key regulators of various physiological processes, including metabolism and inflammation. SIKs phosphorylate and inactivate the CREB-regulated transcription coactivator 3 (CRTC3), leading to its sequestration in the cytoplasm through binding to 14-3-3 proteins. Inhibition of SIK activity results in the dephosphorylation of CRTC3, its dissociation from 14-3-3 proteins, and subsequent translocation into the nucleus. This nuclear translocation of CRTC3 can be visualized and quantified using immunofluorescence microscopy, providing a robust and reliable method for measuring the potency of SIK inhibitors in a cellular context.

Signaling Pathway

Under basal conditions, SIKs phosphorylate CRTC3 on multiple serine residues (including Ser62, Ser162, Ser329, and Ser370), creating binding sites for 14-3-3 proteins, which retain CRTC3 in the cytoplasm.[1][2] Pharmacological inhibition of SIKs prevents this phosphorylation event.[3] Consequently, CRTC3 is dephosphorylated by cellular phosphatases, leading to its release from 14-3-3 proteins and its translocation into the nucleus, where it can co-activate CREB-mediated gene transcription.[1][3][4]

SIK_CRTC3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK CRTC3 CRTC3 SIK->CRTC3 Phosphorylates CRTC3_P p-CRTC3 protein_1433 14-3-3 CRTC3_P->protein_1433 Binds CRTC3_nuc CRTC3 CRTC3->CRTC3_nuc Translocation SIK_Inhibitor SIK Inhibitor SIK_Inhibitor->SIK Inhibits CREB CREB CRTC3_nuc->CREB Co-activates Gene Target Gene Transcription CREB->Gene Activates

SIK-CRTC3 Signaling Pathway

Experimental Protocol

This protocol is designed for a 96-well plate format suitable for high-content screening.

Materials:

  • Cell Line: THP-1 or RAW264.7 cells

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • SIK Inhibitors: Test compounds and a positive control (e.g., HG-9-91-01)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-CRTC3 antibody

  • Secondary Antibody: Alexa Fluor conjugated secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Wash Buffer: PBS

  • Microplates: 96-well, black, clear-bottom imaging plates

Procedure:

  • Cell Seeding:

    • Seed THP-1 or RAW264.7 cells into a 96-well imaging plate at a density of 5 x 104 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the SIK inhibitor test compounds and the positive control.

    • Add the compounds to the respective wells and incubate for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).

  • Fixation and Permeabilization:

    • Carefully aspirate the culture medium.

    • Wash the cells once with PBS.

    • Fix the cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by adding 100 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature.

    • Dilute the primary anti-CRTC3 antibody in blocking buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add 50 µL of the diluted primary antibody to each well. Incubate overnight at 4°C.

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody and DAPI in blocking buffer.

    • Add 50 µL of the secondary antibody and DAPI solution to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Add 100 µL of PBS to each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system. Capture images in the DAPI and the appropriate channel for the secondary antibody (e.g., FITC for Alexa Fluor 488).

    • Use image analysis software to:

      • Identify individual cells and define the nuclear and cytoplasmic compartments based on the DAPI and whole-cell staining, respectively.

      • Measure the mean fluorescence intensity of the CRTC3 signal in both the nucleus and the cytoplasm for each cell.

      • Calculate the ratio of nuclear to cytoplasmic CRTC3 fluorescence intensity for each cell.

      • Average the ratios for all cells within a well.

Experimental_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Immunostaining cluster_analysis Image Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compounds Add SIK Inhibitors overnight_incubation->add_compounds incubate_treatment Incubate for 2 hours add_compounds->incubate_treatment fix_perm Fix and Permeabilize incubate_treatment->fix_perm blocking Block fix_perm->blocking primary_ab Primary Antibody (Anti-CRTC3) blocking->primary_ab secondary_ab Secondary Antibody and DAPI primary_ab->secondary_ab image_acquisition Image Acquisition secondary_ab->image_acquisition quantification Quantify Nuclear/ Cytoplasmic Ratio image_acquisition->quantification data_analysis Data Analysis (IC50) quantification->data_analysis

Experimental Workflow for CRTC3 Translocation Assay

Data Presentation and Analysis

The primary output of this assay is the ratio of nuclear to cytoplasmic CRTC3 fluorescence intensity. This ratio is expected to increase in a dose-dependent manner upon treatment with a SIK inhibitor. The data can be normalized to the positive control (e.g., a known potent SIK inhibitor) and the vehicle control. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can be calculated by fitting the dose-response data to a four-parameter logistic equation.

Table 1: Example Quantitative Data for SIK Inhibitors in CRTC3 Translocation Assay

CompoundCell LineIC50 / EC50 (nM)Reference
HG-9-91-01RAW264.7~100[1]
MRT67307RAW264.7~300[1]
JRD-SIK1/2i-3THP-1Low micromolar[5]
JRD-SIK1/2i-4THP-1Low micromolar[5]

Note: The IC50/EC50 values can vary depending on the specific experimental conditions and cell line used.

Conclusion

The CRTC3 translocation assay is a powerful and quantitative method for assessing the cellular activity of SIK inhibitors.[5] Its compatibility with high-content imaging platforms makes it suitable for medium- to high-throughput screening campaigns in drug discovery.[6][7] This assay provides valuable insights into the on-target efficacy of novel SIK inhibitors in a physiologically relevant context.

References

Application Notes and Protocols for LPS-Stimulated Whole Blood Assays with GLPG3970

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family and have emerged as critical regulators of the immune system.[1][2] this compound exerts a dual immunomodulatory effect by suppressing the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3][4][5] This unique mode of action makes this compound a compelling compound for investigation in various inflammatory and autoimmune diseases.[5]

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of the innate immune system and is widely used in vitro to mimic inflammatory responses. The LPS-stimulated whole blood assay is a robust and physiologically relevant model to assess the immunomodulatory effects of compounds like this compound. This document provides detailed application notes and protocols for conducting LPS-stimulated whole blood assays with this compound.

Mechanism of Action of this compound in LPS-Stimulated Whole Blood

In the context of LPS stimulation, this compound's inhibition of SIK2 and SIK3 leads to the modulation of downstream signaling pathways that control cytokine gene expression. A key substrate of SIKs is the CREB-regulated transcriptional coactivator 3 (CRTC3).[6][7] When SIKs are active, they phosphorylate CRTC3, leading to its sequestration in the cytoplasm. By inhibiting SIK2 and SIK3, this compound prevents the phosphorylation of CRTC3, allowing it to translocate to the nucleus.[6][7] In the nucleus, CRTC3 acts as a coactivator for the transcription factor CREB (cAMP response element-binding protein), which in turn enhances the transcription of the anti-inflammatory cytokine IL-10.[6][7] The suppression of pro-inflammatory cytokines like TNFα is also a downstream consequence of SIK inhibition, contributing to the overall anti-inflammatory profile of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
SIK1282.8
SIK27.8
SIK33.8

Data sourced from a study on the discovery of this compound.[1][2]

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Human Whole Blood

CytokineEffectIC50 (nM)
TNFαInhibition1000

Data represents the concentration at which this compound inhibits 50% of TNFα production in LPS-stimulated human whole blood from healthy donors.[8]

Table 3: Effect of this compound on Cytokine Production in LPS-Stimulated Human Primary Myeloid Cells

Cell TypeCytokineEffectIC50 (nM)
MonocytesTNFαInhibition231
MonocytesIL-12Inhibition67
Monocyte-derived MacrophagesTNFαInhibition365
Monocytes & Monocyte-derived MacrophagesIL-10Dose-dependent increaseNot determined

These in vitro studies on isolated primary human myeloid cells further characterize the immunomodulatory effects of this compound.[8]

Experimental Protocols

Protocol 1: LPS-Stimulated Whole Blood Assay for Cytokine Measurement

This protocol outlines the procedure for stimulating fresh human whole blood with LPS in the presence of this compound to measure the production of TNFα and IL-10.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O55:B5 (or other suitable serotype)

  • RPMI 1640 medium

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Sodium Heparin vacutainer tubes

  • Sterile 6-well or 24-well tissue culture plates

  • Sterile polypropylene tubes

  • Centrifuge

  • CO2 incubator (37°C, 5% CO2)

  • ELISA kits for human TNFα and IL-10

  • Pipettes and sterile tips

Procedure:

  • Blood Collection: Collect venous blood from healthy volunteers into sodium heparin vacutainer tubes. Process the samples within one hour of collection.[9]

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in RPMI 1640 medium to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Blood Dilution: Dilute the heparinized whole blood 1:5 with RPMI 1640 medium supplemented with L-glutamine and penicillin-streptomycin.[9] For example, mix 1 mL of whole blood with 4 mL of supplemented RPMI 1640 medium.

  • Assay Setup:

    • Add the diluted blood to the wells of a sterile tissue culture plate.

    • Add the desired concentrations of this compound or vehicle control to the appropriate wells.

    • Include an unstimulated control (diluted blood with vehicle) and a stimulated control (diluted blood with vehicle and LPS).

  • Pre-incubation with this compound: Pre-incubate the plate at 37°C in a 5% CO2 incubator for a suitable period (e.g., 30-60 minutes) to allow for the compound to interact with the cells.

  • LPS Stimulation: Add LPS to the appropriate wells to achieve a final concentration of 1 ng/mL.[9]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will depend on the cytokine being measured:

    • For TNFα, incubate for 4-6 hours.[9][10]

    • For IL-10, a longer incubation of 24 hours is recommended.[9]

  • Sample Collection: After incubation, centrifuge the plates or transfer the contents of each well to microcentrifuge tubes and centrifuge at a speed sufficient to pellet the cells (e.g., 1000 x g for 10 minutes).

  • Supernatant Storage: Carefully collect the supernatant from each well without disturbing the cell pellet and store at -80°C until cytokine analysis.

  • Cytokine Measurement: Measure the concentrations of TNFα and IL-10 in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in an LPS-Stimulated Immune Cell

GLPG3970_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytokine Cytokine Release LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation SIK2_SIK3 SIK2/SIK3 CRTC3 CRTC3 SIK2_SIK3->CRTC3 Phosphorylates CRTC3_p p-CRTC3 CRTC3_n CRTC3 CRTC3->CRTC3_n Translocation This compound This compound This compound->SIK2_SIK3 Inhibits TNFa_gene TNFα Gene NFkB_n->TNFa_gene Transcription CREB CREB IL10_gene IL-10 Gene CREB->IL10_gene Transcription CRTC3_n->CREB Co-activates TNFa_mRNA TNFα mRNA TNFa_gene->TNFa_mRNA IL10_mRNA IL-10 mRNA IL10_gene->IL10_mRNA TNFa TNFα (Pro-inflammatory) TNFa_mRNA->TNFa IL10 IL-10 (Anti-inflammatory) IL10_mRNA->IL10

Caption: this compound inhibits SIK2/SIK3, leading to CRTC3 nuclear translocation and modulation of cytokine expression.

Experimental Workflow for LPS-Stimulated Whole Blood Assay

Experimental_Workflow start Start blood_collection Collect Venous Blood (Sodium Heparin) start->blood_collection blood_dilution Dilute Whole Blood 1:5 with RPMI 1640 blood_collection->blood_dilution plate_setup Plate Diluted Blood blood_dilution->plate_setup add_compound Add this compound (or vehicle) plate_setup->add_compound pre_incubation Pre-incubate (37°C, 5% CO2) add_compound->pre_incubation add_lps Add LPS (1 ng/mL) pre_incubation->add_lps incubation Incubate (4-24h, 37°C, 5% CO2) add_lps->incubation centrifugation Centrifuge to Pellet Cells incubation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection storage Store Supernatant at -80°C supernatant_collection->storage elisa Measure Cytokines (ELISA) storage->elisa data_analysis Data Analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effect on cytokine release in LPS-stimulated whole blood.

References

Application Notes and Protocols: Detecting SIK Pathway Modulation by GLPG3970 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that are key regulators of various physiological processes, including inflammation and metabolism. They are part of the AMP-activated protein kinase (AMPK) family.[1][2] The activity of SIKs is modulated by upstream kinases such as LKB1.[1] SIKs exert their effects by phosphorylating downstream substrates, which include the CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1][3][4] This phosphorylation leads to the cytoplasmic retention of these substrates, thereby inhibiting their transcriptional regulatory functions in the nucleus.[1]

GLPG3970 is a potent and selective dual inhibitor of SIK2 and SIK3, with IC50 values of 7.8 nM and 3.8 nM, respectively.[2][5][6] It has been developed for the treatment of autoimmune and inflammatory diseases.[6][7][8][9] The therapeutic potential of this compound stems from its ability to modulate the inflammatory response by inhibiting SIK2/3. This inhibition leads to a decrease in the phosphorylation of SIK substrates like CRTC3 and HDAC4, allowing their translocation to the nucleus.[1] This nuclear translocation alters gene expression, resulting in a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines (e.g., TNFα, IL-12) and the enhancement of anti-inflammatory cytokines (e.g., IL-10).[1][8]

This application note provides a detailed Western blot protocol to monitor the activity of this compound by detecting changes in the phosphorylation status of key SIK pathway substrates.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SIK signaling pathway, the mechanism of action of this compound, and the experimental workflow for the Western blot protocol.

Caption: SIK2/3 signaling pathway and this compound inhibition.

WB_Workflow A 1. Cell Culture & Treatment (e.g., THP-1, U2OS) B 2. This compound Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF membrane) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-pCRTC3) G->H I 9. Secondary Antibody Incubation H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Caption: Western blot experimental workflow.

Experimental Protocols

This protocol is optimized for cultured cells, such as human monocytic THP-1 cells or human bone osteosarcoma U2OS cells, which have been used in studies involving SIK inhibitors.[1]

Cell Culture and Treatment
  • Culture cells (e.g., THP-1 or U2OS) in appropriate media and conditions until they reach 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. A vehicle control (DMSO) should be included.

  • If desired, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) at an appropriate concentration and duration (e.g., 100 ng/mL for 30-60 minutes) to activate the SIK pathway.

Cell Lysis and Protein Quantification
  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

SDS-PAGE and Protein Transfer
  • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF membrane.

Antibody Incubation and Detection
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10][11]

  • Incubate the membrane with the primary antibody (see Table 1 for recommendations) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for the total form of the target protein and/or a loading control like β-actin or GAPDH.

Data Presentation

The primary endpoint of this assay is the change in the phosphorylation of SIK substrates. Treatment with this compound is expected to decrease the phosphorylation of CRTC3 and HDAC4.[1]

Table 1: Recommended Antibodies and Expected Results

Target ProteinRecommended Antibody TypeExpected Change with this compoundPotential Phosphorylation Site(s)
p-CRTC3 Phospho-specific (e.g., pSer329, pSer162)Decrease Ser329, Ser162[3][12]
Total CRTC3 Total proteinNo changeN/A
p-HDAC4 Phospho-specificDecrease Multiple SIK-dependent sites
Total HDAC4 Total proteinNo changeN/A
p-SIK2/3 (activation loop) Phospho-specific (e.g., pThr175 for SIK2)No direct change expectedThr175 (SIK2)[5]
Total SIK2/3 Total proteinNo changeN/A
β-actin / GAPDH Total proteinNo changeN/A

Conclusion

This Western blot protocol provides a reliable method for assessing the intracellular activity of this compound by measuring the phosphorylation status of its direct downstream targets, CRTC3 and HDAC4. By quantifying the decrease in phosphorylation of these substrates, researchers can effectively determine the potency and efficacy of this compound in modulating the SIK signaling pathway in a cellular context. This assay is a valuable tool for preclinical research and drug development efforts targeting the SIK kinase family.

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with GLPG3970

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are key regulators of the immune system.[1][2] These kinases are involved in the phosphorylation of transcriptional co-activators and histone deacetylases, thereby modulating the expression of various cytokines. Inhibition of SIK2 and SIK3 by this compound has been shown to have a dual immunomodulatory effect: it suppresses the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3][4] This unique mechanism of action makes this compound a promising therapeutic candidate for a range of autoimmune and inflammatory diseases.

Flow cytometry is an indispensable tool for dissecting the complex effects of immunomodulatory compounds like this compound on various immune cell populations. This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry. The following sections include a summary of expected quantitative changes in immune cell populations, detailed experimental protocols for sample preparation, cell staining, and data acquisition, and diagrams to visualize key pathways and workflows.

Data Presentation

The following tables summarize the expected quantitative changes in various immune cell subsets and cytokine production following treatment with this compound. The data is compiled from preclinical studies and is intended to provide a reference for expected outcomes. Actual results may vary depending on the experimental system (e.g., cell type, species, stimulation conditions).

Table 1: Expected Effects of this compound on Major Immune Cell Populations

Cell PopulationMarker CombinationExpected Effect of this compoundReference
T Helper CellsCD3+CD4+No significant change in overall percentageGeneral Knowledge
Cytotoxic T CellsCD3+CD8+No significant change in overall percentageGeneral Knowledge
Regulatory T cells (Tregs)CD4+CD25highFoxP3+Potential for increase in frequency and/or suppressive function[5][6]
B CellsCD19+No significant change in overall percentageGeneral Knowledge
Natural Killer (NK) CellsCD3-CD56+No significant change in overall percentageGeneral Knowledge
Classical MonocytesCD14++CD16-Potential shift in subset distribution[7][8][9]
Intermediate MonocytesCD14++CD16+Potential shift in subset distribution[7][8][9]
Non-classical MonocytesCD14+CD16++Potential shift in subset distribution[7][8][9]

Table 2: Expected Effects of this compound on Cytokine Production by Immune Cells (Post-Stimulation)

CytokineProducing Cell Type (example)Expected Effect of this compoundReference
TNFαMonocytes/Macrophages, T cellsDecrease[1][2][3][4]
IL-10Monocytes/Macrophages, T cellsIncrease[1][2][3][4]
IL-12Monocytes/Macrophages, Dendritic CellsDecrease[1][4]
IL-6Monocytes/MacrophagesDecrease[1]
IL-1βMonocytes/MacrophagesDecrease[1]
IFNγ (Th1)CD4+ T cellsPotential for modulation[10]
IL-4 (Th2)CD4+ T cellsPotential for modulationGeneral Knowledge
IL-17 (Th17)CD4+ T cellsPotential for modulationGeneral Knowledge

Signaling Pathway and Experimental Workflows

SIK_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli TLR/IL-1R TLR/IL-1R Pro-inflammatory Stimuli->TLR/IL-1R SIK2_SIK3 SIK2/SIK3 TLR/IL-1R->SIK2_SIK3 activates p-CRTCs_HDACs Phosphorylated CRTCs & HDACs SIK2_SIK3->p-CRTCs_HDACs phosphorylates CRTCs_HDACs Dephosphorylated CRTCs & HDACs SIK2_SIK3->CRTCs_HDACs dephosphorylation occurs This compound This compound This compound->SIK2_SIK3 inhibits 14-3-3 14-3-3 proteins p-CRTCs_HDACs->14-3-3 binds to CREB CREB CRTCs_HDACs->CREB translocates to nucleus and co-activates/de-represses 14-3-3->p-CRTCs_HDACs sequesters in cytoplasm Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNFα, IL-6) CREB->Pro_inflammatory_Genes reduced transcription Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_inflammatory_Genes enhanced transcription

Caption: this compound inhibits SIK2/SIK3, leading to altered gene transcription.

Flow_Cytometry_Workflow Start Isolate Immune Cells (e.g., PBMCs) Treatment Treat cells with this compound or Vehicle Control Start->Treatment Stimulation Stimulate cells (e.g., LPS, PMA/Ionomycin) Treatment->Stimulation Surface_Staining Stain for surface markers Stimulation->Surface_Staining Fix_Perm Fix and permeabilize cells Surface_Staining->Fix_Perm Intracellular_Staining Stain for intracellular cytokines and transcription factors Fix_Perm->Intracellular_Staining Acquisition Acquire data on a flow cytometer Intracellular_Staining->Acquisition Analysis Analyze data (gating, quantification) Acquisition->Analysis End Results Analysis->End

Caption: General workflow for flow cytometry analysis of this compound-treated cells.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) from Whole Blood

Materials:

  • Whole blood collected in heparinized tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ficoll-Paque™ PLUS or other density gradient medium

  • 15 mL or 50 mL conical centrifuge tubes

  • Sterile transfer pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood sample 1:1 with sterile PBS in a conical tube.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a new conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets.

  • Collect the distinct band of PBMCs at the plasma-Ficoll interface using a sterile pipette and transfer to a new conical tube.

  • Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in an appropriate cell culture medium or staining buffer.

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration as required for the subsequent experiments.

Protocol 2: In Vitro Treatment and Stimulation of Immune Cells

Materials:

  • Isolated immune cells (e.g., PBMCs) in complete RPMI-1640 medium

  • This compound stock solution (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Cell stimulation cocktail (e.g., LPS for monocytes, PMA and Ionomycin for T cells)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Cell culture plates (e.g., 96-well U-bottom plate)

Procedure:

  • Seed the isolated immune cells at a density of 1-2 x 106 cells/mL in a cell culture plate.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add the this compound dilutions or vehicle control to the appropriate wells and incubate for the desired pre-treatment time (e.g., 1-2 hours) at 37°C in a 5% CO2 incubator.

  • Following pre-treatment, add the cell stimulation cocktail to the wells.

  • For intracellular cytokine analysis, add a protein transport inhibitor during the last 4-6 hours of the stimulation period.

  • Incubate the cells for the appropriate stimulation time (e.g., 4-24 hours depending on the stimulus and target cytokines).

  • After incubation, harvest the cells for flow cytometry staining.

Protocol 3: Staining for Cell Surface and Intracellular Markers

Materials:

  • Treated and stimulated immune cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fluorochrome-conjugated antibodies for cell surface markers (see Table 1 for examples)

  • Fixation/Permeabilization Buffer Kit (e.g., containing paraformaldehyde and saponin or a commercial kit)

  • Fluorochrome-conjugated antibodies for intracellular cytokines and transcription factors (see Table 2 for examples)

  • 96-well V-bottom plate or flow cytometry tubes

  • Centrifuge

Procedure:

  • Harvest the cells and transfer them to a 96-well V-bottom plate or flow cytometry tubes.

  • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.

  • Surface Staining: Resuspend the cell pellet in 50-100 µL of Flow Cytometry Staining Buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies for surface markers.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.

  • Fixation and Permeabilization: After the final wash, resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells once with Permeabilization Buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 50-100 µL of Permeabilization Buffer containing the pre-titrated cocktail of fluorochrome-conjugated antibodies for intracellular targets.

  • Incubate for 30-45 minutes at room temperature in the dark.

  • Wash the cells twice with Permeabilization Buffer.

  • Resuspend the final cell pellet in 200-300 µL of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.

Protocol 4: Flow Cytometry Data Acquisition and Analysis

Procedure:

  • Instrument Setup:

    • Perform daily quality control on the flow cytometer using standardized beads.

    • Set up the appropriate voltages for each detector (photomultiplier tube, PMT) to ensure optimal signal detection.

    • Use single-stained compensation controls for each fluorochrome in the panel to create a compensation matrix to correct for spectral overlap.

  • Data Acquisition:

    • Acquire a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte or monocyte gate) for each sample to ensure statistical significance.

  • Data Analysis:

    • Use a suitable flow cytometry analysis software (e.g., FlowJo™, FCS Express™).

    • Apply the compensation matrix to the data.

    • Gate on the cell populations of interest based on their forward scatter (FSC) and side scatter (SSC) properties to exclude debris and dead cells.

    • Use a hierarchical gating strategy to identify specific immune cell subsets based on the expression of lineage and differentiation markers (e.g., gate on CD3+ cells, then on CD4+ and CD8+ subsets).

    • Quantify the percentage of positive cells and the median fluorescence intensity (MFI) for each marker of interest.

    • Compare the results from this compound-treated samples to the vehicle-treated controls.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the immunomodulatory effects of this compound using flow cytometry. By following these detailed procedures, researchers can obtain robust and reproducible data on how this SIK2/SIK3 inhibitor impacts various immune cell populations and their functional responses. The ability to simultaneously analyze multiple parameters at the single-cell level makes flow cytometry an invaluable technique for elucidating the mechanism of action of novel therapeutic agents like this compound and for advancing their development in the treatment of inflammatory and autoimmune diseases.

References

GLPG3970 Administration in Murine Arthritis Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG3970 is a selective, first-in-class inhibitor of Salt-Inducible Kinase 2 and 3 (SIK2/SIK3) that has shown therapeutic potential in preclinical models of inflammatory diseases, including arthritis.[1] SIK2/SIK3 inhibition modulates the immune system through a dual mechanism of action: it curtails the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), while simultaneously boosting the release of anti-inflammatory cytokines like Interleukin-10 (IL-10).[1] This document provides detailed application notes and protocols for the administration of this compound in two established mouse models of arthritis: Collagen-Induced Arthritis (CIA) and IL-23-Induced Psoriatic Arthritis (PsA).

Mechanism of Action: SIK2/SIK3 Inhibition

The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses. Inhibition of SIK2 and SIK3 by this compound leads to a transcriptional switch in immune cells. This switch results in the reduced expression of pro-inflammatory mediators and an enhanced immunoregulatory activity, thereby mitigating the inflammatory cascade characteristic of arthritic conditions.[1]

GLPG3970_Mechanism_of_Action This compound This compound SIK2_SIK3 SIK2 / SIK3 Inhibition This compound->SIK2_SIK3 Transcriptional_Switch Transcriptional Switch in Immune Cells SIK2_SIK3->Transcriptional_Switch Pro_inflammatory Reduced Pro-inflammatory Cytokine Expression (e.g., TNFα) Transcriptional_Switch->Pro_inflammatory Anti_inflammatory Enhanced Immunoregulatory Cytokine Release (e.g., IL-10) Transcriptional_Switch->Anti_inflammatory Therapeutic_Effect Therapeutic Effect in Arthritis Pro_inflammatory->Therapeutic_Effect Anti_inflammatory->Therapeutic_Effect

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Experimental Workflow:

CIA_Workflow Day1 Day 1: Primary Immunization (Bovine Type II Collagen Emulsion) Day21 Day 21: Booster Immunization (Bovine Type II Collagen Emulsion) Day1->Day21 Day32_47 Day 32-47: this compound Treatment Day21->Day32_47 Evaluation Evaluation: - Clinical Score - Bone Erosion (Larsen Score) - Anti-collagen Abs Day32_47->Evaluation

Figure 2: Experimental workflow for the CIA model.

Methodology:

  • Animal Model: DBA1J mice are classically used for this model.[1]

  • Induction of Arthritis:

    • Day 1: Primary immunization with an emulsion of type II bovine collagen.[1]

    • Day 21: Booster immunization with the same type II bovine collagen emulsion.[1]

  • This compound Administration:

    • Treatment Period: Prophylactic treatment with this compound is administered from day 32 to day 47.[1]

    • Dosage: Three different doses of this compound were evaluated in preclinical studies, though the specific concentrations have not been publicly disclosed. It was noted that the highest dose tested showed efficacy comparable to an anti-TNF agent (Enbrel®).[1]

    • Formulation and Route of Administration: For oral administration in mice, this compound can be formulated as a homogeneous suspension in Solutol/methyl cellulose (MC) 0.5% (2/98; v/v).

  • Outcome Measures:

    • Clinical Score Analysis: Arthritis severity is monitored and scored based on paw swelling and inflammation.

    • Bone Erosion: Assessed by X-ray imaging and quantified using the Larsen score.[1]

    • Serology: Quantification of anti-collagen type-II antibodies in serum.[1]

IL-23-Induced Psoriatic Arthritis (PsA) Model

This model is relevant for studying psoriatic arthritis, a condition characterized by both skin and joint inflammation.

Experimental Workflow:

PsA_Workflow Induction Induction: Hydrodynamic i.v. Injection (0.1 µg mIL-23 Episomal Vector) Treatment 5 Weeks of this compound Treatment Induction->Treatment Evaluation Evaluation: - Clinical Score - Osteophyte Formation (X-ray) - Inflammatory Mediators in Paws Treatment->Evaluation

Figure 3: Experimental workflow for the IL-23-induced PsA model.

Methodology:

  • Animal Model: B10.RIII mice are used in this model.[1]

  • Induction of Arthritis: Psoriatic arthritis-like disease is induced via a hydrodynamic intravenous injection of 0.1 µg of a murine IL-23 enhanced Episomal Expression Vector.[1]

  • This compound Administration:

    • Treatment Period: Mice receive treatment with this compound for a duration of 5 weeks.[1]

    • Dosage: As in the CIA model, three different doses were evaluated, with the specific concentrations remaining proprietary.

    • Formulation and Route of Administration: A formulation suitable for the chosen route of administration (e.g., oral gavage) should be prepared. For oral dosing, the Solutol/methyl cellulose formulation can be considered.

  • Outcome Measures:

    • Clinical Score Analysis: Regular assessment of clinical signs of arthritis.[1]

    • Radiographic Analysis: X-ray imaging is used to evaluate osteophyte formation.[1]

    • Biomarker Analysis: Quantification of inflammatory mediators in the paws.[1]

Data Presentation

Preclinical studies have demonstrated the dose-dependent efficacy of this compound in reducing the clinical signs of arthritis in both the CIA and IL-23-induced PsA mouse models.[1] While the precise quantitative data from these studies are not publicly available, the following tables summarize the reported outcomes.

Table 1: Summary of this compound Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model [1]

Treatment GroupClinical ScoreBone Erosion (Larsen Score)Anti-Collagen Type-II Antibodies
Vehicle ControlHighHighHigh
This compound (Low Dose)ReducedReducedReduced
This compound (Mid Dose)Further ReducedFurther ReducedFurther Reduced
This compound (High Dose)Significantly Reduced (Comparable to anti-TNF)Significantly ReducedSignificantly Reduced
Anti-TNF (Enbrel®)Significantly ReducedSignificantly ReducedSignificantly Reduced

Table 2: Summary of this compound Efficacy in the IL-23-Induced Psoriatic Arthritis (PsA) Mouse Model [1]

Treatment GroupClinical ScoreOsteophyte FormationPaw Inflammatory Mediators
Vehicle ControlHighPresentHigh
This compound (Dose 1)ReducedReducedReduced
This compound (Dose 2)Further ReducedFurther ReducedFurther Reduced
This compound (Dose 3)Significantly ReducedSignificantly ReducedSignificantly Reduced

Conclusion

The administration of this compound in mouse models of collagen-induced arthritis and IL-23-induced psoriatic arthritis has shown promising therapeutic effects, supporting its development for the treatment of inflammatory arthritides.[1] The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of SIK2/SIK3 inhibitors in relevant preclinical settings. The dose-dependent reduction in clinical scores, joint damage, and inflammatory markers highlights the potential of this therapeutic approach.[1]

References

Application Note: Measuring GLPG3970's Impact on Gene Expression via qPCR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GLPG3970 is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases.[1][2][3][4][5] SIKs are key regulators of inflammatory and immunoregulatory pathways.[3][4] Inhibition of SIK2 and SIK3 by this compound has been shown to modulate cytokine production, leading to a decrease in pro-inflammatory cytokines such as TNFα and an increase in the anti-inflammatory cytokine IL-10.[3][4] This dual mode of action makes this compound a promising therapeutic candidate for autoimmune and inflammatory diseases.[1][3][4] The underlying mechanism involves the regulation of transcription factors and coactivators, ultimately altering gene expression profiles.[5]

This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to measure the impact of this compound on the expression of target genes in relevant cell types. The protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of this compound and similar SIK inhibitors.

Signaling Pathway and Mechanism of Action

SIK kinases, once activated by upstream kinases like LKB1, phosphorylate and thereby inhibit the nuclear translocation of transcriptional coactivators such as CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[5] By inhibiting SIK2 and SIK3, this compound prevents the phosphorylation of these substrates, allowing their translocation to the nucleus. In the nucleus, these coactivators can then modulate the expression of target genes. For instance, increased CRTC activity can lead to the upregulation of genes with cAMP response elements (CRE) in their promoters, including immunoregulatory genes. Preclinical studies have demonstrated that this compound treatment leads to the upregulation of CREB activation genes such as NR4A1, NR4A2, and NR4A3.[6]

SIK_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / TLR LKB1 LKB1 GPCR->LKB1 Activates SIK2_SIK3 SIK2 / SIK3 (Active) LKB1->SIK2_SIK3 Phosphorylates (Activates) CRTC CRTC SIK2_SIK3->CRTC Phosphorylates (Inhibits Nuclear Translocation) This compound This compound This compound->SIK2_SIK3 Inhibits CRTC_P CRTC-P CREB CREB CRTC->CREB Dephosphorylation & Nuclear Translocation Target_Genes Target Gene Expression (e.g., NR4A1, IL-10) CREB->Target_Genes Activates Transcription

Caption: SIK2/3 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: qPCR Analysis of Gene Expression

This protocol outlines the steps for treating cells with this compound, isolating RNA, performing reverse transcription, and quantifying gene expression using qPCR.

I. Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., human primary myeloid cells, THP-1 monocytes) in appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.

II. RNA Isolation and Quantification
  • RNA Extraction:

    • Following treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture plate using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen).

    • Proceed with RNA extraction according to the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment.

  • RNA Quantification and Quality Control:

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the purity by measuring the A260/A280 and A260/A230 ratios. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

    • Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

III. Reverse Transcription (cDNA Synthesis)
  • Reverse Transcription Reaction:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific).

    • Use a consistent amount of RNA for each sample (e.g., 1 µg).

    • The reaction typically includes RNA, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

    • Perform the reaction in a thermal cycler according to the manufacturer's recommended protocol.

    • Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10) for use in the qPCR reaction.

IV. Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Design or obtain validated primers for the target genes (e.g., NR4A1, NR4A2, NR4A3, TNF, IL10) and at least two stable housekeeping genes for normalization (e.g., GAPDH, ACTB, B2M).

    • Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 70-150 base pairs.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green or a probe-based master mix), forward and reverse primers for the gene of interest, and nuclease-free water.

    • Aliquot the master mix into qPCR plates or tubes.

    • Add the diluted cDNA to each well.

    • Include a no-template control (NTC) for each primer set to check for contamination.

    • Run all samples in triplicate.

  • Thermal Cycling:

    • Perform the qPCR in a real-time PCR detection system. A typical thermal cycling protocol includes:

      • An initial denaturation step (e.g., 95°C for 2 minutes).

      • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

      • A melt curve analysis at the end of the run to verify the specificity of the amplified product (for SYBR Green-based assays).

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Preparation cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis A 1. Seed Cells B 2. Treat with this compound or Vehicle (DMSO) A->B C 3. RNA Extraction B->C D 4. RNA Quantification & Quality Control C->D E 5. Reverse Transcription D->E F 6. qPCR Reaction Setup E->F G 7. Real-Time PCR Amplification F->G H 8. Data Analysis (ΔΔCt) G->H

References

Troubleshooting & Optimization

GLPG3970 solubility issues and solutions in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLPG3970, focusing on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a poorly water-soluble compound. It is practically insoluble in aqueous buffers alone and requires the use of organic solvents, co-solvents, or other solubilization techniques to prepare solutions suitable for experimental use.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] Concentrations of up to 100-105 mg/mL in DMSO have been reported, though achieving this may require sonication.[2][4] It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility.[3]

Q3: How should I prepare working solutions of this compound for in vitro cell-based assays?

A3: For in vitro assays, a common practice is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution is then serially diluted to the final desired concentration in your aqueous cell culture medium or buffer (e.g., PBS). It is critical to ensure that the final concentration of DMSO in the assay is low enough to not affect the cells (typically ≤ 0.5%). One study describes preparing serial dilutions in PBS with a final DMSO concentration of 0.3%.[5] Rapid mixing during dilution is essential to prevent precipitation.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Q5: Are there established formulations for in vivo animal studies?

A5: Yes, several formulations using co-solvents and surfactants have been developed to improve the oral bioavailability of this compound. These are designed to create a stable dispersion or solution for administration. While not directly applicable to all in vitro systems, they illustrate effective solubilization strategies. Refer to the "Quantitative Data on this compound Solubilization" section for details.

Troubleshooting Guide: Solubility Issues

Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

This is the most common issue encountered with this compound. The dramatic change in solvent polarity when moving from 100% DMSO to an aqueous environment causes the compound to fall out of solution.

Solutions:

  • Optimize DMSO Concentration:

    • Minimize Final DMSO: Ensure the final DMSO concentration in your working solution is as low as possible while maintaining solubility, ideally below 0.5% for most cell-based assays.

    • Intermediate Dilution Step: Instead of a single large dilution, perform serial dilutions. This gradual decrease in DMSO concentration can sometimes prevent shocking the compound out of solution.

  • Improve Dilution Technique:

    • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.

    • Temperature: Gently warming the aqueous buffer (e.g., to 37°C) may slightly increase the solubility of this compound, but this should be tested for its effect on compound stability and the experimental system.

  • Use of Excipients (for specific applications):

    • Surfactants: For certain biochemical assays (not cell-based), the inclusion of a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.01%) can help maintain solubility. Compatibility with your assay must be verified.

    • Serum: If your cell culture medium contains serum (e.g., FBS), the proteins in the serum can help to bind and solubilize hydrophobic compounds. Diluting your this compound stock directly into the complete, serum-containing medium may yield better results than diluting into a serum-free buffer like PBS.

  • Consider Alternative Solubilization Methods:

    • If your experimental design allows, you can explore formulations similar to those used for in vivo studies, which employ co-solvents like PEG300 or solubilizing agents like cyclodextrins. However, these must be carefully evaluated for compatibility with your specific assay.

Quantitative Data on this compound Solubilization

Table 1: Stock Solution Preparation

SolventReported ConcentrationMethod Notes
DMSO100 mg/mL (198.22 mM)Requires sonication to fully dissolve. Use fresh, anhydrous DMSO.[2][3]
DMSO105 mg/mL (208.13 mM)Requires low-frequency sonication.[4]

Table 2: Example Formulations for Working Solutions (in vivo)

These formulations are optimized for animal dosing but demonstrate effective solubilization strategies that may be adapted for specific in vitro needs after careful validation.

Formulation CompositionFinal this compound ConcentrationMethod Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.96 mM)Solvents must be added in the specified order. The final solution is clear but requires sonication.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.96 mM)A clear solution is formed with sonication. SBE-β-CD is a solubilizing agent.[2]
10% DMSO, 90% Corn Oil2.5 mg/mL (4.96 mM)A clear solution is formed with sonication.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol is a general guideline for preparing working solutions for treating cells in culture.

  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock, for example, 50 mM (approx. 25.2 mg/mL).

    • Vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes until the solution is completely clear.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • Warm your complete cell culture medium (containing serum, if applicable) to 37°C.

    • Perform serial dilutions of your DMSO stock solution directly into the pre-warmed medium to achieve your final desired concentrations.

    • Example for a 10 µM final concentration:

      • Dilute the 50 mM stock 1:100 in medium to get a 500 µM intermediate solution.

      • Dilute the 500 µM intermediate 1:50 in medium to get the final 10 µM working solution.

    • During each dilution step, add the smaller volume to the larger volume while vortexing to ensure rapid and thorough mixing.

    • The final DMSO concentration in this example would be 0.02%, which is well-tolerated by most cell lines.

    • Use the final working solutions immediately. Do not store dilute aqueous solutions of this compound.

Visualizations

SIK Signaling Pathway and this compound Mechanism of Action

The Salt-Inducible Kinases (SIK) are part of the AMPK family of serine/threonine kinases.[6][7] Their activity is regulated by upstream kinases like LKB1 (activation) and PKA (inhibition).[5] SIKs, in turn, phosphorylate and inhibit CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), retaining them in the cytoplasm. This compound is a potent dual inhibitor of SIK2 and SIK3.[3] By inhibiting SIK2/3, this compound allows for the dephosphorylation and nuclear translocation of CRTCs and HDACs, which modulates the transcription of downstream genes, leading to a decrease in pro-inflammatory cytokines (e.g., TNFα, IL-12) and an increase in anti-inflammatory cytokines (e.g., IL-10).[5][8]

SIK_Pathway cluster_upstream Upstream Regulation cluster_core Core Kinase cluster_downstream Downstream Effectors cluster_output Transcriptional Output LKB1 LKB1 SIK2_SIK3 SIK2 / SIK3 LKB1->SIK2_SIK3 Phosphorylates (Activates) PKA PKA (cAMP) PKA->SIK2_SIK3 Phosphorylates (Inhibits) CRTCs CRTCs SIK2_SIK3->CRTCs Phosphorylates (Inhibits) HDACs Class IIa HDACs SIK2_SIK3->HDACs Phosphorylates (Inhibits) Anti_Inflammatory Anti-Inflammatory Cytokines (IL-10) CRTCs->Anti_Inflammatory Promotes Transcription Pro_Inflammatory Pro-Inflammatory Cytokines (TNFα, IL-12) HDACs->Pro_Inflammatory Represses Transcription This compound This compound This compound->SIK2_SIK3 Inhibits

Figure 1. This compound inhibits SIK2/3, altering cytokine transcription.
Experimental Workflow for Solubility Testing

This workflow outlines a logical sequence of steps for a researcher to determine the practical solubility limit of this compound in their specific experimental buffer and to troubleshoot precipitation issues.

Solubility_Workflow start Start: Need to prepare This compound working solution prep_stock Prepare 50-100 mM stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer/medium prep_stock->dilute observe Observe for precipitation (visual inspection) dilute->observe success Solution is clear. Proceed with experiment. observe->success No troubleshoot Precipitation Occurs. Troubleshoot. observe->troubleshoot Yes step1 1. Decrease final concentration. Still precipitates? troubleshoot->step1 step1->success No step2 2. Ensure final DMSO is <0.5%. Still precipitates? step1->step2 Yes step2->success No step3 3. Use rapid mixing/vortexing. Still precipitates? step2->step3 Yes step3->success No step4 4. Dilute into serum-containing medium instead of buffer. Still precipitates? step3->step4 Yes step4->success No end Consult literature for advanced formulation (co-solvents, etc.) step4->end Yes

Figure 2. Troubleshooting workflow for this compound aqueous solution preparation.

References

Potential off-target effects of GLPG3970 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GLPG3970 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-in-class, potent, and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2] SIKs are members of the AMP-activated protein kinase (AMPK) family.[1][2] The intended therapeutic approach is to modulate pro-inflammatory and immunoregulatory pathways, making it a candidate for treating autoimmune and inflammatory diseases.[1][3] Inhibition of SIK2/3 leads to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines like TNFα and the enhancement of anti-inflammatory cytokines such as IL-10.[1][4]

Q2: What are the known on-target and off-target activities of this compound from kinase screening?

This compound was developed to be a dual SIK2/SIK3 inhibitor with high selectivity against SIK1 to potentially avoid cardiovascular side effects associated with pan-SIK inhibition.[2][5] Its selectivity was assessed against a broad panel of 372 kinases.[2]

The primary off-target identified with an IC50 value below 1 µM was Receptor-Interacting Protein Kinase 2 (RIPK2).[2] this compound is approximately 10-fold more potent on SIK2 and 20-fold more potent on SIK3 than on RIPK2.[1][2] Since RIPK2 is also a target of interest for inflammatory diseases, this off-target activity was not considered detrimental to its development.[2]

Q3: My cellular assay is showing an unexpected phenotype after this compound treatment. How can I troubleshoot this?

Unexpected results can arise from on-target, off-target, or experimental artifacts. Follow this guide to troubleshoot:

  • Confirm On-Target Effect: First, verify that you are observing the expected on-target biological signature of SIK2/3 inhibition. This includes checking for a decrease in pro-inflammatory markers (e.g., TNFα, IL-12) and/or an increase in immunoregulatory markers (e.g., IL-10).[1]

  • Consider the RIPK2 Off-Target: Evaluate if the unexpected phenotype could be explained by the known off-target inhibition of RIPK2. Review literature on RIPK2 signaling in your specific cell type or pathway of interest.

  • Titrate the Compound: Perform a dose-response experiment. On-target effects should occur at concentrations consistent with the cellular IC50 values for SIK2 (254 nM) and SIK3 (79 nM).[1] Effects observed only at much higher concentrations (>>1 µM) are more likely to be off-target.

  • Use a Structurally Unrelated SIK2/3 Inhibitor: If available, use a different, structurally distinct SIK2/3 inhibitor as a control. If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Assess Cell Health: High concentrations of any small molecule can induce cellular stress or toxicity. Perform a cell viability assay (e.g., MTS or Annexin V staining) in parallel with your primary experiment to rule out cytotoxicity as the cause of the observed phenotype.

Q4: Did this compound show any potential for off-target based drug-drug interactions?

Yes, in vitro assays indicated that this compound was a strong inhibitor of Breast Cancer Resistance Protein (BCRP), an important drug transporter.[6][7] This suggested a potential for drug-drug interactions (DDIs) with BCRP substrates. However, subsequent clinical DDI studies in healthy adults were conducted to assess this risk in vivo. The studies showed that this compound had only a mild inhibitory effect on intestinal BCRP, which was not deemed clinically relevant.[6][7]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against its intended targets and known off-targets.

Table 1: On-Target Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Source
SIK1Biochemical282.8[1][2][3]
SIK2Biochemical7.8[1][2][3]
SIK3Biochemical3.8[1][2][3]
SIK1Cellular (NanoBRET)>17,500[1]
SIK2Cellular (NanoBRET)254[1]
SIK3Cellular (NanoBRET)79[1]

Table 2: Known Off-Target Inhibitory Activity of this compound

Off-TargetAssay TypeIC50 (nM)Source
RIPK2Biochemical78.4[2]
ABL1Biochemical1,095[2]
MKNK2Biochemical1,074[2]

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)

This protocol outlines a general procedure for assessing the selectivity of a compound like this compound against a large kinase panel.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used for the IC50 determination.

  • Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction buffer containing the kinase, its specific peptide substrate, and ATP (typically at its Km concentration).

  • Plate Preparation: Dispense the kinase reaction mixture into the wells of a multi-well assay plate (e.g., 384-well).

  • Compound Addition: Add the diluted this compound or control (DMSO vehicle) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol describes the NanoBRET™ (Bioluminescence Resonance Energy Transfer) method used to quantify the binding of this compound to SIK1, SIK2, and SIK3 in living cells.[1]

  • Cell Preparation: Use HEK293 cells transiently expressing a fusion protein of the target kinase (SIK1, SIK2, or SIK3) and NanoLuc® luciferase.

  • Plating: Seed the transfected cells into 96-well or 384-well white assay plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO vehicle control.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the ATP-binding pocket of the kinase, to all wells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for approximately 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection: Add the NanoBRET™ substrate to the wells. Immediately measure both the donor emission (luciferase at 460 nm) and the acceptor emission (tracer at 610 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the DMSO controls. Plot the BRET ratio against the log of the this compound concentration and fit the curve to determine the cellular IC50 value.

Visualizations

SIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR4 SIK2_3 SIK2 / SIK3 TLR->SIK2_3 Activates This compound This compound This compound->SIK2_3 Inhibits CRTC3_p p-CRTC3 (Inactive) SIK2_3->CRTC3_p Phosphorylates (Keeps in Cytoplasm) CRTC3 CRTC3 CRTC3_p->CRTC3 Dephosphorylates (Upon SIK2/3 inhibition) CREB CREB CRTC3->CREB Translocates to Nucleus & Binds to CREB TNFa_Gene TNFα Gene CREB->TNFa_Gene Reduces Transcription IL10_Gene IL-10 Gene CREB->IL10_Gene Increases Transcription TNFa_out ↓ TNFα (Pro-inflammatory) TNFa_Gene->TNFa_out IL10_out ↑ IL-10 (Anti-inflammatory) IL10_Gene->IL10_out LPS LPS LPS->TLR Activates Kinase_Screening_Workflow start Start: Test Compound (e.g., this compound) primary_screen Primary Screen (Single High Concentration, e.g., 1 µM) start->primary_screen panel Large Kinase Panel (e.g., 372 kinases) primary_screen->panel hit_id Hit Identification (% Inhibition > 50%) panel->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response on_target On-Target Hits (SIK2, SIK3) dose_response->on_target Intended Targets off_target Off-Target Hits (RIPK2, ABL1, etc.) dose_response->off_target Unintended Targets cellular_assay Cellular Target Engagement Assay (e.g., NanoBRET) on_target->cellular_assay off_target->cellular_assay end End: Selectivity Profile cellular_assay->end Troubleshooting_Logic start Unexpected Phenotype Observed with this compound q1 Is the on-target SIK2/3 pathway modulated? (e.g., ↓TNFα, ↑IL-10) start->q1 a1_no Troubleshoot Assay: - Check Reagents - Verify Cell Line - Confirm Compound Integrity q1->a1_no No q2 Does the phenotype persist at low concentrations? (near cellular IC50) q1->q2 Yes a2_yes Likely On-Target Effect (Potentially novel biology) q2->a2_yes Yes q3 Could the known off-target (RIPK2) cause this? q2->q3 No (Only at high conc.) a3_yes Potential Off-Target Effect: - Use RIPK2-specific inhibitor - Use SIK2/3 inhibitor with different off-target profile q3->a3_yes Yes a3_no Potential Novel Off-Target or Non-specific Effect (e.g., Cytotoxicity) q3->a3_no No

References

Interpreting unexpected results in GLPG3970 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with GLPG3970. The information is designed to help interpret unexpected results and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] It has significantly lower activity against SIK1.[1][2][3][4] The primary mechanism of action of this compound is the modulation of inflammatory responses through a dual pathway: it inhibits the production of pro-inflammatory cytokines (like TNFα and IL-12) while simultaneously promoting the production of anti-inflammatory cytokines (like IL-10).[1][2][5] This is achieved by influencing the activity of transcription factors regulated by SIKs.[6]

Q2: What are the reported IC50 values for this compound against the SIK isoforms?

A2: The inhibitory concentrations (IC50) for this compound are as follows:

KinaseIC50 (nM)
SIK1282.8
SIK27.8
SIK33.8
(Data sourced from biochemical assays)[1][2][3][4]

Q3: In which disease models has this compound shown activity?

A3: this compound has demonstrated activity in various preclinical models of inflammatory diseases, including:

  • LPS-induced cytokine release in mice[1]

  • Dextran sulfate sodium (DSS)-induced colitis in mice[1]

  • Collagen-induced arthritis (CIA) in mice[7]

  • IL-23-induced psoriatic arthritis model in mice[7]

In early clinical trials, this compound showed some signs of activity in patients with psoriasis and ulcerative colitis, but not in rheumatoid arthritis.[5][8][9]

Q4: Has the development of this compound been discontinued?

A4: Yes, while this compound demonstrated a tolerable safety profile and some early signs of clinical activity, Galapagos NV announced that they would not progress this compound into further clinical development.[9] The company is focusing on other SIK inhibitors in its portfolio.

Troubleshooting Guides

In Vitro Experiments

Scenario 1: Inconsistent results in cytokine assays with LPS-stimulated primary human monocytes.

  • Question: I am seeing high variability in TNFα inhibition and IL-10 induction with this compound in my LPS-stimulated monocyte cultures. What could be the cause?

  • Possible Causes and Troubleshooting Steps:

    • Cell Viability: High concentrations of kinase inhibitors can sometimes be cytotoxic.

      • Recommendation: Always perform a cell viability assay (e.g., MTT or LDH) in parallel with your cytokine assay to ensure that the observed effects are not due to cell death.

    • LPS Potency: The activity of LPS can vary between lots and preparations.

      • Recommendation: Use a consistent lot of LPS and titrate it to determine the optimal concentration for stimulation in your specific cell type. Ensure proper storage of the LPS stock solution.

    • Donor Variability: Primary human cells exhibit significant donor-to-donor variability in their response to stimuli.

      • Recommendation: Whenever possible, use cells from multiple donors to confirm your results. Report the data from individual donors to show the range of responses.

    • Inhibitor Solubility: Poor solubility of the inhibitor can lead to inconsistent effective concentrations.

      • Recommendation: this compound is soluble in DMSO.[3] Ensure that the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all conditions, including the vehicle control. Prepare fresh dilutions of the inhibitor for each experiment.

    • Timing of Treatment and Stimulation: The timing of inhibitor pre-incubation and LPS stimulation is critical.

      • Recommendation: A typical protocol involves pre-incubating the cells with this compound for 1-2 hours before adding LPS.[10] Ensure this timing is consistent across experiments.

Scenario 2: No significant change in the phosphorylation of a downstream SIK substrate.

  • Question: I am not observing the expected change in the phosphorylation of a known SIK substrate (e.g., CRTC3) after treating my cells with this compound. What should I check?

  • Possible Causes and Troubleshooting Steps:

    • Antibody Quality: The quality of phospho-specific antibodies can be variable.

      • Recommendation: Validate your phospho-specific antibody using positive and negative controls. Ensure you are using the antibody at the recommended dilution and that your western blot protocol is optimized.

    • Basal Phosphorylation Level: The basal level of phosphorylation of the substrate in your cell line may be low.

      • Recommendation: You may need to stimulate the cells to increase the activity of upstream kinases that phosphorylate the SIK substrate.

    • Inhibitor Concentration and Incubation Time: The concentration of this compound or the incubation time may be insufficient.

      • Recommendation: Perform a dose-response and time-course experiment to determine the optimal conditions for observing a change in phosphorylation.

    • Cell Line Specificity: The SIK signaling pathway can vary between different cell lines.

      • Recommendation: Ensure that the SIK pathway is active in your chosen cell line and that the substrate you are probing is expressed and regulated by SIK2/3 in that context.

In Vivo Experiments

Scenario 3: Lack of efficacy in a mouse model of colitis despite confirming compound exposure.

  • Question: I am not seeing a significant reduction in disease activity in my DSS-induced colitis model with this compound, even though pharmacokinetic analysis confirms systemic exposure. What could be the issue?

  • Possible Causes and Troubleshooting Steps:

    • DSS Model Severity: The severity of DSS-induced colitis can be highly variable.

      • Recommendation: The concentration and molecular weight of DSS, as well as the duration of administration, are critical factors.[11][12] Standardize your DSS protocol and include a positive control group (e.g., a known anti-inflammatory agent) to ensure the model is responsive to treatment.

    • Dosing Regimen: The dose and frequency of this compound administration may not be optimal for the colitis model.

      • Recommendation: this compound has been administered orally in mice at doses ranging from 1 to 60 mg/kg.[1] Consider performing a dose-ranging study to find the most effective dose for your specific model and endpoint. Also, consider the timing of treatment initiation (prophylactic vs. therapeutic).

    • Clinical Endpoint Measurement: The chosen readouts may not be sensitive enough to detect the effects of the compound.

      • Recommendation: In addition to clinical scores (body weight loss, stool consistency, bleeding), assess more objective endpoints such as colon length, histological scoring of inflammation and tissue damage, and local cytokine levels in the colon tissue. The clinical trial in ulcerative colitis showed a discrepancy between objective measures (endoscopy, histology) and the clinical score.[5][8]

    • Mouse Strain: The genetic background of the mice can influence the development and severity of DSS-induced colitis.

      • Recommendation: Be consistent with the mouse strain, age, and supplier.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell TypeStimulationMeasured CytokinesThis compound EffectIC50 / EC50 (nM)
Cytokine ReleaseHuman Primary MonocytesLPSTNFα, IL-12Inhibition231 (TNFα), 67 (IL-12)
IL-10Induction-
Cytokine ReleaseHuman Monocyte-Derived MacrophagesLPSTNFαInhibition365
IL-10Induction-
Cytokine ReleaseHuman Whole BloodLPSTNFαInhibition1000
IL-10Induction-
Target EngagementHEK293 cells-SIK1, SIK2, SIK3 bindingInhibition>17,500 (SIK1), 254 (SIK2), 79 (SIK3)
CRTC3 TranslocationU2OS cells-Nuclear translocation of CRTC3Induction1,703
(Data compiled from a study on the discovery of this compound)[1]

Table 2: Summary of this compound Clinical Trial Outcomes

IndicationPhasePrimary EndpointKey Outcome
Psoriasis1bPASI 50 Response at Week 6Statistically significant improvement in PASI 50 response compared to placebo.[5]
Ulcerative Colitis2aChange from baseline in total Mayo Clinic Score at Week 6No significant difference from placebo on the primary endpoint. However, positive signals were observed on objective measures like endoscopy and histology.[5][8]
Rheumatoid Arthritis2aChange from baseline in DAS28 (CRP) at Week 6No significant difference from placebo on the primary endpoint or most other efficacy measures.[5][8]

Experimental Protocols

1. In Vitro LPS-Stimulated Cytokine Release Assay in Human Primary Monocytes

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).

  • Cell Culture: Plate the purified monocytes in a suitable culture medium (e.g., RPMI-1640 with 10% FBS) and allow them to adhere.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to stimulate cytokine production.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNFα and IL-10 using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

2. In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

  • Animals: Use 8-12 week old mice of a susceptible strain (e.g., C57BL/6).

  • Induction of Colitis: Administer 2-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days.

  • This compound Treatment: Administer this compound orally (e.g., by gavage) at the desired dose once daily. Treatment can be started before DSS administration (prophylactic) or after the onset of clinical signs (therapeutic).

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the colons. Measure the colon length and take tissue samples for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity or local cytokine levels.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates SIK2_SIK3 SIK2/SIK3 HDACs Class IIa HDACs SIK2_SIK3->HDACs phosphorylates (retains in cytoplasm) CRTCs CRTCs SIK2_SIK3->CRTCs phosphorylates (retains in cytoplasm) This compound This compound This compound->SIK2_SIK3 inhibits NFkB_p65_nuc p65 (NF-κB) HDACs->NFkB_p65_nuc dephosphorylated, translocates to nucleus (represses) CRTCs_nuc CRTCs CRTCs->CRTCs_nuc dephosphorylated, translocates to nucleus NFkB_p65 p65 (NF-κB) NFkB_p65->NFkB_p65_nuc translocates to IkB IkB IKK->IkB phosphorylates IkB->NFkB_p65 releases CREB CREB Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., IL-10) CREB->Anti_inflammatory_Genes activates transcription Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNFα, IL-12) NFkB_p65_nuc->Pro_inflammatory_Genes activates transcription CRTCs_nuc->CREB co-activates

Caption: Simplified signaling pathway of SIK2/3 inhibition by this compound.

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow (Colitis Model) isolate_cells Isolate Primary Cells (e.g., Monocytes) pre_treat Pre-treat with this compound (or vehicle) isolate_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate (18-24h) stimulate->incubate measure_cytokines Measure Cytokines (ELISA, Multiplex) incubate->measure_cytokines induce_colitis Induce Colitis (DSS) treat_mice Treat Mice with this compound (Oral Gavage) induce_colitis->treat_mice monitor Daily Monitoring (DAI Score) treat_mice->monitor endpoint Endpoint Analysis (Colon Length, Histology) monitor->endpoint

Caption: General experimental workflows for in vitro and in vivo studies.

troubleshooting_logic unexpected_result Unexpected Result (e.g., No Efficacy) check_compound Check Compound Integrity (Solubility, Stability) unexpected_result->check_compound check_assay Review Assay Protocol (Controls, Reagents, Timing) unexpected_result->check_assay check_model Validate In Vivo Model (Severity, Responsiveness) unexpected_result->check_model check_biology Consider Biological Complexity (Off-target effects, Pathway redundancy) unexpected_result->check_biology refine_hypothesis Refine Hypothesis and Experiment check_compound->refine_hypothesis check_assay->refine_hypothesis check_model->refine_hypothesis check_biology->refine_hypothesis

Caption: Logical troubleshooting workflow for unexpected results.

References

How to minimize GLPG3970 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLPG3970. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential cytotoxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3] SIKs are a family of serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[2][3] By inhibiting SIK2 and SIK3, this compound can modulate inflammatory responses, making it a compound of interest for autoimmune and inflammatory diseases.[1][2][3] The inhibition of SIKs leads to the nuclear translocation of CREB-regulated transcription coactivators (CRTCs), which in turn modulates the transcription of genes involved in inflammation.

Q2: Is this compound known to be cytotoxic in cell culture?

Currently, there is no widespread evidence in the scientific literature to suggest that this compound exhibits general cytotoxicity in standard cell culture applications at typical working concentrations. SIK inhibitors have been explored in cancer research for their potential to induce programmed cell death (apoptosis) in cancer cells, which is a desired therapeutic effect in that context.[4] However, for non-cancer cell lines used in inflammation research, significant cytotoxicity is not an expected outcome when used at appropriate concentrations and with proper experimental technique.

Q3: What is the recommended working concentration for this compound in cell culture?

The optimal working concentration of this compound will be cell-line specific and dependent on the experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. As a starting point, consider the IC50 values for SIK2 and SIK3, which are approximately 7.8 nM and 3.8 nM, respectively.[1][2] A typical concentration range for in vitro experiments could be from 10 nM to 1 µM.

Q4: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 100 mg/mL) and then dilute it to the final working concentration in your cell culture medium.[1]

Troubleshooting Guide: Minimizing Cytotoxicity

Unexpected cytotoxicity can arise from various factors in a cell culture experiment. This guide provides a systematic approach to troubleshooting and minimizing cell death when working with this compound.

Issue 1: High Levels of Cell Death Observed After Treatment

Potential Cause 1: Solvent Toxicity

The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at high concentrations.

  • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level. For most cell lines, the final DMSO concentration should not exceed 0.5%, and ideally should be kept below 0.1%.

  • Action: Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as your this compound-treated wells, but without the compound. This will help you differentiate between solvent-induced cytotoxicity and compound-specific effects.

Potential Cause 2: Suboptimal Compound Concentration

Even if a compound is not inherently cytotoxic, excessively high concentrations can lead to off-target effects and cell death.

  • Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay.

  • Action: Test a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the concentration that gives the desired biological effect without compromising cell viability.

Potential Cause 3: Cell Line Sensitivity

Different cell lines can have varying sensitivities to small molecule inhibitors.

  • Recommendation: If you observe cytotoxicity, consider testing a lower concentration range or reducing the incubation time.

  • Action: Review the literature for any published data on the use of SIK inhibitors in your specific cell line or a similar one.

Potential Cause 4: Compound Instability or Degradation

Over time, compounds in solution can degrade, potentially leading to the formation of toxic byproducts.

  • Recommendation: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.

  • Action: Avoid repeated freeze-thaw cycles of your stock solution. Aliquot the stock solution into smaller volumes for single-use to maintain its integrity.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Potential Cause 1: Inaccurate Pipetting

Errors in pipetting, especially with small volumes of a high-concentration stock solution, can lead to significant variations in the final concentration of this compound in your culture wells.

  • Recommendation: Use properly calibrated pipettes and appropriate pipetting techniques.

  • Action: To avoid pipetting very small volumes, perform serial dilutions of your stock solution.

Potential Cause 2: Uneven Cell Seeding

Inconsistent cell numbers at the beginning of the experiment will lead to variable results in viability assays.

  • Recommendation: Ensure you have a homogenous cell suspension before seeding your plates.

  • Action: Use a consistent and accurate method for cell counting, such as a hemocytometer or an automated cell counter.

Quantitative Data Summary

ParameterValueReference
Target SIK2 / SIK3[1][2][3]
IC50 (SIK2) 7.8 nM[1][2]
IC50 (SIK3) 3.8 nM[1][2]
IC50 (SIK1) 282.8 nM[1][2]
Recommended Solvent DMSO[1]
Recommended Final DMSO Concentration < 0.5% (ideally < 0.1%)General cell culture best practice

Experimental Protocols

Protocol: Assessing Cell Viability using a Resazurin-based Assay

This protocol describes a common method for assessing cell viability, which can be used to evaluate the potential cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration.

    • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Add resazurin solution to each well (typically 10% of the total volume).

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and resazurin but no cells).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Visualizations

SIK_Signaling_Pathway Simplified SIK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor SIK2_SIK3 SIK2/SIK3 Receptor->SIK2_SIK3 Activates P_CRTC p-CRTC SIK2_SIK3->P_CRTC Phosphorylates CRTC CRTC CRTC->P_CRTC CRTC_n CRTC CRTC->CRTC_n Translocates 14_3_3 14-3-3 P_CRTC->14_3_3 Binds to 14_3_3->P_CRTC Sequesters in Cytoplasm This compound This compound This compound->SIK2_SIK3 Inhibits CREB CREB CRTC_n->CREB Co-activates Gene_Expression Inflammatory Gene Expression CREB->Gene_Expression Modulates

Caption: Simplified signaling pathway of SIK2/SIK3 and the inhibitory action of this compound.

Cytotoxicity_Troubleshooting_Workflow Experimental Workflow to Minimize Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_troubleshooting Troubleshooting Start Start Experiment Prep_Compound Prepare this compound Stock in DMSO Start->Prep_Compound Seed_Cells Seed Cells at Optimal Density Start->Seed_Cells Dose_Response Perform Dose-Response (e.g., 1 nM - 10 µM) Prep_Compound->Dose_Response Seed_Cells->Dose_Response Controls Include Controls: - Vehicle (DMSO) - Untreated Dose_Response->Controls Viability_Assay Perform Cell Viability Assay Dose_Response->Viability_Assay Analyze_Data Analyze Data: Normalize to Vehicle Viability_Assay->Analyze_Data Check_Viability >80% Viability? Analyze_Data->Check_Viability Proceed Proceed with Experiment Check_Viability->Proceed Yes Troubleshoot Troubleshoot: - Lower [DMSO] - Lower [this compound] - Check Cell Density Check_Viability->Troubleshoot No Troubleshoot->Dose_Response Re-optimize

Caption: A workflow for assessing and mitigating potential cytotoxicity of this compound.

References

Troubleshooting inconsistent GLPG3970 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GLPG3970. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help troubleshoot inconsistent outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3).[1][2][3][4] It has significantly lower activity against SIK1, which may offer a better safety profile by reducing the potential for cardiovascular side effects associated with pan-SIK inhibition.[1][5] The mechanism of action for this compound is characterized by a dual immunomodulatory effect: it inhibits the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12), while simultaneously promoting the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10).[1][2][4][6][7] This is achieved by inhibiting SIK2/3, which leads to the dephosphorylation and nuclear translocation of their substrates, ultimately modulating the transcription of cytokine genes.[1][2]

Q2: What are the recommended in vitro concentrations for this compound?

The optimal concentration of this compound will depend on the specific cell type and experimental conditions. However, based on published data, a good starting point for dose-response experiments would be in the nanomolar to low micromolar range. In biochemical assays, this compound has IC50 values of 3.8 nM for SIK3 and 7.8 nM for SIK2.[1][3][4] In cell-based assays using human primary monocytes stimulated with lipopolysaccharide (LPS), this compound inhibited TNFα production with an IC50 of 231 nM and IL-12 production with an IC50 of 67 nM.[2]

Q3: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[3] A stock concentration of 10-100 mg/mL in fresh, high-quality DMSO is recommended.[3] It is crucial to use fresh DMSO as it can absorb moisture, which will reduce the solubility of the compound.[3] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to one year; it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For short-term storage, stock solutions can be kept at -20°C for up to one month.[3] Note that this compound is insoluble in water.[3]

Q4: What are the expected outcomes of this compound treatment in a typical in vitro inflammation model?

In a model of inflammation, such as primary human monocytes or whole blood stimulated with LPS, treatment with this compound is expected to result in a dose-dependent decrease in the secretion of pro-inflammatory cytokines like TNFα and a simultaneous dose-dependent increase in the secretion of the anti-inflammatory cytokine IL-10.[1][2][4][8] This dual activity is a key characteristic of SIK2/SIK3 inhibition.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nM)
SIK1282.8[1][3][4]
SIK27.8[1][3][4]
SIK33.8[1][3][4]

Table 2: Cellular Activity of this compound in Human Primary Cells

Cell TypeStimulantReadoutEffectIC50 / EC50 (nM)
MonocytesLPSTNFα ProductionInhibition231[2]
MonocytesLPSIL-12 ProductionInhibition67[2]
MonocytesLPSIL-10 ProductionIncrease-
Monocyte-Derived MacrophagesLPSTNFα ProductionInhibition365[2]
Monocyte-Derived MacrophagesLPSIL-10 ProductionIncrease-
U2OS Cells-CRTC3 Nuclear TranslocationInduction1,703[2]

Signaling Pathway and Experimental Workflow Diagrams

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 Activates SIK2_SIK3 SIK2 / SIK3 (Active) TLR4->SIK2_SIK3 Maintains active state CRTC3 CRTC3-P SIK2_SIK3->CRTC3 Phosphorylates NFkB NF-κB Pathway SIK2_SIK3->NFkB Promotes This compound This compound This compound->SIK2_SIK3 Inhibits CRTC3_deP CRTC3 (Dephosphorylated) CRTC3->CRTC3_deP Dephosphorylation (upon SIK2/3 inhibition) TNFa_IL12 TNFα / IL-12 (Pro-inflammatory) NFkB->TNFa_IL12 Increases Transcription CREB CREB Pathway IL10 IL-10 (Anti-inflammatory) CREB->IL10 Increases Transcription CRTC3_deP->CREB Co-activates Nucleus Nucleus CRTC3_deP->Nucleus Translocates to Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Isolate/Culture Human Primary Myeloid Cells prepare_glpg 2. Prepare this compound Stock in DMSO serial_dilute 3. Create Serial Dilutions prepare_glpg->serial_dilute pretreat 4. Pretreat Cells with This compound or Vehicle (DMSO) serial_dilute->pretreat stimulate 5. Stimulate with LPS pretreat->stimulate incubate 6. Incubate for Specified Time stimulate->incubate collect_supernatant 7. Collect Supernatant incubate->collect_supernatant elisa 8. Measure Cytokines (TNFα, IL-10) via ELISA collect_supernatant->elisa data_analysis 9. Analyze Data and Determine IC50 elisa->data_analysis Troubleshooting_Workflow start Inconsistent Results Observed check_compound Check Compound Integrity & Handling start->check_compound check_cells Review Cell Health & Culture Conditions start->check_cells check_protocol Verify Experimental Protocol start->check_protocol compound_sol Issue: Solubility/Precipitation Action: Use fresh DMSO, vortex well, avoid aqueous dilutions of stock. check_compound->compound_sol Solubility? compound_storage Issue: Degradation Action: Aliquot stocks, avoid freeze-thaw, check storage temp. check_compound->compound_storage Storage? cell_passage Issue: High Passage Number Action: Use low passage cells, maintain consistent passage. check_cells->cell_passage Passage? cell_viability Issue: Poor Viability/Health Action: Check for contamination, ensure optimal seeding density. check_cells->cell_viability Health? donor_variability Issue: Donor-to-Donor Variability (Primary Cells) Action: Increase donor pool (n), normalize data to controls. check_cells->donor_variability Primary? dmso_control Issue: DMSO Vehicle Effects Action: Ensure DMSO concentration is consistent across all wells and is <0.5%. check_protocol->dmso_control Vehicle? lps_activity Issue: Inconsistent LPS Stimulation Action: Verify LPS lot activity, use consistent concentration/time. check_protocol->lps_activity Stimulation? assay_sensitivity Issue: Low Assay Sensitivity Action: Check ELISA kit expiry/performance, optimize incubation times. check_protocol->assay_sensitivity Readout? end Consistent Results Achieved compound_sol->end compound_storage->end cell_passage->end cell_viability->end donor_variability->end dmso_control->end lps_activity->end assay_sensitivity->end

References

Adjusting GLPG3970 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GLPG3970, a selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3.[1][2][3] The content is designed to assist in optimizing experimental design, with a particular focus on adjusting treatment duration for maximal therapeutic effect.

Troubleshooting Guides

Q1: I am not observing the expected dual modulation of cytokines (decreased TNF-α and increased IL-10) in my in vitro assay. What are the potential reasons and how can I troubleshoot this?

Possible Causes and Solutions:

  • Suboptimal Treatment Duration: The kinetics of TNF-α suppression and IL-10 induction may differ. IL-10 mRNA expression in response to SIK inhibition can be rapid and transient, peaking as early as 1 hour and returning to near-basal levels by 6 hours.[4] In contrast, effects on protein secretion may have different kinetics.

    • Troubleshooting Step: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and collect supernatants and/or cell lysates at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours). Analyze cytokine levels at each point to determine the optimal incubation time for the desired effect in your specific cell type. For macrophage polarization markers, expression can change significantly between 4 and 72 hours of stimulation.[5]

  • Incorrect this compound Concentration: The dose-response for TNF-α inhibition and IL-10 induction may not be identical.

    • Troubleshooting Step: Conduct a dose-response experiment with a range of this compound concentrations. Based on preclinical data, concentrations in the nanomolar to low micromolar range are effective.[2][3][6]

  • Cell Type and State: The responsiveness to SIK inhibition can be cell-type specific and dependent on the activation state of the cells.

    • Troubleshooting Step: Ensure your chosen cell line or primary cells are known to express SIK2 and SIK3 and are appropriately stimulated to produce inflammatory cytokines. For example, LPS is commonly used to stimulate macrophages and monocytes.[2][3]

  • Assay Sensitivity: The assays used to measure cytokines may not be sensitive enough to detect changes.

    • Troubleshooting Step: Use highly sensitive ELISA kits or multiplex bead-based assays for cytokine quantification.[7] Ensure your protein detection method is validated and has a standard curve that covers the expected concentration range of your cytokines.

Q2: I am having difficulty confirming the downstream effects of this compound on the SIK signaling pathway, such as CRTC translocation.

Possible Causes and Solutions:

  • Timing of Observation: The translocation of CREB-regulated transcription coactivators (CRTCs) to the nucleus can be a rapid event. For instance, CRTC1 translocation can be observed as early as 10 minutes after a stimulus.[8][9]

    • Troubleshooting Step: Perform a time-course experiment with early time points (e.g., 10, 30, 60, 120 minutes) to capture the peak of CRTC nuclear translocation.

  • Subcellular Fractionation Issues: Inefficient separation of nuclear and cytoplasmic fractions can lead to ambiguous results.

    • Troubleshooting Step: Optimize your subcellular fractionation protocol. Use validated kits and include nuclear and cytoplasmic markers (e.g., Lamin B1 and GAPDH, respectively) in your Western blot analysis to confirm the purity of your fractions.

  • Imaging and Analysis Parameters: For immunofluorescence-based detection, imaging parameters and quantification methods are critical.

    • Troubleshooting Step: Use a consistent imaging protocol and a standardized method for quantifying nuclear versus cytoplasmic fluorescence intensity. Ensure your antibody is specific for the CRTC isoform of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective dual inhibitor of SIK2 and SIK3.[1][2][3] SIKs are kinases that phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), retaining them in the cytoplasm. By inhibiting SIK2 and SIK3, this compound leads to the dephosphorylation and nuclear translocation of CRTCs. In the nucleus, CRTCs act as co-activators for the transcription factor CREB, leading to a dual effect: the enhanced transcription of anti-inflammatory cytokines like IL-10 and the inhibited transcription of pro-inflammatory cytokines such as TNF-α.[4][10][11]

Q2: What are the recommended in vitro concentrations and treatment durations for this compound?

The optimal concentration and duration are highly dependent on the cell type and the specific biological question.

  • Concentration: Based on its IC50 values, effective concentrations for in vitro studies are likely in the nanomolar to low micromolar range.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific assay.

  • Duration: As discussed in the troubleshooting guide, a time-course experiment is crucial. For cytokine modulation, a range of 2 to 48 hours is a reasonable starting point. For rapid signaling events like CRTC translocation, much shorter time points (minutes to a few hours) should be investigated.[8][9]

Q3: How stable is this compound in solution?

For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions in DMSO are prepared, they should be aliquoted and stored at -80°C for long-term storage (up to a year) to avoid repeated freeze-thaw cycles. For short-term storage, -20°C for up to a month is suggested.[6]

Data Presentation

Table 1: In Vitro Potency of this compound [2][3][6]

TargetIC50 (nM)
SIK1282.8
SIK27.8
SIK33.8

Table 2: Summary of this compound Clinical Trial Durations and Observations [11]

IndicationStudy PhaseTreatment DurationKey Clinical Observation
PsoriasisPhase 1b6 weeksImprovement in PASI 50 response compared to placebo.
Ulcerative ColitisPhase 2a6 weeksPositive signals on objective parameters (endoscopy, histology), but no differentiation from placebo on the primary endpoint (Mayo Clinic Score).
Rheumatoid ArthritisPhase 2a6 weeksNo differentiation from placebo on the primary endpoint (DAS28 response).

Experimental Protocols

1. Protocol for Determining Optimal Treatment Duration for Cytokine Modulation

  • Cell Seeding: Plate your cells of interest (e.g., human peripheral blood mononuclear cells or a macrophage cell line like RAW 264.7) at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment.

  • Cell Stimulation: If required, stimulate the cells with an appropriate agent (e.g., LPS for macrophages) to induce a pro-inflammatory state.

  • This compound Treatment: Add this compound at a predetermined optimal concentration (from a prior dose-response experiment) to the cells.

  • Time-Course Incubation: Incubate the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Sample Collection: At each time point, collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-10 in the collected supernatants using a validated ELISA or multiplex bead-based assay.

  • Data Analysis: Plot the cytokine concentrations against the treatment duration to identify the time point of maximal TNF-α inhibition and IL-10 induction.

2. Protocol for CRTC Nuclear Translocation Assay by Immunofluorescence

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound at the desired concentration for a series of short time points (e.g., 0, 10, 30, 60, 120 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific for the CRTC isoform of interest, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the CRTC signal in a sufficient number of cells for each condition. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of translocation.

Visualizations

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 SIK2_SIK3 SIK2/SIK3 TLR4->SIK2_SIK3 Activates This compound This compound This compound->SIK2_SIK3 Inhibits CRTC_P p-CRTC SIK2_SIK3->CRTC_P Phosphorylates HDAC_P p-HDAC SIK2_SIK3->HDAC_P Phosphorylates CRTC CRTC CRTC_P->CRTC Dephosphorylation HDAC HDAC HDAC_P->HDAC Dephosphorylation CREB CREB CRTC->CREB Translocates to nucleus & co-activates Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α) HDAC->Pro_inflammatory_Genes Translocates to nucleus & represses Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., IL-10) CREB->Anti_inflammatory_Genes Activates transcription

Caption: SIK2/SIK3 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_time_course Time-Course Optimization cluster_validation Validation Start Start: Define Cell System & Readout Dose_Response 1. Dose-Response Experiment Start->Dose_Response Determine_Concentration Determine Optimal This compound Concentration Dose_Response->Determine_Concentration Time_Course 2. Time-Course Experiment Determine_Concentration->Time_Course Use Optimal Concentration Collect_Samples Collect Samples at Multiple Time Points Time_Course->Collect_Samples Analyze_Readout Analyze Readout (e.g., Cytokines, Translocation) Collect_Samples->Analyze_Readout Determine_Time Determine Optimal Treatment Duration Analyze_Readout->Determine_Time Validation_Exp 3. Validation Experiment Determine_Time->Validation_Exp Use Optimal Concentration & Time End End: Optimized Protocol Validation_Exp->End

Caption: Workflow for optimizing this compound treatment duration.

References

Navigating GLPG3970 in Long-Term Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing GLPG3970 in long-term experimental settings, ensuring compound stability is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is the first step in ensuring the stability of this compound. Based on available data, the following storage conditions are recommended:

FormulationStorage TemperatureDuration
Powder-20°C3 years
4°C2 years[1]
Stock Solution in Solvent-80°C1 year[2]
-20°C1 month[1][2]

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[2]

Q2: How should I prepare this compound stock solutions?

A2: this compound is soluble in DMSO.[2] For a 100 mg/mL stock solution, dissolve the compound in fresh, high-quality DMSO.[2] It is noted that moisture-absorbing DMSO can reduce solubility.[2] For in vivo studies, specific formulations using PEG300, Tween80, and ddH2O, or corn oil have been described, and it is recommended to use these mixed solutions immediately.[2]

Q3: I am observing inconsistent results in my long-term cell culture experiments with this compound. Could this be due to compound instability?

A3: Inconsistent results in long-term experiments can indeed be a sign of compound instability in the cell culture medium. The stability of a small molecule like this compound in an aqueous and biologically active environment can be influenced by several factors, including:

  • pH of the medium: The typical pH of cell culture medium (7.2-7.4) may affect the stability of the compound over time.

  • Presence of serum: Components in fetal bovine serum (FBS) or other supplements can interact with or enzymatically degrade the compound.

  • Cellular metabolism: Cells can metabolize the compound, reducing its effective concentration over time.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and tubes, lowering the effective concentration in the medium.

It is recommended to perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions.

Q4: How can I test the stability of this compound in my experimental setup?

A4: You can perform an in vitro stability assay. A general protocol involves incubating this compound in your cell culture medium (with and without cells) at 37°C. Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of the remaining compound is quantified using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Decreasing compound efficacy over time in a multi-day experiment. Compound degradation in the culture medium.1. Replenish the medium with fresh compound more frequently. The frequency will depend on the determined stability of this compound in your specific assay conditions. 2. Perform a stability test to determine the degradation rate of this compound in your cell culture medium.
High variability between replicate wells or experiments. 1. Inconsistent compound concentration due to improper mixing or precipitation. 2. Degradation of stock solution due to improper storage or multiple freeze-thaw cycles. 3. Adsorption of the compound to plasticware.1. Ensure the compound is fully dissolved and the final solution is homogenous before adding to the wells. 2. Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. 3. Consider using low-adhesion plasticware.
Unexpected cytotoxicity at concentrations that should be non-toxic. 1. Formation of a toxic degradation product. 2. Compound precipitation at high concentrations, which can cause physical stress to cells.1. Analyze the medium from long-term cultures for the presence of degradation products using LC-MS. 2. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the concentration or using a different solvent system for dilution, if compatible with your cells.

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Spike the cell culture medium with this compound to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all samples.

  • Aliquot the this compound-containing medium into sterile tubes or wells.

  • Incubate the samples at 37°C in a CO2 incubator.

  • At designated time points (e.g., 0, 2, 6, 12, 24, 48, and 72 hours), remove an aliquot and immediately stop any potential degradation by freezing it at -80°C or by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of this compound remaining at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Signaling Pathways and Workflows

This compound Mechanism of Action: SIK Signaling Pathway

This compound is an inhibitor of Salt-Inducible Kinases 2 and 3 (SIK2/SIK3).[3][4] These kinases are part of the AMP-activated protein kinase (AMPK) family and play a role in regulating the inflammatory response. By inhibiting SIK2/SIK3, this compound can modulate the production of both pro- and anti-inflammatory cytokines.[3]

SIK_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 NFkB_Pathway NF-κB Pathway MyD88->NFkB_Pathway Pro_Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Pro_Inflammatory_Cytokines induces transcription SIK2_SIK3 SIK2/SIK3 CRTC CRTC SIK2_SIK3->CRTC phosphorylates (inactivates) This compound This compound This compound->SIK2_SIK3 CREB CREB Anti_Inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_Inflammatory_Cytokines induces transcription CRTC->CREB co-activates

Caption: SIK2/SIK3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Compound Stability

The following diagram outlines a general workflow for investigating the stability of a small molecule inhibitor like this compound in a long-term experimental setting.

Experimental_Workflow start Start: Inconsistent Results Observed check_storage Verify Compound Storage (-20°C or -80°C) start->check_storage check_handling Review Solution Preparation (Fresh DMSO, Aliquoting) start->check_handling stability_assay Perform In Vitro Stability Assay check_storage->stability_assay check_handling->stability_assay analyze_data Analyze Stability Data (Calculate Half-life) stability_assay->analyze_data decision Is Compound Stable? analyze_data->decision stable Troubleshoot Other Experimental Parameters (Cells, Reagents) decision->stable Yes unstable Optimize Dosing Strategy decision->unstable No end End: Optimized Protocol stable->end replenish Increase Frequency of Medium/Compound Change unstable->replenish replenish->end

Caption: A logical workflow for troubleshooting this compound instability in experiments.

References

Technical Support Center: Controlling for GLPG3970's Effect on RIPK2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on designing experiments and interpreting data when using GLPG3970, a potent dual SIK2/SIK3 inhibitor, while accounting for its known off-target effects on RIPK2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor that primarily targets Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3), which are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases.[1][2][3] It is being investigated for the treatment of autoimmune and inflammatory diseases.[4][5]

Q2: What is the known off-target activity of this compound on RIPK2?

Receptor-Interacting Protein Kinase 2 (RIPK2) has been identified as a significant off-target of this compound.[2][6] While this compound is a potent inhibitor of SIK2 and SIK3, it also inhibits RIPK2, albeit with lower potency.[2]

Q3: Why is it important to control for this compound's effect on RIPK2?

RIPK2 is a crucial signaling molecule downstream of the NOD-like receptors NOD1 and NOD2.[7][8][9] It plays a key role in the innate immune response by activating the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[7][10] Uncontrolled inhibition of RIPK2 by this compound can confound experimental results, making it difficult to attribute observed effects solely to SIK2/SIK3 inhibition.

Q4: What are the relative potencies of this compound for its primary targets versus RIPK2?

The inhibitory potency of this compound varies across its targets. The table below summarizes the reported IC50 values.

TargetIC50 (nM)
SIK33.8[1][2]
SIK27.8[1][2]
RIPK278.4[2]
SIK1282.8[1][2]

This data indicates that this compound is approximately 20-fold more potent against SIK3 and 10-fold more potent against SIK2 compared to RIPK2.[2]

Troubleshooting Guides

Issue 1: Observed phenotype does not align with expected effects of SIK2/SIK3 inhibition.

  • Possible Cause: The observed phenotype may be partially or wholly due to the off-target inhibition of RIPK2.

  • Troubleshooting Steps:

    • Dose-Response Experiment: Perform a dose-response experiment with this compound. If the phenotype is observed at concentrations where RIPK2 is significantly inhibited (refer to the IC50 table), off-target effects are likely.

    • Use a Structurally Unrelated RIPK2 Inhibitor: Treat cells with a specific RIPK2 inhibitor that is structurally different from this compound. If this recapitulates the observed phenotype, it strengthens the evidence for RIPK2's involvement.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of RIPK2. If the phenotype is mimicked or occluded in the knockdown/knockout cells treated with this compound, it points to RIPK2's role.

Issue 2: Difficulty in deconvoluting the effects of SIK2/SIK3 versus RIPK2 inhibition in downstream signaling readouts (e.g., NF-κB activation).

  • Possible Cause: Both SIKs and RIPK2 can modulate inflammatory signaling pathways that converge on common downstream effectors like NF-κB.[2][7]

  • Troubleshooting Steps:

    • Use a More Selective SIK Inhibitor (if available): Compare the effects of this compound with a SIK inhibitor that has a better selectivity profile against RIPK2.

    • RIPK2 Rescue Experiment: In cells with genetic knockdown of RIPK2, re-express a wild-type or drug-resistant mutant of RIPK2. If the effect of this compound is reversed, it confirms the on-target effect on RIPK2.

    • Kinome Profiling: Perform a broad kinase profiling assay to assess the selectivity of this compound in your specific experimental system and identify any other potential off-targets.[11][12]

Experimental Protocols

Protocol 1: Cellular Assay to Differentiate SIK2/3 vs. RIPK2 Inhibition

This protocol uses a combination of specific pathway activators and readouts to distinguish between the effects of this compound on SIK and RIPK2 signaling.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., THP-1 monocytes) that expresses both SIKs and RIPK2.

  • Stimulation:

    • To activate the RIPK2 pathway, stimulate cells with a NOD1/2 agonist (e.g., L-Ala-γ-D-Glu-mDAP for NOD1 or Muramyl Dipeptide (MDP) for NOD2).[8]

    • To modulate SIK activity, a relevant stimulus could be LPS, which is known to induce pro-inflammatory cytokines that are regulated by SIKs.[2]

  • Inhibitor Treatment: Pre-treat cells with a dose range of this compound (e.g., 10 nM to 10 µM) for 1-2 hours before stimulation. Include a vehicle control (e.g., DMSO) and a positive control (a known specific RIPK2 inhibitor).

  • Readout:

    • For RIPK2 activity: Measure the phosphorylation of downstream targets of the NOD-RIPK2 pathway, such as NF-κB (p65 phosphorylation) or MAPKs (p38, JNK phosphorylation) via Western blot or ELISA.[7]

    • For SIK activity: Measure the production of cytokines known to be regulated by SIKs, such as TNFα (inhibited by SIK inhibition) and IL-10 (potentiated by SIK inhibition), using ELISA or qPCR.[2][3]

  • Data Analysis: Compare the dose-response curves of this compound on NOD-dependent signaling versus SIK-dependent cytokine production. A significant inhibition of NOD-dependent readouts at higher concentrations of this compound would indicate an off-target effect on RIPK2.

Protocol 2: In Vitro Kinase Assay for Selectivity Profiling

This protocol determines the IC50 values of this compound against SIK2, SIK3, and RIPK2 in a controlled, cell-free system.

Methodology:

  • Reagents: Obtain recombinant human SIK2, SIK3, and RIPK2 enzymes, a suitable substrate peptide for each kinase, and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).[13]

  • Assay Buffer: Prepare an appropriate kinase assay buffer.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Kinase Reaction:

    • In a microplate, combine the kinase, its substrate, and the diluted this compound or vehicle control.

    • Initiate the reaction by adding radiolabeled ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and measure the incorporation of the radiolabel into the substrate using a suitable method, such as phosphocellulose paper binding and scintillation counting.[13]

  • IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOD_agonist NOD1/2 Agonist (e.g., MDP) NOD1_2 NOD1/2 NOD_agonist->NOD1_2 RIPK2 RIPK2 NOD1_2->RIPK2 CARD-CARD interaction TAK1_complex TAK1 Complex RIPK2->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPK_cascade MAPK Cascade (p38, JNK) TAK1_complex->MAPK_cascade NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Gene_transcription Pro-inflammatory Gene Transcription MAPK_cascade->Gene_transcription This compound This compound This compound->RIPK2 NFkB->Gene_transcription

Caption: RIPK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_stimulation Stimulation cluster_readout Readout cluster_analysis Data Analysis Cell_Culture Culture relevant cells (e.g., THP-1) Inhibitor_Treatment Pre-treat with this compound dose range or controls Cell_Culture->Inhibitor_Treatment Stimulate_RIPK2 Add NOD agonist (e.g., MDP) Inhibitor_Treatment->Stimulate_RIPK2 Stimulate_SIK Add SIK modulator (e.g., LPS) Inhibitor_Treatment->Stimulate_SIK RIPK2_Readout Measure p-NF-κB, p-MAPK (Western Blot, ELISA) Stimulate_RIPK2->RIPK2_Readout SIK_Readout Measure TNFα, IL-10 (ELISA, qPCR) Stimulate_SIK->SIK_Readout Analyze_Data Compare dose-response curves to differentiate effects RIPK2_Readout->Analyze_Data SIK_Readout->Analyze_Data

Caption: Workflow for differentiating SIK and RIPK2 inhibition.

References

Mitigating batch-to-batch variability of GLPG3970

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GLPG3970

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the batch-to-batch variability of this compound. Our goal is to provide practical troubleshooting guidance and standardized protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

General Information

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). These kinases are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses. By inhibiting SIK2 and SIK3, this compound modulates the transcription of both pro- and anti-inflammatory cytokines, making it a compound of interest for autoimmune and inflammatory diseases. Its dual mechanism of action involves suppressing the production of pro-inflammatory cytokines while simultaneously enhancing the production of anti-inflammatory cytokines.

This compound Signaling Pathway

GLPG3970_Pathway This compound Mechanism of Action LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activates SIK2_SIK3 SIK2 / SIK3 (Active) TLR4->SIK2_SIK3 Activates NF_kB NF-κB Pathway TLR4->NF_kB Activates HDACs HDACs SIK2_SIK3->HDACs Phosphorylates & Activates CRTCs CRTCs SIK2_SIK3->CRTCs Phosphorylates & Inactivates This compound This compound This compound->SIK2_SIK3 Inhibits This compound->CRTCs Prevents Inactivation HDACs->CRTCs Deacetylates & Inactivates CREB CREB Anti_inflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->Anti_inflammatory Transcription Reduced CRTCs->CREB Cannot co-activate CRTCs->Anti_inflammatory Promotes Transcription Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNFα) NF_kB->Pro_inflammatory Upregulates

Caption: SIK2/3 signaling pathway and the inhibitory action of this compound.

Troubleshooting Inconsistent Bioactivity

Q2: We are observing significant variability in our cell-based assay results between different batches of this compound. What are the potential causes and how can we troubleshoot this?

Inconsistent biological activity is a common issue arising from batch-to-batch variability. The root cause often lies in differences in the physicochemical properties of the compound.

Potential Causes:

  • Purity and Impurity Profile: Even minor differences in the impurity profile can significantly impact biological activity. Some impurities may have off-target effects or interfere with the assay.

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) may vary between batches due to subtle structural differences or the presence of less active isomers.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility and dissolution rate, thereby altering the effective concentration in your assay.

  • Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Inconsistent Bioactivity Start Inconsistent Bioactivity Observed Check_Handling Verify Handling and Storage Procedures Start->Check_Handling Purity_Analysis Assess Purity and Impurity Profile Check_Handling->Purity_Analysis Potency_Assay Determine IC50 (Biochemical Assay) Purity_Analysis->Potency_Assay Solubility_Check Evaluate Solubility and Polymorphism Potency_Assay->Solubility_Check Compare_Batches Compare Data with Reference/Previous Batches Solubility_Check->Compare_Batches Identify_Cause Identify Root Cause Compare_Batches->Identify_Cause Discrepancy Found Action Action: Qualify New Batch, Contact Supplier, or Modify Protocol Compare_Batches->Action No Discrepancy (Assay Issue) Identify_Cause->Action

Caption: A logical workflow for troubleshooting inconsistent bioactivity.

Recommended Actions & Analytical Techniques:

Issue Recommended Analytical Technique Purpose
Purity & Impurities High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detectionTo quantify the purity of the compound and detect any impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)To identify the molecular weights of impurities, aiding in their structural elucidation.
Potency Biochemical Kinase AssayTo determine the IC50 value against SIK2 and SIK3 and compare it across batches.
Cell-Based Phosphorylation AssayTo confirm target engagement and functional inhibition within a cellular context.[1]
Polymorphism X-ray Powder Diffraction (XRPD)To identify the crystalline form of the solid compound.[2][3]
Differential Scanning Calorimetry (DSC)To analyze the thermal properties, which can differ between polymorphs.[2][3]
Identity Confirmation Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the chemical structure of the compound.
High-Resolution Mass Spectrometry (HRMS)To confirm the elemental composition and exact molecular weight.
Troubleshooting Solubility Issues

Q3: A new batch of this compound is showing poor solubility compared to previous batches. What could be the reason, and how can we address it?

Poor solubility can drastically affect the bioavailability of the compound in your experiments, leading to lower-than-expected activity.

Potential Causes:

  • Polymorphism: As mentioned, different crystalline forms can have significantly different solubilities. A more stable, less soluble polymorph may have been produced.[2][4][5][6]

  • Residual Solvents: The presence of different residual solvents from the synthesis process can impact how the compound dissolves.

  • Particle Size: Larger particle sizes can lead to a slower dissolution rate.

  • pH of the Solvent: The solubility of this compound may be pH-dependent. Ensure the pH of your buffer or media is consistent.

Recommended Actions:

  • Re-evaluate Solubility: Perform a solubility test in your specific experimental solvent.

  • Use a Standardized Dissolution Protocol: Before use, ensure the compound is fully dissolved. This may involve vortexing, sonication, or gentle heating, but be cautious of potential degradation.

  • Analytical Characterization: Use the techniques listed in the table below to investigate the physical properties of the batch.

Potential Cause Analytical Technique Expected Outcome
Polymorphism X-ray Powder Diffraction (XRPD)Different diffraction patterns between batches indicate different polymorphs.
Residual Solvents Gas Chromatography (GC) with Headspace AnalysisIdentifies and quantifies any remaining solvents from synthesis.
Particle Size Laser Diffraction or MicroscopyMeasures the particle size distribution of the solid compound.
Structural Integrity ¹H NMR SpectroscopyConfirms that the chemical structure is correct and has not degraded.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation and requirements.

Objective: To determine the purity of a this compound batch and quantify any impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like DMSO.

    • Dilute the stock solution to a final concentration of approximately 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC Method:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or an optimized wavelength for this compound)

    • Column Temperature: 30°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main this compound peak relative to the total area of all peaks to determine the purity.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the impurity profile to that of a reference standard or a previously qualified "good" batch.

Best Practices for Handling and Storage

Q4: What are the recommended best practices for handling and storing this compound to ensure its stability and consistency?

Proper handling and storage are critical for maintaining the integrity of your compound and ensuring reproducible results.

Guidelines for Handling and Storage:

  • Solid Compound:

    • Storage: Store the solid compound at the temperature recommended by the supplier (typically -20°C or 4°C) in a tightly sealed container to protect it from light and moisture.

    • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the compound. Use appropriate personal protective equipment (PPE).

  • Stock Solutions:

    • Solvent Choice: Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.

    • Preparation: Prepare a concentrated stock solution (e.g., 10-100 mM in DMSO). Ensure the compound is completely dissolved.

    • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation or precipitation. Store aliquots at -80°C for long-term stability.

    • Stability: The stability of this compound in solution may be limited. It is recommended to use freshly prepared solutions for experiments whenever possible.

Best Practices Workflow:

Storage_Workflow Best Practices for this compound Handling and Storage Receive Receive Solid this compound Store_Solid Store at Recommended Temperature (-20°C or 4°C) in Desiccator Receive->Store_Solid Equilibrate Equilibrate to Room Temperature Before Opening Store_Solid->Equilibrate Prepare_Stock Prepare Concentrated Stock Solution in Anhydrous DMSO Equilibrate->Prepare_Stock Aliquot Aliquot into Single-Use Volumes Prepare_Stock->Aliquot Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Use Thaw Single Aliquot for Experiment and Prepare Working Solution Store_Aliquots->Use Discard Discard Unused Working Solution Use->Discard

Caption: Recommended workflow for handling and storing this compound.

References

Validation & Comparative

Validating the Mechanism of Action of GLPG3970 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of GLPG3970, a first-in-class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in primary human cells. Through a detailed examination of its effects on cytokine production and comparison with alternative SIK inhibitors, this document serves as a valuable resource for researchers investigating novel immunomodulatory therapies.

Introduction to this compound and the Role of SIKs in Inflammation

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases that play a crucial role in regulating inflammatory responses. Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This compound is a potent and selective dual inhibitor of SIK2 and SIK3, with significantly less activity against SIK1.[1][2][3] Its mechanism of action is characterized by a dual effect: the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory cytokine production by immune cells.[1][3][4][5]

Mechanism of Action: Modulation of Cytokine Production in Primary Human Myeloid Cells

The immunomodulatory effects of this compound have been validated in primary human myeloid cells, which are key players in the inflammatory cascade. In these cells, this compound has been shown to dose-dependently inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-12 (IL-12), while simultaneously increasing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][3][4][5]

Signaling Pathway of SIK Inhibition

The inhibition of SIK2 and SIK3 by this compound leads to the activation of transcription factors that modulate the expression of cytokine genes. A key downstream effector of SIKs is the CREB-regulated transcription coactivator (CRTC) family. In an inactive state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Inhibition of SIKs allows for the dephosphorylation and nuclear translocation of CRTCs, which in turn co-activate the transcription factor CREB to promote the expression of anti-inflammatory genes, including IL-10. Conversely, SIK inhibition also leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB, resulting in reduced production of TNFα and IL-12.

SIK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds SIK2_SIK3 SIK2/SIK3 TLR4->SIK2_SIK3 activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates CRTC CRTC SIK2_SIK3->CRTC phosphorylates CRTC_P p-CRTC CRTC_P->CRTC dephosphorylation (upon SIK inhibition) CRTC->CRTC_P CREB CREB CRTC->CREB co-activates Pro_inflammatory_genes Pro-inflammatory Genes (TNFα, IL-12) NFkB_pathway->Pro_inflammatory_genes activates transcription This compound This compound This compound->SIK2_SIK3 inhibits Anti_inflammatory_genes Anti-inflammatory Genes (IL-10) CREB->Anti_inflammatory_genes activates transcription

Caption: Simplified signaling pathway of this compound action.

Comparative Performance of this compound in Primary Cell Assays

The following tables summarize the quantitative data on the in vitro activity of this compound in primary human myeloid cells.

Table 1: In Vitro Inhibitory Activity of this compound on SIK Isoforms

KinaseBiochemical IC50 (nM)
SIK1282.8[1][3]
SIK27.8[1][3]
SIK33.8[1][3]

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated Primary Human Myeloid Cells

Cell TypeCytokineEndpointValue (nM)
MonocytesTNFαIC50231[1][4]
MonocytesIL-12IC5067[1][4]
Monocyte-derived MacrophagesTNFαIC50365[1][4]
Human Whole BloodTNFαIC501000[1][4]
Monocytes & MacrophagesIL-10-Dose-dependent increase[1][4]

Comparison with Alternative SIK Inhibitors

While direct head-to-head comparative studies are limited, the following table provides available data on alternative SIK inhibitors to contextualize the performance of this compound. It is important to note that experimental conditions may vary between studies.

Table 3: Profile of Alternative SIK Inhibitors

Compound NameSIK SelectivityReported Activity in Primary Myeloid CellsReference
GLPG3312 Pan-SIK (IC50: SIK1=2.0nM, SIK2=0.7nM, SIK3=0.6nM)Demonstrates anti-inflammatory and immunoregulatory activities.[6]
GLPG4399 SIK3-selectiveReduces pro-inflammatory cytokine production in various immune cells.[7]
ARN-3236 SIK2-selectiveInduces an anti-inflammatory phenotype.[5][8]
YKL-05-099 Pan-SIKSuppresses pro-inflammatory and stimulates anti-inflammatory cytokines.[9]
MRIA9 Pan-SIK (IC50: SIK1=55nM, SIK2=48nM, SIK3=22nM)Potent cellularly active SIK inhibitor.[10]
JRD-SIK1/2i-4 SIK1/2-selective (Ki: SIK1=3.1nM, SIK2=1.9nM, SIK3=70nM)Suppresses pro-inflammatory and induces anti-inflammatory cytokines.[1]

Experimental Protocols

Isolation and Culture of Primary Human Monocytes
  • Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD14+ monocytes are then purified from PBMCs by positive selection using CD14 microbeads.

  • Cell Culture: Isolated monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Macrophage Differentiation: For generating monocyte-derived macrophages (MDMs), monocytes are cultured for 7 days in the presence of M-CSF (Macrophage Colony-Stimulating Factor).

LPS-Stimulated Cytokine Production Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Monocytes Isolate CD14+ Monocytes from PBMCs Culture_Cells Culture Monocytes or Differentiate to Macrophages Isolate_Monocytes->Culture_Cells Preincubate Pre-incubate cells with This compound or vehicle Culture_Cells->Preincubate Stimulate Stimulate with LPS Preincubate->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Measure_Cytokines Measure cytokine levels (TNFα, IL-12, IL-10) by ELISA Collect_Supernatant->Measure_Cytokines

References

Comparing the efficacy of GLPG3970 to other SIK inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of GLPG3970 and Other Salt-Inducible Kinase (SIK) Inhibitors for Researchers

Salt-inducible kinases (SIKs) have emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases due to their role in modulating immune responses.[1][2] This guide provides a comparative analysis of this compound, a clinical-stage SIK inhibitor, against other known SIK inhibitors, focusing on efficacy, mechanism of action, and supporting experimental data.

Introduction to SIKs and this compound

The SIK family, a part of the AMP-activated protein kinase (AMPK) family, consists of three isoforms: SIK1, SIK2, and SIK3.[1][3] These kinases are key regulators of inflammation.[1] Inhibition of SIKs can lead to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines (like TNF-α, IL-6, and IL-12) and the enhancement of anti-inflammatory cytokines such as IL-10.[2][4][5] This dual action makes SIK inhibitors a compelling therapeutic strategy for various immune-mediated conditions.[6]

This compound is a first-in-class, orally administered small molecule that selectively inhibits SIK2 and SIK3 with a lower potency for SIK1.[3][7] This selectivity profile is designed to retain the desired anti-inflammatory effects on the immune system while potentially offering a better safety profile by avoiding significant impact on the cardiovascular system, where SIK1 plays a more critical role.[3]

Comparative Efficacy: In Vitro Potency

The efficacy of a kinase inhibitor is initially determined by its potency in inhibiting the target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. This compound demonstrates potent inhibition of SIK2 and SIK3 with significant selectivity over SIK1.

Compound SIK1 IC50 (nM) SIK2 IC50 (nM) SIK3 IC50 (nM) Reference
This compound 282.87.83.8[3]
GLPG3312 2.00.70.6[3]
HG-9-91-01 25067430[3]
ARN-3236 21.6<16.6[3]
YKL-05-099 104030[3]
MRIA9 554822[3]
SK-124 6.50.41.2[3]
JRD-SIK1/2i-4 3.11.970[3]

SIK Signaling Pathway and Mechanism of Inhibition

SIK inhibitors exert their effect by blocking the phosphorylation of downstream targets. A key mechanism involves the CREB-regulated transcription coactivators (CRTCs). In immune cells, SIKs phosphorylate CRTC3, retaining it in the cytoplasm. Inhibition of SIKs allows dephosphorylated CRTC3 to translocate to the nucleus, where it coactivates transcription factors like CREB, leading to increased expression of anti-inflammatory genes such as IL-10. Concurrently, SIK inhibition interferes with the NF-κB pathway, reducing the transcription of pro-inflammatory cytokines.[6]

SIK_Pathway Simplified SIK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SIK SIK2/SIK3 CRTC3 CRTC3 SIK->CRTC3 Phosphorylates CRTC3_P CRTC3-P CRTC3->CRTC3_P CRTC3_nuc CRTC3 CRTC3->CRTC3_nuc Translocation IKK IKK I_KB IκB IKK->I_KB Phosphorylates NF_KB_I_KB NF-κB-IκB Complex I_KB->NF_KB_I_KB Inhibits NF_KB NF-κB NF_KB_nuc NF-κB NF_KB->NF_KB_nuc Translocation This compound This compound This compound->SIK Inhibits CREB CREB IL10_gene IL-10 Gene CREB->IL10_gene Promotes Transcription CRTC3_nuc->CREB Co-activates TNF_gene TNF-α Gene NF_KB_nuc->TNF_gene Promotes Transcription

Caption: SIK inhibitors like this compound block SIK2/3, leading to CRTC3 nuclear translocation and increased IL-10 transcription, while also inhibiting the pro-inflammatory NF-κB pathway.

Clinical Efficacy of this compound

This compound has been evaluated in several clinical trials for inflammatory diseases. The results have been mixed, showing promising signals in some indications but failing to meet primary endpoints in others.[5][8]

Indication Study Phase Key Efficacy Finding Outcome Reference
Psoriasis Phase 1b (CALOSOMA)4 of 13 patients on this compound achieved PASI 50 response at Week 6, compared to 0 on placebo (p=0.002).Statistically significant improvement observed.[5][8][9]
Ulcerative Colitis (UC) Phase 2a (SEA TURTLE)Positive signals on objective measures (endoscopy, histology, fecal calprotectin).Did not translate to a significant difference from placebo on the total Mayo Clinic Score at Week 6.[5][8]
Rheumatoid Arthritis (RA) Phase 2aNo differentiation from placebo on the change from baseline DAS28 (CRP) response.Did not meet primary efficacy endpoints.[5][8]

Following these results, Galapagos has indicated a shift in focus towards earlier-stage SIK inhibitors with improved pharmacological properties.[9][10]

Preclinical In Vivo Efficacy

Preclinical studies in animal models provide crucial evidence for a drug's therapeutic potential. This compound has demonstrated efficacy in murine models of arthritis.[11]

  • Collagen-Induced Arthritis (CIA) Model: this compound treatment reduced the clinical score, with the highest dose showing effects comparable to an anti-TNF agent. This correlated with reduced joint erosion (Larsen score) and lower levels of anti-collagen type-II antibodies.[11]

  • IL-23-Induced Psoriatic Arthritis (PsA) Model: Treatment with this compound decreased the clinical score, osteophyte formation, and levels of pro-inflammatory mediators.[11]

These preclinical findings supported the progression of this compound into clinical trials for arthritis.[11]

Experimental Protocols and Workflows

Detailed methodologies are critical for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate SIK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the IC50 value of a compound against a specific kinase.

  • Reagents: Recombinant SIK enzyme, ATP, a suitable peptide substrate, and the test inhibitor (e.g., this compound).

  • Procedure: The SIK enzyme is incubated with varying concentrations of the inhibitor. The kinase reaction is initiated by adding ATP and the substrate.

  • Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³³P-ATP) or fluorescence-based detection.

  • Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

LPS-Stimulated Whole Blood Assay

This experiment assesses the compound's effect on cytokine production in a more physiologically relevant ex vivo system.

  • Sample Collection: Fresh human whole blood is collected from healthy donors.

  • Treatment: Aliquots of blood are pre-incubated with different concentrations of the SIK inhibitor or a vehicle control.

  • Stimulation: Lipopolysaccharide (LPS) is added to the blood samples to stimulate an inflammatory response, mimicking bacterial infection.

  • Incubation: The samples are incubated for a specified time (e.g., 24 hours) to allow for cytokine production.

  • Quantification: Plasma is separated, and the concentrations of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines are measured using methods like ELISA or multiplex bead arrays. This compound demonstrated a dose-dependent reduction of TNF-α and an increase in IL-10 in this assay.[11]

Workflow for In Vivo Arthritis Model

The following diagram illustrates a typical workflow for evaluating a drug candidate in a collagen-induced arthritis (CIA) mouse model.

CIA_Workflow Collagen-Induced Arthritis (CIA) Experimental Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Day0 Day 1: Primary Immunization (Bovine Type II Collagen) Day21 Day 21: Booster Immunization Day32 Day 32-47: Daily Dosing Day21->Day32 Disease Onset Dosing Groups: 1. Vehicle Control 2. This compound (Dose 1) 3. This compound (Dose 2) 4. Anti-TNF Agent ClinicalScore Clinical Scoring (Throughout Study) Dosing->ClinicalScore Day47 Day 47: Endpoint Analysis ClinicalScore->Day47 Analysis - Histology (Larsen Score) - Serum anti-collagen Abs - Paw Inflammatory Mediators Day47->Analysis

Caption: Workflow for evaluating this compound in a mouse model of collagen-induced arthritis (CIA).

Conclusion

This compound is a potent and selective dual SIK2/SIK3 inhibitor that has demonstrated a clear biological effect consistent with its proposed mechanism of action in both preclinical models and early clinical trials.[8][11] While it showed statistically significant efficacy in a Phase 1b psoriasis study, it did not meet the primary endpoints in Phase 2a trials for ulcerative colitis and rheumatoid arthritis, highlighting the challenge of translating preclinical and early clinical signals into robust efficacy in larger studies.[5][8] The data gathered from the this compound program provides valuable validation for SIK inhibition as a therapeutic concept.[5] Future research within the "Toledo" program will focus on next-generation SIK inhibitors with potentially improved pharmacological profiles to fully exploit this novel mode of action for treating a broad range of inflammatory conditions.[9][10]

References

A Preclinical Comparison of SIK Inhibitors: GLPG3970 vs. YKL-05-099

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data available for two prominent salt-inducible kinase (SIK) inhibitors: GLPG3970 and YKL-05-099. This analysis is based on publicly available experimental data to inform research and development decisions.

Both this compound and YKL-05-099 are potent inhibitors of the SIK family of serine/threonine kinases (SIK1, SIK2, and SIK3), which are key regulators of inflammatory responses. Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide summarizes their comparative potency, selectivity, and efficacy in preclinical models.

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and YKL-05-099 against the three SIK isoforms. Lower IC50 values indicate greater potency.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Selectivity Profile
This compound 282.8[1][2]7.8[1][2]3.8[1][2]Dual SIK2/SIK3 selective
YKL-05-099 ~10[3]~40[3]~30[3]Pan-SIK inhibitor

This compound demonstrates a distinct selectivity profile, with significantly higher potency against SIK2 and SIK3 compared to SIK1.[1][2] In contrast, YKL-05-099 exhibits a pan-SIK inhibition profile, with comparable potency against all three isoforms.[3]

In Vitro Immune Modulation

Both compounds have been shown to modulate cytokine production in vitro, a key functional outcome of SIK inhibition.

CompoundEffect on TNF-α ProductionEffect on IL-10 Production
This compound Dose-dependent reduction in LPS-stimulated human whole blood.[4]Increased release in LPS-stimulated human whole blood.[1]
YKL-05-099 Reduction in serum levels in LPS-challenged mice.[3]Increased levels in LPS-challenged mice.[3]
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

The following table outlines the available data for each compound in the murine collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis.

CompoundAnimal ModelDosing RegimenKey Findings
This compound DBA1J mice[4]Prophylactic or therapeutic oral administration[4]Reduced clinical score, comparable to anti-TNF treatment at the highest dose.[4]
YKL-05-099 Not explicitly detailed in the context of a CIA model in the provided search results.Not availableNot available

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the IC50 values of SIK inhibitors typically involve the following steps:

  • Reagents : Recombinant human SIK1, SIK2, and SIK3 enzymes, a suitable substrate peptide (e.g., a peptide derived from a known SIK substrate), and ATP.

  • Procedure :

    • The SIK enzyme is incubated with the test compound (this compound or YKL-05-099) at varying concentrations.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays measuring the incorporation of radiolabeled phosphate from ATP into the substrate, or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis : The percentage of kinase activity inhibition is plotted against the compound concentration, and the IC50 value is calculated using a suitable curve-fitting model.

LPS-Stimulated Cytokine Release Assay in Human Whole Blood (as described for this compound)

This assay evaluates the effect of the test compound on the production of inflammatory cytokines in a more physiologically relevant ex vivo setting.

  • Sample Collection : Fresh human whole blood is collected from healthy donors.

  • Treatment : Aliquots of whole blood are pre-incubated with different concentrations of the SIK inhibitor (e.g., this compound) or vehicle control.

  • Stimulation : Lipopolysaccharide (LPS) is added to the blood samples to stimulate an inflammatory response.

  • Incubation : The samples are incubated for a specified duration (e.g., 24 hours) at 37°C.

  • Cytokine Measurement : After incubation, plasma is separated by centrifugation. The concentrations of cytokines of interest (e.g., TNF-α, IL-10) in the plasma are measured using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis : The cytokine concentrations in the compound-treated samples are compared to the vehicle-treated controls to determine the effect of the inhibitor.

Murine Collagen-Induced Arthritis (CIA) Model (as described for this compound)

The CIA model is a widely used preclinical model to assess the efficacy of potential anti-arthritic drugs.

  • Induction of Arthritis :

    • DBA1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.[4]

    • A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[4]

  • Treatment :

    • Prophylactic regimen : The test compound (e.g., this compound) is administered orally daily, starting from the day of the primary immunization.

    • Therapeutic regimen : Treatment is initiated after the onset of clinical signs of arthritis.[4]

  • Efficacy Assessment :

    • Clinical Score : The severity of arthritis in each paw is assessed visually and assigned a score based on the degree of inflammation, swelling, and joint deformity. The scores for all four paws are summed to give a total clinical score for each animal.

    • Histopathology : At the end of the study, the joints are collected, sectioned, and stained to assess the extent of inflammation, cartilage destruction, and bone erosion.

    • Biomarkers : Serum or plasma samples can be collected to measure levels of inflammatory biomarkers and anti-collagen antibodies.

  • Data Analysis : The clinical scores, histopathological parameters, and biomarker levels in the compound-treated groups are compared to the vehicle-treated control group to evaluate the therapeutic efficacy of the compound.

Mandatory Visualization

SIK_Signaling_Pathway Simplified SIK Signaling Pathway cluster_extracellular Extracellular cluster_cell Immune Cell cluster_inhibitor Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 SIK SIK1/2/3 TLR4->SIK activates HDACs_CRTCs_P p-HDACs / p-CRTCs (Active in Cytoplasm) SIK->HDACs_CRTCs_P phosphorylates HDACs_CRTCs HDACs / CRTCs (Inactive) NFkB_CREB NF-κB / CREB HDACs_CRTCs->NFkB_CREB dephosphorylates / activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB_CREB->Pro_inflammatory_Cytokines promotes transcription Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) NFkB_CREB->Anti_inflammatory_Cytokines inhibits transcription SIK_Inhibitor This compound or YKL-05-099 SIK_Inhibitor->SIK inhibits

Caption: Simplified SIK signaling pathway and the point of intervention for SIK inhibitors.

Preclinical_Workflow General Preclinical Workflow for SIK Inhibitors Target_Identification Target Identification (SIK1/2/3) In_Vitro_Screening In Vitro Screening (Biochemical Assays) Target_Identification->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Cytokine Release) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Models In Vivo Disease Models (e.g., CIA) Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process Preclinical_Candidate Preclinical Candidate (e.g., this compound) Lead_Optimization->Preclinical_Candidate

References

A Head-to-Head Comparison: The SIK2/3 Inhibitor GLPG3970 Versus Pan-SIK Inhibitors in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and experimental basis of selective versus broad Salt-Inducible Kinase inhibition.

The family of Salt-Inducible Kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, has emerged as a promising therapeutic target in a range of inflammatory and autoimmune diseases. These serine/threonine kinases are key regulators of the immune response, balancing pro- and anti-inflammatory signaling pathways. Inhibition of SIKs has been shown to modulate cytokine production, offering a novel therapeutic strategy. This guide provides a head-to-head comparison of GLPG3970, a selective dual SIK2/SIK3 inhibitor, with pan-SIK inhibitors, which target all three isoforms. We present available quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Executive Summary

This compound is a selective inhibitor of SIK2 and SIK3, with significantly less activity against SIK1.[1] This selectivity is by design, aiming to retain the desired immunomodulatory effects mediated by SIK2 and SIK3 while potentially avoiding side effects associated with SIK1 inhibition. Pan-SIK inhibitors, such as GLPG3312, YKL-05-099, and HG-9-91-01, demonstrate potent inhibition across all three SIK isoforms. The fundamental difference lies in the therapeutic hypothesis: this compound proposes that selective SIK2/3 inhibition is sufficient for anti-inflammatory efficacy with an improved safety profile, whereas pan-SIK inhibitors are based on the premise that broader SIK inhibition may lead to greater efficacy.

Data Presentation: Inhibitor Potency

The following table summarizes the in vitro potency of this compound and representative pan-SIK inhibitors against the three SIK isoforms, presented as the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.

InhibitorTypeSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)
This compound SIK2/SIK3 Selective282.87.83.8
GLPG3312 Pan-SIK2.00.70.6
YKL-05-099 Pan-SIK~10~40~30
HG-9-91-01 Pan-SIK0.926.69.6

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of SIK inhibitors, it is crucial to visualize the SIK signaling pathway and the experimental workflows used to characterize these compounds.

SIK_Signaling_Pathway SIK Signaling Pathway in Immune Cells cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear TLR TLR SIK SIK1/2/3 TLR->SIK Activates LPS LPS LPS->TLR Activates CRTC3_P p-CRTC3 (Cytoplasmic) SIK->CRTC3_P Phosphorylates (Inactivates) HDAC4_P p-HDAC4 (Cytoplasmic) SIK->HDAC4_P Phosphorylates (Inactivates) CRTC3 CRTC3 (Nuclear) CRTC3_P->CRTC3 Dephosphorylation (Inhibitor-induced) CREB CREB CRTC3->CREB Co-activates HDAC4 HDAC4 (Nuclear) HDAC4_P->HDAC4 Dephosphorylation (Inhibitor-induced) NFkB NF-κB HDAC4->NFkB Deacetylates (Inhibits) TNFa_gene TNFα Gene NFkB->TNFa_gene Promotes Transcription IL10_gene IL-10 Gene CREB->IL10_gene Promotes Transcription This compound This compound (SIK2/3i) This compound->SIK Inhibits SIK2/3 Pan_SIKi Pan-SIK Inhibitor (SIK1/2/3i) Pan_SIKi->SIK Inhibits SIK1/2/3

SIK Signaling Pathway.

Experimental_Workflow General Experimental Workflow for SIK Inhibitor Characterization cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_readouts Key Readouts Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Potency Potency (IC50) Kinase_Assay->Potency Selectivity Selectivity Profile Kinase_Assay->Selectivity Cytokine_Assay LPS-Stimulated Whole Blood Assay (TNFα/IL-10 Measurement) Cytokine_Mod Cytokine Modulation Cytokine_Assay->Cytokine_Mod Translocation_Assay CRTC3 Nuclear Translocation Assay (Immunofluorescence) Cellular_Activity Cellular Target Engagement Translocation_Assay->Cellular_Activity CIA_Model Collagen-Induced Arthritis (CIA) Mouse Model Efficacy In Vivo Efficacy (Clinical Score, Histology) CIA_Model->Efficacy

Experimental Workflow.

Logical_Comparison Logical Comparison of this compound vs. Pan-SIK Inhibitors cluster_attributes Comparative Attributes This compound This compound (SIK2/3 Selective) Target_Profile Target Profile This compound->Target_Profile SIK2/3 >> SIK1 Therapeutic_Hypothesis Therapeutic Hypothesis This compound->Therapeutic_Hypothesis SIK2/3 inhibition is sufficient for efficacy. Potential_Advantage Potential Advantage This compound->Potential_Advantage Improved safety profile (avoids SIK1-related toxicities). Potential_Disadvantage Potential Disadvantage This compound->Potential_Disadvantage Potentially reduced efficacy compared to pan-SIK inhibition. Pan_SIKi Pan-SIK Inhibitors Pan_SIKi->Target_Profile SIK1 ≈ SIK2 ≈ SIK3 Pan_SIKi->Therapeutic_Hypothesis Broad SIK inhibition provides optimal efficacy. Pan_SIKi->Potential_Advantage Potentially broader or greater efficacy. Pan_SIKi->Potential_Disadvantage Potential for on-target side effects related to SIK1 inhibition.

Logical Comparison.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are provided below. These represent generalized methods based on available literature.

Biochemical Kinase Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific SIK isoform.

  • Reagents and Materials: Recombinant human SIK1, SIK2, and SIK3 enzymes; kinase buffer; ATP; substrate peptide (e.g., AMARA peptide); 33P-ATP; test compounds (this compound and pan-SIK inhibitors); phosphocellulose paper; scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a reaction plate, combine the SIK enzyme, kinase buffer, and the substrate peptide.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding a mixture of ATP and 33P-ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated 33P-ATP.

    • Measure the amount of 33P incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

LPS-Stimulated Whole Blood Assay for Cytokine Release

This assay measures the effect of SIK inhibitors on the production of pro-inflammatory (TNFα) and anti-inflammatory (IL-10) cytokines in a physiologically relevant human whole blood system.

  • Reagents and Materials: Freshly drawn human whole blood from healthy donors collected in heparinized tubes; Lipopolysaccharide (LPS) from E. coli; test compounds; RPMI 1640 medium; ELISA kits for human TNFα and IL-10.

  • Procedure:

    • Dilute the whole blood with RPMI 1640 medium.

    • Add serial dilutions of the test compounds to the diluted blood and pre-incubate for 1 hour at 37°C.

    • Stimulate the blood with a final concentration of LPS (e.g., 100 ng/mL).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Centrifuge the samples to pellet the blood cells.

    • Collect the plasma supernatant.

    • Measure the concentrations of TNFα and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • Analyze the dose-dependent effect of the inhibitors on cytokine production.

CRTC3 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the movement of the SIK substrate, CRTC3, from the cytoplasm to the nucleus upon SIK inhibition.

  • Reagents and Materials: Adherent cells (e.g., HeLa or U2OS); cell culture medium; test compounds; paraformaldehyde (PFA) for fixation; Triton X-100 for permeabilization; primary antibody against CRTC3; fluorescently labeled secondary antibody; DAPI for nuclear counterstaining; fluorescence microscope.

  • Procedure:

    • Seed cells on glass coverslips and allow them to adhere overnight.

    • Treat the cells with different concentrations of the test compounds for a specified duration (e.g., 1-2 hours).

    • Fix the cells with 4% PFA.

    • Permeabilize the cell membranes with 0.1% Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

    • Incubate with the primary anti-CRTC3 antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of CRTC3 to determine the extent of nuclear translocation.

In Vivo Collagen-Induced Arthritis (CIA) Model

This is a widely used animal model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.

  • Animals and Reagents: DBA/1 mice (susceptible to CIA); bovine type II collagen; Complete Freund's Adjuvant (CFA); Incomplete Freund's Adjuvant (IFA); test compounds formulated for oral administration.

  • Procedure:

    • Induction of Arthritis:

      • On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen and CFA.

      • On day 21, administer a booster immunization with an emulsion of type II collagen and IFA.

    • Treatment:

      • Begin oral administration of the test compounds or vehicle daily, starting from the onset of clinical signs of arthritis (therapeutic regimen).

    • Efficacy Assessment:

      • Monitor the mice regularly for clinical signs of arthritis, including paw swelling and joint inflammation, and assign a clinical score.

      • At the end of the study, collect tissues for histological analysis of joint inflammation, cartilage damage, and bone erosion.

      • Measure levels of inflammatory biomarkers and anti-collagen antibodies in the serum.

    • Data Analysis: Compare the clinical scores, histological parameters, and biomarker levels between the treatment and vehicle control groups to determine the efficacy of the inhibitors.

Performance Comparison

Preclinical Efficacy

This compound has demonstrated efficacy in murine models of arthritis. In a collagen-induced arthritis (CIA) model, this compound reduced the clinical score, with the highest dose showing effects comparable to an anti-TNF agent.[2] This was associated with reduced bone erosion and lower levels of anti-collagen type-II antibodies.[2] In an IL-23-induced psoriatic arthritis model, this compound also decreased the clinical score, osteophyte formation, and levels of pro-inflammatory mediators.[2]

Preclinical data for pan-SIK inhibitors have also shown efficacy in inflammatory models. For instance, YKL-05-099 has been shown to modulate immunoregulatory cytokine production in vivo.[3]

A direct head-to-head preclinical study comparing the efficacy of this compound with a pan-SIK inhibitor in the same arthritis model is not publicly available. Such a study would be crucial for a definitive comparison of their in vivo performance.

Clinical Insights

This compound has been evaluated in several Phase 1 and 2 clinical trials for inflammatory diseases. In a Phase 1b study in patients with moderate to severe psoriasis, a statistically significant improvement in PASI 50 response was observed at week 6 compared to placebo.[4][5][6] In a Phase 2a trial in patients with moderately to severely active ulcerative colitis, positive signals were seen on objective measures like endoscopy and histology, although this did not translate to a significant difference in the total Mayo Clinic Score at 6 weeks.[4][5] However, in a Phase 2a study in patients with rheumatoid arthritis, this compound did not show a significant difference from placebo in the DAS28 (CRP) response.[4][5][6] Across these studies, this compound was generally reported to be safe and well-tolerated.[4][6]

Galapagos' pan-SIK inhibitor, GLPG3312, was tested in a Phase 1 trial but was subsequently superseded by the more selective SIK2/3 inhibitor, this compound.[7][8] This suggests a strategic shift towards selective SIK inhibition, likely to optimize the safety profile.

Conclusion

The development of this compound as a selective SIK2/3 inhibitor represents a targeted approach to harnessing the therapeutic potential of SIK inhibition while potentially mitigating risks associated with inhibiting SIK1. The available data indicates that this compound has a distinct selectivity profile compared to pan-SIK inhibitors like GLPG3312, YKL-05-099, and HG-9-91-01. Preclinical studies demonstrate the anti-inflammatory and immunomodulatory activity of this compound in relevant disease models.[2][4] Early clinical data for this compound have shown some promising signals of activity in psoriasis and ulcerative colitis, although the results in rheumatoid arthritis were not as encouraging.[4][5][6]

The key differentiating factor remains the therapeutic index of selective versus pan-SIK inhibition. While pan-SIK inhibition may offer broader or more potent efficacy, the selectivity of this compound for SIK2/3 could translate to a better safety and tolerability profile. Further clinical development and potentially direct comparative studies will be necessary to fully elucidate the relative merits of these two approaches in the treatment of inflammatory and autoimmune diseases. Researchers and drug developers should consider the specific disease context and the roles of the different SIK isoforms when evaluating the potential of these inhibitors.

References

Reproducibility of GLPG3970 Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the published findings of GLPG3970, a selective Salt-Inducible Kinase 2 and 3 (SIK2/3) inhibitor. This guide provides a comparative analysis of this compound's performance against relevant alternatives in key inflammatory indications, supported by available experimental data.

This document summarizes the publicly available data on this compound and places it in the context of other therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. The information is intended to provide an objective overview to aid in the critical evaluation and potential reproduction of the research findings.

Mechanism of Action: SIK2/3 Inhibition

This compound is a small molecule inhibitor that selectively targets Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). These kinases are members of the AMP-activated protein kinase (AMPK) family and are implicated in the regulation of inflammatory responses. The proposed mechanism of action for this compound involves a dual effect: the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNFα), and the enhancement of anti-inflammatory cytokine production, like Interleukin-10 (IL-10).[1] This dual action suggests a potential for broad efficacy in various autoimmune and inflammatory conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-phase clinical trials of this compound and compare them with data from later-phase trials of other relevant oral therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. It is important to note that the this compound trials were of a shorter duration (6 weeks for the primary endpoint) than the comparator trials, which may impact the direct comparison of efficacy data.

Table 1: Psoriasis Clinical Trial Data

DrugTrialPrimary EndpointThis compound ResultComparator DrugComparator Result
This compoundCALOSOMA (Phase 1b)PASI 50 at Week 630.8% (4/13 patients)Deucravacitinib (TYK2 Inhibitor)-
p-value vs. Placebop=0.002
DeucravacitinibPOETYK PSO-1 (Phase 3)PASI 75 at Week 16-Deucravacitinib58.4%
sPGA 0/1 at Week 16-Deucravacitinib53.6%
PlaceboCALOSOMA (Phase 1b)PASI 50 at Week 60% (0/11 patients)Placebo (POETYK PSO-1)12.7% (PASI 75), 7.2% (sPGA 0/1)

Table 2: Ulcerative Colitis Clinical Trial Data

DrugTrialPrimary EndpointThis compound Result (Mean Change from Baseline)Comparator DrugComparator Result (% Remission)
This compoundSEA TURTLE (Phase 2a)Total Mayo Clinic Score at Week 6-2.7Tofacitinib (JAK Inhibitor)-
TofacitinibOCTAVE Induction 1 & 2 (Phase 3)Remission at Week 8-Tofacitinib18.5% & 16.6%
PlaceboSEA TURTLE (Phase 2a)Total Mayo Clinic Score at Week 6-2.6Placebo (OCTAVE Induction 1 & 2)8.2% & 3.6%

Table 3: Rheumatoid Arthritis Clinical Trial Data

DrugTrialPrimary EndpointThis compound Result (Mean Change from Baseline)Comparator DrugComparator Result (% ACR20)
This compoundLADYBUG (Phase 2a)DAS28(CRP) at Week 6-1.29Upadacitinib (JAK Inhibitor)-
UpadacitinibSELECT-COMPARE (Phase 3)ACR20 at Week 12-Upadacitinib71%
PlaceboLADYBUG (Phase 2a)DAS28(CRP) at Week 6-1.24Placebo (SELECT-COMPARE)36%

Experimental Protocols

Detailed experimental protocols for the this compound clinical trials (CALOSOMA, SEA TURTLE, and LADYBUG) have not been made publicly available in full peer-reviewed publications as of the last search. The information below is a high-level summary derived from press releases and clinical trial registry data.

This compound Clinical Trials (General Design):

The Phase 1b (CALOSOMA) and Phase 2a (SEA TURTLE, LADYBUG) studies were randomized, double-blind, placebo-controlled trials.[2][3] Patients received a once-daily oral dose of this compound or placebo for a duration of 6 weeks to assess the primary endpoints.[2][3]

  • CALOSOMA (NCT04106297) in Psoriasis: This study enrolled patients with moderate to severe psoriasis.[4] The primary endpoint was the proportion of patients achieving at least a 50% improvement in the Psoriasis Area and Severity Index (PASI 50) at week 6.[3]

  • SEA TURTLE (NCT04577794) in Ulcerative Colitis: This trial recruited patients with moderately to severely active ulcerative colitis.[5] The primary endpoint was the change from baseline in the total Mayo Clinic Score at week 6.[4]

  • LADYBUG (NCT04577781) in Rheumatoid Arthritis: This study included patients with moderately to severely active rheumatoid arthritis who had an inadequate response to methotrexate. The primary endpoint was the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28(CRP)) at week 6.

It is a significant limitation that detailed methodologies, including specific inclusion/exclusion criteria, patient screening procedures, methods for assessing endpoints, and full statistical analysis plans, are not available in the public domain. Researchers aiming to reproduce or build upon these findings should be aware of this gap in information.

Visualizing Pathways and Workflows

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

SIK_Inhibition_Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli SIK2_SIK3 SIK2/SIK3 Pro_inflammatory_Stimuli->SIK2_SIK3 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNFα) SIK2_SIK3->Pro_inflammatory_Cytokines Promotes Transcription Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) SIK2_SIK3->Anti_inflammatory_Cytokines Inhibits Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Anti_inflammatory_Cytokines->Inflammation Suppresses This compound This compound This compound->SIK2_SIK3 Inhibits

Caption: Proposed mechanism of action of this compound.

Clinical_Trial_Workflow Patient_Population Patient Population (Psoriasis, UC, or RA) Screening Screening & Inclusion/Exclusion Criteria Patient_Population->Screening Randomization Randomization Screening->Randomization Treatment_Arm This compound (Once Daily, Oral) Randomization->Treatment_Arm Placebo_Arm Placebo (Once Daily, Oral) Randomization->Placebo_Arm Treatment_Period 6-Week Treatment Period Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint Assessment (Week 6) Treatment_Period->Primary_Endpoint Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis

Caption: High-level workflow of this compound Phase 1b/2a clinical trials.

References

Cross-Validation of GLPG3970's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of GLPG3970, a selective dual Salt-Inducible Kinase (SIK) 2 and SIK3 inhibitor, across different in vitro models. The information is compiled from publicly available experimental data to facilitate further research and development.

This compound has emerged as a promising immunomodulatory compound by virtue of its dual mechanism of action: it curtails the production of pro-inflammatory cytokines while simultaneously augmenting the release of the anti-inflammatory cytokine, Interleukin-10 (IL-10). This guide summarizes the quantitative effects of this compound on various cell lines and primary cells, details the experimental protocols used to generate this data, and visualizes the key signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the inhibitory and stimulatory activities of this compound in different cellular contexts.

Table 1: Inhibitory Activity of this compound on SIK Isoforms

TargetCell Line/SystemAssay TypeIC50 (nM)
SIK1Biochemical Assay-282.8
SIK2Biochemical Assay-7.8
SIK3Biochemical Assay-3.8
SIK1HEK293 cellsNanoBRET Target Engagement>10,000
SIK2HEK293 cellsNanoBRET Target Engagement254
SIK3HEK293 cellsNanoBRET Target Engagement79

Table 2: Functional Activity of this compound in Human Primary Myeloid Cells and a Human Osteosarcoma Cell Line

Cell TypeParameter MeasuredStimulationIC50 / EC50 (nM)
Primary Human MonocytesTNFα InhibitionLPS231
IL-12 InhibitionLPS67
IL-10 InductionLPS-
Human Monocyte-Derived Macrophages (MDMs)TNFα InhibitionLPS365
IL-10 InductionLPS-
Human Whole BloodTNFα InhibitionLPS-
IL-10 InductionLPS-
U2OS (human osteosarcoma)CRTC3 Nuclear Translocation-1703 (EC50)

Note: Specific EC50 values for IL-10 induction in primary cells and whole blood were not explicitly detailed in the reviewed literature, though a dose-dependent increase was observed.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms

Assessing the Translational Relevance of GLPG3970 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for GLPG3970, a first-in-class dual inhibitor of Salt-Inducible Kinase 2 (SIK2) and SIK3, in the context of other therapeutic agents for inflammatory diseases. By presenting available experimental data, detailed methodologies, and visualizing key biological pathways and workflows, this document aims to facilitate an objective assessment of this compound's translational potential.

Executive Summary

This compound is a selective SIK2/SIK3 inhibitor that has demonstrated a dual mechanism of action in preclinical studies, concurrently suppressing pro-inflammatory cytokines while enhancing the production of anti-inflammatory mediators.[1][2] This profile suggests a potential therapeutic benefit in autoimmune and inflammatory conditions such as rheumatoid arthritis (RA) and psoriatic arthritis (PsA). Preclinical investigations in murine models of arthritis have shown that this compound can reduce disease severity, with efficacy at higher doses being comparable to an anti-TNF agent.[2] However, the translation of these promising preclinical findings into clinical efficacy has been met with challenges, as Phase 2a studies in RA and ulcerative colitis did not meet their primary endpoints, leading to a strategic shift towards backup compounds by the developer.[3][4] This guide will delve into the preclinical data that supported the initial development of this compound and compare it with data from a pan-SIK inhibitor (YKL-05-099) and an established JAK inhibitor (Tofacitinib) to provide a comprehensive perspective on its translational relevance.

Mechanism of Action: SIK2/SIK3 Inhibition

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family and play a crucial role in regulating inflammatory responses in immune cells.[5][6] SIKs, particularly SIK2 and SIK3, phosphorylate and thereby inactivate transcriptional co-activators such as CRTC3 (CREB-regulated transcription coactivator 3) and class IIa histone deacetylases (HDACs).[5][6] Inactivated CRTC3 and HDACs are sequestered in the cytoplasm. Inhibition of SIK2 and SIK3 by this compound leads to the dephosphorylation and nuclear translocation of these transcriptional regulators. In the nucleus, dephosphorylated CRTC3 promotes the expression of anti-inflammatory cytokines like IL-10, while dephosphorylated class IIa HDACs can suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-12.[5]

SIK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates SIK2_SIK3 SIK2/SIK3 (Active) CRTC3_P CRTC3-P (Inactive) SIK2_SIK3->CRTC3_P phosphorylates HDAC_P HDAC-P (Inactive) SIK2_SIK3->HDAC_P phosphorylates This compound This compound This compound->SIK2_SIK3 inhibits CRTC3 CRTC3 (Active) CRTC3_P->CRTC3 dephosphorylates (upon SIK inhibition) HDAC HDAC (Active) HDAC_P->HDAC dephosphorylates (upon SIK inhibition) NFkB_pathway->SIK2_SIK3 activates NFkB_site NF-κB Site NFkB_pathway->NFkB_site activates CRE CRE CRTC3->CRE binds to HDAC->NFkB_site represses transcription IL10_gene IL-10 Gene CRE->IL10_gene promotes transcription TNF_gene TNF-α Gene NFkB_site->TNF_gene promotes transcription

Caption: SIK2/SIK3 Signaling Pathway in Immune Cells.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and its comparators. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution.

In Vitro Kinase and Cellular Activity
CompoundTargetIC50 (nM)Cellular AssayIC50/EC50 (nM)Reference
This compound SIK1282.8LPS-stimulated human whole blood (TNF-α inhibition)~231 (in monocytes)[7]
SIK27.8LPS-stimulated human whole blood (IL-10 induction)Dose-dependent increase[7]
SIK33.8
YKL-05-099 SIK1~10Zymosan-stimulated BMDCs (IL-10 induction)EC50 = 460[8]
SIK2~40
SIK3~30
Tofacitinib JAK11.2IL-2 stimulated T-cells (pSTAT5 inhibition)10[9]
JAK220
JAK31
In Vivo Efficacy in Murine Arthritis Models

This compound in Collagen-Induced Arthritis (CIA) [2]

Treatment GroupDoseMean Clinical Score (Arbitrary Units)Reduction in Larsen ScoreReduction in Anti-Collagen Abs
Vehicle-Not specified--
This compound (low dose)Not specifiedNot specifiedNot specifiedNot specified
This compound (mid dose)Not specifiedNot specifiedNot specifiedNot specified
This compound (high dose)Not specified"Reduced clinical score""Reduced""Reduced"
Enbrel® (anti-TNF)Not specified"Comparable to high dose this compound"Not specifiedNot specified

This compound in IL-23-Induced Psoriatic Arthritis (PsA) Model [2]

Treatment GroupDoseMean Clinical Score (Arbitrary Units)Reduction in Osteophyte Formation
Vehicle-Not specified-
This compoundThree doses tested"Decreased clinical score""Decreased"

YKL-05-099 in Collagen-Induced Arthritis (CIA) [10][11]

Treatment GroupDoseMean Clinical Score (Arbitrary Units)
Vehicle-~10-12
YKL-05-09920 mg/kg~4-6

Tofacitinib in Collagen-Induced Arthritis (CIA) [12]

Treatment GroupDosing RegimenEfficacy (% reduction in arthritis score)
TofacitinibContinuous subcutaneous infusionDose-dependent reduction
TofacitinibOral once or twice dailyDose-dependent reduction

Experimental Protocols

In Vitro LPS-Stimulated Human Whole Blood Assay

This assay is designed to assess the effect of a compound on the production of inflammatory cytokines in a physiologically relevant ex vivo system.

WB_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Blood_Collection Collect fresh human whole blood Incubate_Pre Pre-incubate blood with This compound or vehicle Blood_Collection->Incubate_Pre Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate_Pre LPS_Stim Stimulate with LPS (e.g., 100 ng/mL) Incubate_Pre->LPS_Stim Incubate_Post Incubate for 4-24 hours at 37°C LPS_Stim->Incubate_Post Centrifuge Centrifuge to separate plasma Incubate_Post->Centrifuge Cytokine_Analysis Measure TNF-α and IL-10 in plasma via ELISA or Luminex Centrifuge->Cytokine_Analysis

Caption: Workflow for LPS-stimulated whole blood assay.

Detailed Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., heparin).[13][14][15][16][17]

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes) at 37°C.[13][17]

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration typically ranging from 1 ng/mL to 1 µg/mL to induce an inflammatory response.[15]

  • Incubation: The samples are incubated for a period of 4 to 24 hours at 37°C with gentle agitation.[14][15][17]

  • Plasma Separation: Following incubation, the blood is centrifuged to separate the plasma.

  • Cytokine Measurement: The concentrations of TNF-α and IL-10 in the plasma supernatant are quantified using commercially available ELISA or multiplex immunoassay (e.g., Luminex) kits.[14]

In Vivo Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, as it shares many pathological and immunological features with the human disease.[1][12][18][19][20]

CIA_Model_Workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_evaluation Evaluation Immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) Immunization2 Day 21: Booster Immunization (Type II Collagen in IFA) Immunization1->Immunization2 Arthritis_Onset Day 28-35: Onset of Arthritis Immunization2->Arthritis_Onset Treatment Day 32-47: Daily oral administration of this compound, comparator, or vehicle Arthritis_Onset->Treatment Clinical_Scoring Regular Clinical Scoring (paw swelling, erythema) Treatment->Clinical_Scoring Histology Day 47: Histopathological analysis of joints (inflammation, bone erosion) Treatment->Histology Biomarkers Day 47: Measurement of serum anti-collagen antibodies and cytokines Treatment->Biomarkers

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Detailed Methodology:

  • Animals: Male DBA/1J mice, which are highly susceptible to CIA, are typically used at an age of 8-10 weeks.[1][18]

  • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).[1][18]

  • Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[1][18]

  • Treatment: Prophylactic or therapeutic treatment regimens can be employed. For this compound, a therapeutic regimen was used, with oral administration of the compound or vehicle starting from day 32 and continuing until day 47.[2]

  • Clinical Assessment: The severity of arthritis is monitored regularly (e.g., 3 times per week) by scoring each paw for signs of inflammation (erythema and swelling) on a scale of 0 to 4. The scores for all paws are summed to give a total clinical score per mouse (maximum score of 16).[18]

  • Histopathology: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin to assess synovial inflammation, pannus formation, and cartilage and bone erosion. A scoring system such as the Larsen score can be used to quantify joint damage.[2]

  • Biomarker Analysis: Blood samples are collected to measure serum levels of anti-type II collagen antibodies and inflammatory cytokines by ELISA.[2]

Discussion of Translational Relevance

The preclinical data for this compound provided a strong rationale for its development as a novel anti-inflammatory agent. The dual mechanism of inhibiting pro-inflammatory cytokine production (TNF-α) while promoting anti-inflammatory cytokine production (IL-10) is a desirable feature for treating autoimmune diseases.[1] The in vivo efficacy in established arthritis models, with a therapeutic effect comparable to an anti-TNF agent at the highest dose, further supported its potential.[2]

However, the lack of success in Phase 2a clinical trials for rheumatoid arthritis and ulcerative colitis highlights the significant challenges in translating preclinical findings to human diseases.[3][4] Several factors could contribute to this discrepancy:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): While this compound showed a dose-dependent effect in preclinical models, achieving and sustaining the optimal therapeutic exposure in humans without dose-limiting toxicities may have been challenging.[4]

  • Complexity of Human Disease: The murine models of arthritis, while valuable, may not fully recapitulate the heterogeneity and complexity of human rheumatoid arthritis and other inflammatory conditions.

  • Target Engagement in Humans: The level and duration of SIK2/SIK3 inhibition required for clinical efficacy in humans may differ from that predicted by preclinical models.

The comparison with other SIK inhibitors, such as the pan-SIK inhibitor YKL-05-099, suggests that targeting the SIK pathway remains a promising strategy. YKL-05-099 has also demonstrated in vivo efficacy in inflammatory models, including a reduction in clinical scores in a CIA model.[3][10][11] The development of more selective or next-generation SIK inhibitors may yet yield clinically successful therapeutics.

Comparison with established therapies like the JAK inhibitor tofacitinib, which has a different mechanism of action but targets overlapping cytokine pathways, provides a benchmark for efficacy. Tofacitinib has demonstrated robust efficacy in both preclinical models and clinical trials.[9][12][21]

Conclusion

The preclinical data for this compound showcased a promising and novel mechanism of action for the treatment of inflammatory diseases. The compound demonstrated potent and selective inhibition of SIK2 and SIK3, leading to a favorable immunomodulatory profile in vitro and efficacy in in vivo models of arthritis. However, the subsequent lack of clinical efficacy underscores the inherent risks and complexities of drug development. The preclinical data, when viewed in isolation, provided a compelling case for clinical investigation. Yet, the translational gap between these models and human disease proved to be a significant hurdle. This case serves as a valuable lesson in drug development, emphasizing the need for a deep understanding of the target biology in the context of human disease and the importance of robust translational biomarkers to guide clinical development. The exploration of the SIK pathway as a therapeutic target remains a valid and intriguing area for future research.

References

Navigating the Kinome: A Comparative Guide to the Off-Target Profiles of SIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the exquisite specificity of a kinase inhibitor is paramount. While potent on-target activity is the goal, off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides a detailed comparison of the off-target profiles of several prominent Salt-Inducible Kinase (SIK) inhibitors, supported by available experimental data to aid in the selection of the most appropriate tool compound for your research needs.

Salt-Inducible Kinases (SIKs), a family of three serine/threonine kinases (SIK1, SIK2, and SIK3), have emerged as critical regulators in a host of physiological and pathological processes, including metabolism, inflammation, and oncology. The development of small molecule inhibitors targeting SIKs has provided invaluable tools to probe their function and offers promising therapeutic avenues. However, the high degree of homology within the ATP-binding site of the human kinome presents a significant challenge in developing truly selective inhibitors. This guide dissects the selectivity profiles of commonly used and recently developed SIK inhibitors to provide a clear, data-driven comparison.

On-Target Potency and Off-Target Landscape: A Tabular Comparison

The following tables summarize the on-target inhibitory concentrations (IC50) for each SIK isoform and highlight the significant off-target kinases identified through broad kinome profiling studies. This allows for a direct comparison of both the potency and selectivity of each compound.

Table 1: On-Target Potency (IC50 in nM) of SIK Inhibitors

InhibitorSIK1 (nM)SIK2 (nM)SIK3 (nM)Primary Reference(s)
HG-9-91-01 0.926.69.6[1][2][3]
YKL-05-099 ~10~40~30[4]
ARN-3236 21.63<16.63[5]
GLPG3312 2.00.70.6[6][7][8]
GLPG3970 282.87.83.8[9][10]

Table 2: Off-Target Kinase Profiles of SIK Inhibitors

InhibitorKinase Panel SizeOff-Target Kinases with Significant InhibitionPrimary Reference(s)
HG-9-91-01 108Src Family: Src, Lck, Yes; Other: BTK, FGF Receptors, Ephrin Receptors[1][3][11]
YKL-05-099 468CSF1R , RIPK2, ABL, Src, DDR2, MAP4K3, p38α, BTK, EPHB3, YES1, and over 60 other kinases with >90% inhibition at 1 µM.[12]
ARN-3236 >456Data not publicly available in full, but described as "highly selective".[8]
GLPG3312 380>80% inhibition at 1 µM: DDR1, LIMK1, MAP3K20, RIPK2. IC50 < 50 nM: ABL1, ALK5, AMPK, FMS, LynA, TGFβR2.[11][13]
This compound 372>50% inhibition at 1 µM: RIPK2 (79%), ABL1 (58%). RIPK2 was the only off-target with IC50 < 1 µM.[10][14][15]

Visualizing the Molecular Context and Experimental Approach

To better understand the biological role of SIKs and the methods used to assess inhibitor selectivity, the following diagrams illustrate the SIK signaling pathway and a typical kinase profiling workflow.

SIK_Signaling_Pathway SIK Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs (e.g., Glucagon Receptor) AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Activation SIK SIK1/2/3 PKA->SIK Inhibition LKB1 LKB1 LKB1->SIK Activation CRTCs CRTCs SIK->CRTCs HDACs Class IIa HDACs SIK->HDACs Phosphorylation pCRTCs p-CRTCs (Inactive) CREB CREB CRTCs->CREB Co-activation Nucleus Nucleus pHDACs p-HDACs (Inactive) Gene_Expression Target Gene Expression HDACs->Gene_Expression Repression Cytoplasm Cytoplasm CREB->Gene_Expression Activation SIK_Inhibitor SIK Inhibitor SIK_Inhibitor->SIK Inhibition

Caption: The SIK signaling pathway, illustrating key upstream activators and downstream substrates.

Kinase_Profiling_Workflow Kinase Profiling Experimental Workflow Compound Test Compound (SIK Inhibitor) Assay_Plate Assay Plate Incubation Compound->Assay_Plate Kinase_Library Kinase Library (~400+ kinases) Kinase_Library->Assay_Plate Detection Signal Detection (e.g., qPCR, FRET, Luminescence) Assay_Plate->Detection Data_Analysis Data Analysis Detection->Data_Analysis Results Off-Target Profile (% Inhibition or Kd) Data_Analysis->Results

Caption: A generalized workflow for assessing inhibitor off-target profiles using a large kinase panel.

Deep Dive into Selectivity: A Closer Look at Each Inhibitor

  • HG-9-91-01 : As an early, potent pan-SIK inhibitor, HG-9-91-01 has been instrumental in elucidating SIK biology. However, its utility as a highly specific probe is limited by its significant off-target activity, particularly against Src family kinases.[1][11] This is a critical consideration in cellular studies where these off-targets may be active and contribute to the observed phenotype.

  • YKL-05-099 : Developed as a more drug-like analog of HG-9-91-01, YKL-05-099 exhibits improved pharmacokinetic properties.[16] While it is a potent SIK inhibitor, comprehensive kinome screening revealed a broad off-target profile, inhibiting over 60 kinases by more than 90% at a 1 µM concentration.[12] Notably, it also potently inhibits Colony-Stimulating Factor 1 Receptor (CSF1R), an activity that has been shown to uncouple bone formation and resorption.[12] This polypharmacology makes it a complex tool, and observed phenotypes may not be solely attributable to SIK inhibition.

  • GLPG3312 : A pan-SIK inhibitor from Galapagos, GLPG3312 demonstrates high potency against all three SIK isoforms.[6][7] Kinome profiling against 380 kinases revealed a relatively clean profile at 1 µM, with only four other kinases showing greater than 80% inhibition.[11][13] However, at lower concentrations, it does exhibit inhibitory activity against several other kinases, including ABL1, ALK5, and AMPK, with IC50 values below 50 nM.[11][13]

  • This compound : This clinical candidate is a dual SIK2/SIK3 inhibitor with significantly lower potency against SIK1, a design intended to mitigate potential cardiovascular side effects associated with SIK1 inhibition.[10][14] Its off-target profile is remarkably clean, with a screen against 372 kinases at 1 µM identifying RIPK2 as the only significant off-target with an IC50 below 1 µM.[14][15] This high degree of selectivity makes this compound a valuable tool for studying the combined roles of SIK2 and SIK3.

Experimental Methodologies: A Glimpse into the Assays

The off-target profiles presented in this guide were primarily determined using large-scale kinase screening platforms. The general principles of these assays are described below. For specific parameters, researchers should consult the supplementary information of the cited primary literature.

KINOMEscan™ (DiscoverX/Eurofins)

This is a competitive binding assay that is independent of ATP. The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag. The results are typically reported as a percentage of the control (%Ctrl), where a lower number indicates stronger binding of the test compound.

  • General Protocol Outline:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.

    • After equilibration, the unbound kinase is washed away.

    • The amount of bound kinase is quantified by qPCR.

    • The %Ctrl is calculated as: (test compound signal - positive control signal) / (negative control signal - positive control signal) x 100.

Biochemical Activity Assays (e.g., Thermo Fisher SelectScreen™, Eurofins Cerep)

These assays measure the direct inhibition of the catalytic activity of a kinase. Various detection methods are employed, including:

  • Radiometric Assays: These are considered a gold standard and measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.

  • Fluorescence/Luminescence-Based Assays: These assays use various methods to generate a signal proportional to kinase activity. For example, the ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction through a coupled luciferase reaction. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen™, measure the binding of a fluorescently labeled tracer to the kinase, which is displaced by an active site inhibitor.

  • General Protocol Outline (for an activity-based assay):

    • The kinase, substrate, and test compound are incubated in an appropriate buffer.

    • The reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of product formed (phosphorylated substrate or ADP) is quantified using a specific detection method.

    • The percentage of inhibition is calculated relative to a vehicle control.

NanoBRET™ Target Engagement Assay (Promega)

This is a live-cell assay that measures the binding of a test compound to a specific kinase target within its native cellular environment. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase.

  • General Protocol Outline:

    • Cells are engineered to express the kinase of interest fused to NanoLuc® luciferase.

    • The cells are treated with a cell-permeable fluorescent tracer.

    • The test compound is added, and it competes with the tracer for binding to the kinase.

    • The BRET signal, which is proportional to the amount of tracer bound to the kinase, is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

Conclusion

The choice of a SIK inhibitor for a particular study should be guided by a careful consideration of its on-target potency and, critically, its off-target profile. For studies requiring pan-SIK inhibition with a relatively clean profile, GLPG3312 presents a strong option, though its activity against a handful of other kinases at nanomolar concentrations should be noted. For researchers interested in the dual inhibition of SIK2 and SIK3, This compound offers exceptional selectivity. ARN-3236 is a potent tool for dissecting the specific functions of SIK2, although a more detailed public disclosure of its kinome-wide selectivity would be beneficial. The older compounds, HG-9-91-01 and YKL-05-099 , while potent, have broader off-target activities that necessitate careful experimental design and data interpretation, including the use of appropriate controls to deconvolute on-target from off-target effects. As the field of SIK biology continues to expand, the use of well-characterized, selective inhibitors will be indispensable for advancing our understanding and translating these findings into therapeutic innovations.

References

A Comparative Analysis of Statistical Methods in GLPG3970 Clinical Trials for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the statistical methods employed in the clinical trials of GLPG3970, a selective Salt-Inducible Kinase 2 and 3 (SIK2/SIK3) inhibitor. This document summarizes quantitative data from key trials, details experimental protocols, and visualizes the underlying biological pathways and trial designs.

Introduction to this compound and the Role of SIK2/SIK3 Inhibition

This compound is a dual inhibitor of SIK2 and SIK3, with IC50 values of 7.8 nM and 3.8 nM for SIK2 and SIK3 respectively, and a lower affinity for SIK1 (IC50 of 282.8 nM)[1]. The inhibition of SIK2 and SIK3 is a novel therapeutic approach for autoimmune and inflammatory diseases. This mechanism is believed to modulate immune responses by enhancing the transcription of anti-inflammatory cytokines while inhibiting pro-inflammatory cytokines[1][2][3]. Galapagos NV led the clinical development of this compound across a range of inflammatory conditions, including psoriasis, ulcerative colitis (UC), and rheumatoid arthritis (RA)[2][3].

Comparative Analysis of this compound Clinical Trials

This compound was evaluated in a series of Phase 1b and Phase 2a clinical trials to assess its efficacy, safety, and tolerability in various inflammatory diseases. While showing some signs of biological activity, the overall results led to the decision not to fully develop this compound in these indications[2].

Quantitative Data Summary

The following tables summarize the key design features and outcomes of the CALOSOMA (psoriasis), SEA TURTLE (ulcerative colitis), and LADYBUG (rheumatoid arthritis) trials.

Table 1: Clinical Trial Design and Patient Demographics

Trial Name Indication Phase NCT Identifier Number of Patients Treatment Arms Treatment Duration
CALOSOMAPsoriasis1bNCT0410629726This compound vs. Placebo (3:2 ratio)6 weeks
SEA TURTLEUlcerative Colitis2aNCT0457779431This compound vs. Placebo (2:1 ratio)6 weeks
LADYBUGRheumatoid Arthritis2aNCT0457778128This compound vs. Placebo (3:2 ratio)6 weeks

Table 2: Efficacy Endpoints and Statistical Highlights

Trial Name Primary Efficacy Endpoint Key Finding Statistical Significance Noteworthy Statistical Method
CALOSOMAPASI 50 Response at Week 64 out of 13 patients on this compound achieved PASI 50 vs. 0 on placebo[2][4].p = 0.002[2][4]While the full SAP is not publicly available, the reported p-value suggests a robust statistical analysis was performed.
SEA TURTLEChange from baseline in total Mayo Clinic Score at Week 6No differentiation from placebo (-2.7 for this compound vs. -2.6 for placebo)[2].Not statistically significant.Missing data were imputed using Rubin's multiple imputation[5].
LADYBUGChange from baseline in DAS28 (CRP) at Week 6No differentiation from placebo (-1.29 for this compound vs. -1.24 for placebo)[2].Not statistically significant.A detailed Statistical Analysis Plan is publicly available.

Table 3: Safety and Tolerability Summary

Trial Key Safety Findings
All three trialsThis compound was generally safe and well-tolerated. No deaths or serious adverse events were reported. The majority of treatment-emergent adverse events were mild or moderate in nature[2][4].

Experimental Protocols

The clinical trials for this compound were designed as randomized, double-blind, placebo-controlled studies[2][3].

CALOSOMA (Psoriasis)
  • Objective: To evaluate the safety, tolerability, and efficacy of this compound in patients with moderate to severe psoriasis[6].

  • Methodology: 26 patients were randomized in a 3:2 ratio to receive either this compound or a placebo orally once daily for 6 weeks[2][4]. The primary efficacy endpoint was the proportion of patients achieving at least a 50% improvement from baseline in the Psoriasis Area and Severity Index (PASI 50) at week 6[2][4].

SEA TURTLE (Ulcerative Colitis)
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with moderately to severely active ulcerative colitis[5].

  • Methodology: 31 biologic-naïve patients were randomized in a 2:1 ratio to receive either this compound or a placebo orally once daily for 6 weeks[4]. The primary endpoint was the change from baseline in the total Mayo Clinic Score at week 6[6][7].

LADYBUG (Rheumatoid Arthritis)
  • Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with moderately to severely active rheumatoid arthritis with an inadequate response to methotrexate[7].

  • Methodology: 28 patients were randomized in a 3:2 ratio to receive either this compound or a placebo orally once daily for 6 weeks[2]. The primary endpoint was the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28-CRP) at week 6[7].

Statistical Analysis Methods

A key aspect of interpreting clinical trial data lies in understanding the statistical methods employed.

  • CALOSOMA (Psoriasis): While the complete statistical analysis plan (SAP) is not publicly available, the reported p-value of 0.002 for the primary endpoint indicates that a formal statistical test, likely a Fisher's exact test or a chi-squared test, was used to compare the proportions of PASI 50 responders between the this compound and placebo groups[2][4].

  • SEA TURTLE (Ulcerative Colitis): The ClinicalTrials.gov entry for this study specifies that missing data for the primary endpoint were handled using Rubin's multiple imputation method[5]. This is a sophisticated approach to handle missing data that involves creating multiple complete datasets, analyzing each one, and then pooling the results. The primary analysis likely involved an analysis of covariance (ANCOVA) model with the baseline Mayo Clinic Score as a covariate.

  • LADYBUG (Rheumatoid Arthritis): The full Statistical Analysis Plan for the LADYBUG trial is publicly available. The primary efficacy analysis was planned to be an ANCOVA on the change from baseline in DAS28-CRP at Week 6, with treatment group and randomization stratification factors as fixed effects and the baseline DAS28-CRP as a continuous covariate.

Competitor Landscape: The Emergence of Selective SIK3 Inhibitors

While this compound's development in these indications has been halted, the field of SIK inhibition is evolving. A notable potential competitor is O3R-5671, a highly selective SIK3 inhibitor being developed by Onco3R Therapeutics[8][9][10][11][12].

Table 4: Comparison with a Selective SIK3 Inhibitor (Preclinical and Early Clinical Data)

Compound Target Key Preclinical/Early Clinical Findings Development Status
This compound SIK2/SIK3Showed some signs of clinical activity in psoriasis but did not meet primary endpoints in UC and RA[2].Development in these indications not being fully pursued.
O3R-5671 SIK3Preclinical data suggest a potent anti-inflammatory effect with an improved safety profile compared to less selective SIK inhibitors. A 1 mg dose of O3R-5671 is suggested to achieve similar exposure to 400 mg of this compound[13].Phase 1 clinical trial initiated[3][8][11][12].

The development of more selective SIK inhibitors like O3R-5671 highlights a strategic shift in the field, aiming to optimize the therapeutic window by potentially reducing side effects associated with inhibiting multiple SIK isoforms[8][10][11][12].

Visualizing the Biological and Experimental Framework

To better understand the context of this compound's mechanism and trial design, the following diagrams are provided.

SIK_Pathway cluster_stimulation Inflammatory Stimuli cluster_cell Immune Cell cluster_nucleus Nucleus LPS/Cytokines LPS/Cytokines SIK2_SIK3 SIK2/SIK3 LPS/Cytokines->SIK2_SIK3 activates NF_kB NF-κB LPS/Cytokines->NF_kB activates CREB CREB Regulated Transcription Coactivators (CRTCs) SIK2_SIK3->CREB phosphorylates (inactivates) HDACs Histone Deacetylases (HDACs) SIK2_SIK3->HDACs phosphorylates (nuclear exclusion) Anti_inflammatory Anti-inflammatory Gene Transcription (e.g., IL-10) CREB->Anti_inflammatory promotes (when dephosphorylated) Pro_inflammatory Pro-inflammatory Gene Transcription (e.g., TNFα, IL-6) NF_kB->Pro_inflammatory promotes This compound This compound This compound->SIK2_SIK3 inhibits

Caption: SIK2/SIK3 Signaling Pathway and the Mechanism of Action of this compound.

Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase (6 Weeks) cluster_assessment Endpoint Assessment Patient_Population Patients with moderate to severe: - Psoriasis (CALOSOMA) - Ulcerative Colitis (SEA TURTLE) - Rheumatoid Arthritis (LADYBUG) Randomization Randomized, Double-Blind Patient_Population->Randomization GLPG3970_Arm This compound (Oral, once daily) Randomization->GLPG3970_Arm Placebo_Arm Placebo (Oral, once daily) Randomization->Placebo_Arm Efficacy_Endpoint Primary Efficacy Endpoint Assessment - PASI 50 (Psoriasis) - Mayo Clinic Score (UC) - DAS28-CRP (RA) GLPG3970_Arm->Efficacy_Endpoint Safety_Endpoint Safety and Tolerability Assessment GLPG3970_Arm->Safety_Endpoint Placebo_Arm->Efficacy_Endpoint Placebo_Arm->Safety_Endpoint

Caption: Generalized Experimental Workflow for the this compound Phase 1b/2a Clinical Trials.

Conclusion

The clinical development program for this compound provided valuable insights into the therapeutic potential and challenges of SIK2/SIK3 inhibition in inflammatory diseases. While the CALOSOMA trial in psoriasis showed a statistically significant improvement in PASI 50 score, the SEA TURTLE and LADYBUG trials in ulcerative colitis and rheumatoid arthritis, respectively, did not demonstrate a significant clinical benefit over placebo on their primary endpoints. The statistical methodologies employed across the trials, where available, were appropriate for early-phase studies, with the use of imputation for missing data in the UC trial and a detailed, publicly available SAP for the RA trial. The emergence of more selective SIK inhibitors, such as the SIK3-specific O3R-5671, suggests that the therapeutic strategy is being refined to potentially improve the efficacy and safety profile. Future research will likely focus on optimizing the selectivity of SIK inhibitors and identifying patient populations most likely to respond to this novel mechanism of action.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of GLPG3970

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Handling and Disposal of the Investigational Compound GLPG3970.

The proper disposal of investigational compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound, also known as Seltorexant. Adherence to these procedures is essential to minimize risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

II. Waste Categorization and Segregation

Proper segregation of waste streams is fundamental to safe disposal. This compound waste should be categorized as hazardous chemical waste.

Table 2: this compound Waste Streams

Waste TypeDescription
Solid Waste Unused or expired pure this compound powder, contaminated labware (e.g., weigh boats, pipette tips).
Liquid Waste Solutions containing this compound (e.g., from experiments, stock solutions).
Sharps Waste Contaminated needles, syringes, or other sharp objects.
Grossly Contaminated Materials Items heavily saturated with this compound (e.g., spill cleanup materials).

It is imperative to avoid mixing this compound waste with other waste types, such as biological or radioactive waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

III. Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound.

  • Containment:

    • Solid Waste: Collect in a designated, leak-proof container with a secure lid.

    • Liquid Waste: Collect in a compatible, non-reactive, and sealed container. Ensure the container is appropriate for the solvent used.

    • Sharps Waste: Place in a designated, puncture-resistant sharps container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste."

    • Include the full chemical name: "this compound (Seltorexant)."

    • Specify the composition of any mixtures, including solvents and concentrations.

    • Indicate the date of waste generation.

  • Storage:

    • Store all this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be a secure, well-ventilated area away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Disposal:

    • Crucially, do not dispose of this compound down the drain or in regular trash. A Safety Data Sheet for the identical compound, Seltorexant, explicitly warns against discharge into drains, water courses, or onto the ground.

    • The recommended method of disposal for this compound is incineration at a licensed hazardous waste facility. This should be arranged through your institution's EHS office.

    • Contact your EHS office to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest and handover.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

This compound Waste Disposal Workflow start Generation of this compound Waste categorize Categorize Waste (Solid, Liquid, Sharps) start->categorize contain Contain in Appropriate Labeled Container categorize->contain store Store in Designated Satellite Accumulation Area contain->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Scheduled Waste Pickup by EHS contact_ehs->pickup incineration Transport to Licensed Facility for Incineration pickup->incineration

Caption: Workflow for this compound waste from generation to final disposal.

This compound Disposal Decision Pathway is_waste Is the this compound material waste? is_hazardous Treat as Hazardous Chemical Waste is_waste->is_hazardous Yes no_drain Do NOT Dispose Down Drain is_hazardous->no_drain no_trash Do NOT Dispose in Regular Trash is_hazardous->no_trash incinerate Dispose via Incineration no_drain->incinerate no_trash->incinerate

Caption: Decision-making logic for the appropriate disposal route of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.

Essential Safety and Logistical Information for Handling GLPG3970

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with GLPG3970, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, it is crucial to utilize appropriate personal protective equipment and engineering controls to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various operations.

OperationEye ProtectionHand ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting Powder Safety glasses with side-shieldsChemical-resistant gloves (e.g., nitrile)NIOSH-approved respirator with a dust filterLaboratory coat
Preparing Solutions Safety glasses with side-shields or gogglesChemical-resistant gloves (e.g., nitrile)Not generally required if handled in a fume hoodLaboratory coat
General Handling and Storage Safety glassesChemical-resistant gloves (e.g., nitrile)Not generally requiredLaboratory coat

Engineering Controls: All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles. A safety shower and eyewash station should be readily accessible in the laboratory.

Health and Safety Data

While specific quantitative toxicity data for this compound is not publicly available, it is prudent to handle it as a compound with unknown toxicological properties. Researchers should exercise caution and adhere to the principle of ALARA (As Low As Reasonably Achievable) for exposure.

ParameterValue
Acute Toxicity (Oral) Data not available
Skin Corrosion/Irritation Data not available
Serious Eye Damage/Irritation Data not available
Respiratory or Skin Sensitization Data not available
Carcinogenicity Data not available

Experimental Protocols: Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a research laboratory.

GLPG3970_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Weigh Solid this compound B->C D Prepare Solution C->D E Conduct Experiment D->E F Store Stock Solutions E->F G Segregate Waste E->G H Label Waste Containers G->H I Dispose via Approved Vendor H->I

Workflow for safe handling and disposal of this compound.

Step-by-Step Guidance:

  • Preparation:

    • Don Appropriate PPE: Before handling this compound, put on the required personal protective equipment as outlined in the table above.

    • Work in a Fume Hood: All manipulations of solid this compound should be performed inside a certified chemical fume hood to prevent inhalation of dust.

    • Weigh Solid this compound: Carefully weigh the required amount of the compound using an analytical balance.

    • Prepare Solution: Dissolve the weighed compound in the appropriate solvent as per the experimental protocol.

  • Experimentation:

    • Conduct Experiment: Carry out the experiment following the established protocol, maintaining good laboratory practices.

    • Store Stock Solutions: Unused stock solutions should be stored in tightly sealed containers at the recommended temperature, typically -20°C or -80°C, to maintain stability.

  • Disposal:

    • Segregate Waste: All waste materials contaminated with this compound, including pipette tips, tubes, and excess solutions, must be segregated as chemical waste.

    • Label Waste Containers: Clearly label all waste containers with the contents, including the name "this compound," and the appropriate hazard warnings.

    • Dispose via Approved Vendor: Arrange for the disposal of the chemical waste through your institution's designated hazardous waste management vendor. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety guidelines and operational procedures, researchers can minimize risks and ensure a safe working environment when handling this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

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